Ethyl 2-aminothiazole-4-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSUEYWDNADOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-17-9 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate Hydrochloride: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminothiazole-4-carboxylate hydrochloride stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its intrinsic structural motifs—a reactive aminothiazole core coupled with an ethyl ester functional group—render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive technical overview of its structure, physicochemical properties, synthesis, and, most critically, its application as a key starting material in the creation of targeted therapeutics. As a Senior Application Scientist, the following sections are designed to provide not only foundational knowledge but also actionable insights into the practical utility and considerations for employing this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
Chemical Structure and Protonation State
The foundational structure of the free base, ethyl 2-aminothiazole-4-carboxylate, is a five-membered thiazole ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 4-position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms by hydrochloric acid.
-
Chemical Formula: C₆H₉ClN₂O₂S
-
Molecular Weight: 208.67 g/mol
-
CAS Number: 5398-36-7 (for the free base)[1]
A crucial consideration for researchers is the site of protonation. The 2-aminothiazole scaffold possesses three potential basic centers: the exocyclic amino nitrogen, the endocyclic thiazole nitrogen, and the ester carbonyl oxygen. Based on the principles of electronic distribution and resonance, the exocyclic amino group is the most basic site. The lone pair of electrons on this nitrogen is more localized compared to the thiazole ring nitrogen, which is involved in the aromatic system. Therefore, in the hydrochloride salt, the proton resides on the 2-amino group, forming an ammonium cation. This protonation significantly influences the compound's solubility and reactivity.
Caption: Hantzsch synthesis workflow for the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the successful formation of the product is confirmed by its precipitation and subsequent characterization.
Materials:
-
Ethyl bromopyruvate (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in absolute ethanol.
-
Addition of α-Haloester: To the stirring solution, add ethyl bromopyruvate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [2]4. Formation of the Free Base: Upon completion, cool the reaction mixture to room temperature. The free base, ethyl 2-aminothiazole-4-carboxylate, may precipitate as a solid.
-
Isolation of the Free Base (Optional): The precipitated free base can be isolated by filtration, washed with cold ethanol, and dried.
-
Hydrochloride Salt Formation: To the reaction mixture containing the free base (or the isolated free base redissolved in ethanol), add a solution of hydrochloric acid in ethanol (prepared by carefully adding concentrated HCl to cold ethanol) dropwise with stirring until the solution is acidic (pH 1-2).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), a singlet for the thiazole proton (around 7.5-8.0 ppm), and a broad singlet for the ammonium protons (downfield, typically > 9.0 ppm), which may exchange with residual water in the solvent. [2]* ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will display signals for the ethyl group carbons (around 14 and 61 ppm), the thiazole ring carbons (in the aromatic region, typically 110-170 ppm), and the carbonyl carbon of the ester (around 160-165 ppm). [2]* FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching of the ammonium group (broad, ~3100-3300 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole ring (in the 1500-1650 cm⁻¹ region).
-
Mass Spectrometry (ESI+): The mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 173.0. Common fragmentation patterns involve the loss of the ethoxy group (-45 Da) or the entire ethyl carboxylate group (-72 Da). [3]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of high-value pharmaceutical agents, particularly in oncology. The 2-amino group provides a key handle for further chemical modifications, allowing for the construction of complex molecular architectures.
Precursor to Kinase Inhibitors
A significant application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs). Many TKIs feature a 2-aminothiazole core, which often serves as a hinge-binding motif within the ATP-binding pocket of the target kinase.
Case Study: Synthesis of Dasatinib
Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While various synthetic routes to Dasatinib exist, some reported methods utilize a 2-aminothiazole derivative that can be prepared from ethyl 2-aminothiazole-4-carboxylate. The core structure is elaborated through a series of reactions, including amidation and substitution, to yield the final drug substance. [4][5][6]
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Ethyl 2-aminothiazole-4-carboxylate CAS number and synonyms
An In-Depth Technical Guide to Ethyl 2-Aminothiazole-4-Carboxylate (CAS: 5398-36-7) for Advanced Research and Drug Development
Section 1: Core Chemical Identity
Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its structural motif, featuring a reactive amine group and an ester, provides a versatile scaffold for the synthesis of a multitude of complex, biologically active molecules. This guide offers a comprehensive overview of its properties, synthesis, applications, and handling protocols, tailored for professionals in chemical research and pharmaceutical development.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Identifier | Value |
| CAS Number | 5398-36-7[1][2] |
| Molecular Formula | C₆H₈N₂O₂S[1][2] |
| Molecular Weight | 172.21 g/mol [1][3] |
| IUPAC Name | Ethyl 2-amino-1,3-thiazole-4-carboxylate |
| SMILES | O=C(C1=CSC(N)=N1)OCC[1] |
| InChIKey | XHFUVBWCMLLKOZ-UHFFFAOYSA-N[2] |
This compound is known by several synonyms in commercial and academic literature, reflecting its common use.
Common Synonyms:
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Source(s) |
| Appearance | White to pale beige or orange/green solid (powder to crystal) | [2][5] |
| Melting Point | 177 - 182 °C | [2] |
| Boiling Point | 308.0±15.0 °C (Predicted) | [2] |
| Density | 1.336±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Maximum Absorption (λmax) | 284 nm (in Methanol) | [2] |
Section 3: Strategic Importance in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[6] Ethyl 2-aminothiazole-4-carboxylate serves as a critical entry point for accessing this scaffold. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8]
Key Therapeutic Applications:
-
Oncology: This intermediate is indispensable for synthesizing targeted cancer therapies.[9] It is a key building block for inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in non-small cell lung cancer, and Stearoyl-CoA Desaturase (SCD1), an enzyme overexpressed in various cancers.[9] Derivatives have shown potent antileukemic activity and a broad spectrum of antitumor effects against diverse human cell lines.[6][10]
-
Infectious Diseases: The 2-aminothiazole ring system is integral to compounds developed for treating bacterial and HIV infections.[10]
-
Inflammatory and CNS Disorders: This scaffold has been successfully applied in the development of drugs for allergies, hypertension, inflammation, and schizophrenia.[10]
The presence of both a nucleophilic amine and an electrophilic ester function allows for sequential or orthogonal derivatization, enabling the construction of large and diverse chemical libraries for high-throughput screening.
Section 4: Synthesis and Mechanistic Rationale
The most common and efficient method for preparing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch Thiazole Synthesis . This classic condensation reaction provides a direct route to the thiazole ring system.
Core Reaction: The synthesis involves the reaction of an α-halocarbonyl compound (ethyl 3-bromopyruvate) with a thioamide-containing reactant (thiourea).[2][11]
The causality of the mechanism proceeds in distinct, logical steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl 3-bromopyruvate. This is an Sɴ2 displacement of the bromide ion.
-
Cyclization: An intramolecular cyclization occurs where one of the amine groups of the thiourea intermediate attacks the ketone carbonyl.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.
Caption: Figure 1: Hantzsch Synthesis Mechanism.
An alternative patented method involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate, catalyzed by an inorganic salt, offering a different synthetic route to the target molecule.[12]
Section 5: Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating, reliable method for the synthesis of Ethyl 2-aminothiazole-4-carboxylate. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize Ethyl 2-aminothiazole-4-carboxylate from thiourea and ethyl 3-bromopyruvate.
Materials & Reagents:
-
Thiourea (1.2 mmol)
-
Ethyl 3-bromopyruvate (1.0 mmol)
-
Ethanol (2 mL)
-
Ice water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Caption: Figure 2: Experimental Workflow.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1.0 mmol) in ethanol (2 mL).[2][11]
-
Causality: Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at an elevated temperature. A slight excess of thiourea is used to ensure the complete consumption of the more expensive bromopyruvate.
-
-
Heating: Heat the reaction mixture to 70°C with constant stirring for 1 hour.[2][11]
-
Causality: This temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. The 1-hour duration is typically sufficient for the reaction to reach completion.
-
-
Precipitation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Subsequently, pour the reaction mixture into a beaker containing ice water.
-
Causality: The product has low solubility in cold aqueous media. This step causes the product to precipitate out of the solution, effectively separating it from the ethanol solvent and any water-soluble impurities.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual impurities.
-
Causality: Filtration is a standard and efficient method for isolating a solid product from a liquid. Washing with cold water minimizes product loss while cleaning the solid.
-
-
Drying: Dry the collected solid under vacuum or in a desiccator to obtain the final product, Ethyl 2-aminothiazole-4-carboxylate.
-
Expected Outcome: The procedure should yield a white to pale-colored solid.[11] The purity can be assessed by melting point determination (expected: ~177-182 °C) and spectroscopic methods (NMR, IR).
-
Section 6: Safety, Handling, and Storage
Proper handling of Ethyl 2-aminothiazole-4-carboxylate is crucial to ensure laboratory safety. The compound is classified with several hazards.
| GHS Hazard Information | |
| Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[2][13] |
| Hazard Statements | H315: Causes skin irritation[13][14][15] H319: Causes serious eye irritation[13][14][15] H335: May cause respiratory irritation[13][14][15] Also reported: H302 (Harmful if swallowed), H312 (Harmful in contact with skin)[13][16] |
Personal Protective Equipment (PPE) and Handling:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13][14]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage:
-
Store in a tightly sealed container in a dry, dark place.[2]
-
Recommended storage is at room temperature, though a cool (<15°C) environment can optimize long-term stability.[2]
Section 7: Conclusion
Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) is more than just a chemical intermediate; it is a cornerstone for innovation in drug discovery. Its versatile reactivity, coupled with the proven biological significance of the 2-aminothiazole scaffold, ensures its continued relevance for researchers and scientists. A comprehensive understanding of its synthesis, properties, and safe handling, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation therapeutics.
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Georganics. SAFETY DATA SHEET. ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. [Link]
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Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate. [Link]
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CP Lab Safety. Ethyl 2-aminothiazole-4-carboxylate, min 98%, 100 grams. [Link]
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PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
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Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for the design and synthesis of novel therapeutic agents.[2][3] Its unique structural and electronic properties allow for diverse interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities associated with 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.
The 2-Aminothiazole Core: A Foundation for Diverse Biological Activity
The 2-aminothiazole scaffold is a recurring motif in numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[2] Its biological versatility stems from several key features:
-
Hydrogen Bonding Capacity: The amino group and the ring nitrogen act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Aromaticity and π-Stacking: The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic residues in protein binding pockets.
-
Tunable Physicochemical Properties: The scaffold can be readily functionalized at multiple positions (N-2, C-4, and C-5), allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
These attributes have enabled the development of 2-aminothiazole derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4]
Anticancer Activity: A Multi-pronged Attack on Malignancy
2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][3] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[5]
Mechanism of Action: Targeting Cancer's Achilles' Heels
The anticancer effects of 2-aminothiazole compounds are frequently attributed to their ability to inhibit critical cellular processes such as cell cycle progression, proliferation, and survival. Many derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[6]
Signaling Pathway: Kinase Inhibition by 2-Aminothiazole Derivatives
Caption: Inhibition of key signaling pathways by 2-aminothiazole derivatives.
Quantitative Data: Anticancer Activity of Representative 2-Aminothiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (Leukemia) | <0.001 | [7] |
| Compound 28 | HT29 (Colon) | 0.63 | [3] |
| Compound 28 | HeLa (Cervical) | 6.05 | [3] |
| Compound 28 | A549 (Lung) | 8.64 | [3] |
| DHFR Inhibitor 88 | NCI-H522 (Lung) | 0.06 (GI%) | [1] |
| DHFR Inhibitor 88 | HT29 (Colon) | 25.2 (GI%) | [1] |
| DHFR Inhibitor 88 | SK-OV-3 (Ovarian) | 37.7 (GI%) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Workflow: MTT Assay
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth). [9]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [10]3. Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition: Precision Targeting in Cellular Signaling
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. [6]2-Aminothiazole has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors. [6]
Mechanism of Action: Competitive and Allosteric Inhibition
Many 2-aminothiazole-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The 2-amino group and the thiazole ring nitrogen are often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain. Other derivatives have been shown to act as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that inactivates the enzyme. [11]
Quantitative Data: Kinase Inhibitory Activity of Representative 2-Aminothiazole Derivatives
The following table highlights the half-maximal inhibitory concentration (IC50) values of selected 2-aminothiazole derivatives against various protein kinases.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Dasatinib | Src | <1 | [7] |
| Dasatinib | Bcr-Abl | <1 | [7] |
| Compound 27 | CK2α | 600 | [11] |
| Aurora Kinase Inhibitor | Aurora A | (pIC50 values reported) | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of in vitro kinase assays can be employed to determine the inhibitory potential of 2-aminothiazole derivatives. A common method involves the use of a luminescence-based assay that measures ATP consumption. [12] Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of the 2-aminothiazole test compound to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Signal Detection: Stop the reaction and measure the amount of ATP consumed or ADP produced. This can be achieved using various detection methods, such as luminescence (e.g., Kinase-Glo®), fluorescence, or radioactivity. [12]5. Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.
Other Notable Biological Activities
Beyond the major activities discussed, 2-aminothiazole derivatives have shown promise in several other therapeutic areas.
-
Anti-inflammatory Activity: Certain 2-aminothiazole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phosphodiesterase 5 (PDE5). [13]* Neuroprotective Activity: Emerging research suggests that some 2-aminothiazole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. [4][14]
Synthesis of 2-Aminothiazole Scaffolds: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole core. [15]This reaction involves the condensation of an α-haloketone with a thiourea derivative. [15]
General Reaction Scheme
Reaction: Hantzsch Thiazole Synthesis
Caption: The general transformation of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole
This protocol provides a detailed procedure for the synthesis of a representative 2-aminothiazole derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL). [16]2. Reaction Conditions: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). [17]3. Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Neutralization and Precipitation: Neutralize the solution with a base (e.g., aqueous sodium carbonate) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its proven success in yielding clinically effective drugs, coupled with the vast potential for chemical modification, ensures its continued prominence in the development of novel therapeutics. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and kinase inhibition, highlight the remarkable adaptability of this privileged core.
Future research in this area will likely focus on:
-
Target-Specific Design: The rational design of 2-aminothiazole derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve therapeutic indices.
-
Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial approaches to generate large libraries of 2-aminothiazole compounds for high-throughput screening against a wide range of therapeutic targets.
-
Exploration of Novel Biological Activities: Investigating the potential of 2-aminothiazole scaffolds in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
-
Advanced Drug Delivery Systems: The development of novel formulations and drug delivery strategies to enhance the bioavailability and therapeutic efficacy of promising 2-aminothiazole-based drug candidates.
By leveraging a deeper understanding of the structure-activity relationships and mechanisms of action, the scientific community is well-positioned to unlock the full therapeutic potential of the 2-aminothiazole scaffold in addressing unmet medical needs.
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A Spectroscopic Guide to Ethyl 2-Aminothiazole-4-carboxylate: Structure, Purity, and Analysis
This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 2-aminothiazole-4-carboxylate, a pivotal building block in medicinal chemistry and drug development.[1][2] As a compound frequently utilized in the synthesis of a diverse range of therapeutic agents, rigorous characterization is paramount to ensure structural integrity and purity.[2] This document is designed for researchers, scientists, and quality control professionals, offering not just data, but a framework for interpreting the spectral features that define this molecule.
Molecular Profile and Physicochemical Properties
Ethyl 2-aminothiazole-4-carboxylate (CAS No. 5398-36-7) is a stable, solid organic compound.[3] Its core structure consists of a 2-aminothiazole ring substituted at the 4-position with an ethyl carboxylate group. This combination of a heteroaromatic amine and an ester functional group gives rise to its characteristic spectroscopic signature.
Table 1: Physicochemical Properties of Ethyl 2-Aminothiazole-4-carboxylate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂S | [4] |
| Molecular Weight | 172.21 g/mol | [4] |
| Appearance | White to pale yellow/tan solid/powder | [4][5] |
| Melting Point | 177-181 °C | |
| IUPAC Name | ethyl 2-amino-1,3-thiazole-4-carboxylate | [4] |
Synthesis Context: The Hantzsch Thiazole Synthesis
Understanding the origin of a molecule is critical for anticipating potential impurities that might manifest in its analytical data. Ethyl 2-aminothiazole-4-carboxylate is typically synthesized via the well-established Hantzsch thiazole synthesis.[1][6] This reaction involves the cyclocondensation of an α-haloketone (ethyl bromopyruvate) with a thioamide (thiourea).[1][6]
The causality behind this choice of reactants is elegant: the thiourea acts as a binucleophile, first displacing the bromide and then cyclizing with the ketone to form the thiazole ring. This common pathway provides a robust and efficient route to the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For ethyl 2-aminothiazole-4-carboxylate, both ¹H and ¹³C NMR provide a complete picture of the molecular framework. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the compound and reveal the exchangeable amine protons.[7]
¹H NMR Spectral Analysis
The proton NMR spectrum displays four distinct signals, perfectly corresponding to the four unique proton environments in the molecule. The simplicity of the spectrum is a direct confirmation of the compound's symmetry and structure.
Table 2: ¹H NMR Spectroscopic Data for Ethyl 2-Aminothiazole-4-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are split into a triplet by the adjacent two methylene protons (n+1 rule). |
| 4.19 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are split into a quartet by the adjacent three methyl protons. |
| 7.22 | Broad Singlet (sbr) | 2H | -NH₂ | The amine protons appear as a broad signal due to quadrupole broadening and exchange. This signal is D₂O exchangeable. |
| 7.45 | Singlet (s) | 1H | Thiazole H-5 | This lone proton on the heterocyclic ring has no adjacent protons to couple with, resulting in a sharp singlet. |
| Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from The Royal Society of Chemistry.[7] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows six signals, corresponding to each of the six carbon atoms in the molecule. The chemical shifts are highly informative, clearly indicating the presence of the carbonyl group, the heteroaromatic ring carbons, and the aliphatic carbons of the ethyl group.
Table 3: ¹³C NMR Spectroscopic Data for Ethyl 2-Aminothiazole-4-carboxylate
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 14.1 | -O-CH₂-CH₃ | The aliphatic methyl carbon appears in the expected upfield region. |
| 60.1 | -O-CH₂ -CH₃ | The methylene carbon is shifted downfield due to its attachment to the electronegative oxygen atom. |
| 116.9 | Thiazole C-5 | The carbon atom bearing the single proton on the ring. |
| 142.2 | Thiazole C-4 | The carbon atom to which the ester group is attached. |
| 161.0 | Ester C=O | The chemical shift is characteristic of an ester carbonyl carbon. |
| 168.2 | Thiazole C-2 | The carbon atom bonded to the amino group and flanked by two heteroatoms (N and S), resulting in a significant downfield shift. |
| Solvent: DMSO-d₆, Frequency: 100 MHz. Data sourced from The Royal Society of Chemistry.[7] |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data. Each step is designed to eliminate common sources of error.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the ethyl 2-aminothiazole-4-carboxylate sample. Causality: This mass ensures adequate signal-to-noise without causing line broadening due to saturation.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of high-purity DMSO-d₆ using a pipette. Causality: DMSO-d₆ is chosen for its excellent solvating power and high boiling point. Using a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. Causality: Shimming maximizes spectral resolution, resulting in sharp, well-defined peaks.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The IR spectrum of ethyl 2-aminothiazole-4-carboxylate provides clear evidence for the N-H, C=O, and C=N bonds that are foundational to its structure.
Table 4: Key IR Absorption Frequencies for Ethyl 2-Aminothiazole-4-carboxylate
| Frequency Range (cm⁻¹) | Vibrational Mode | Rationale |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | The presence of two bands in this region is a classic indicator of a primary amine (-NH₂). |
| ~3100 | C-H Stretch (Aromatic/Heteroaromatic) | Corresponds to the stretching of the C-H bond on the thiazole ring. |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds of the ethyl group. |
| ~1710 | C=O Stretch (Ester) | A strong, sharp absorption characteristic of a conjugated ester carbonyl group. The conjugation with the thiazole ring slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹). |
| ~1620 | N-H Bend (Scissoring) | The deformation vibration of the primary amine group. |
| ~1540 | C=N Stretch | Characteristic stretching vibration for the imine functionality within the thiazole ring. |
| 1300 - 1100 | C-O Stretch (Ester) | Strong absorptions corresponding to the C-O single bonds of the ester group. |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum. Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum to provide a clean, true spectrum of the sample only.
-
Sample Application: Place a small amount of the solid ethyl 2-aminothiazole-4-carboxylate powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Causality: Intimate contact is required for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.
-
Data Acquisition: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Integrated Spectroscopic Analysis for Structural Confirmation
True analytical confidence is achieved not by examining a single piece of data, but by synthesizing all available information. The NMR and IR data for ethyl 2-aminothiazole-4-carboxylate are mutually reinforcing, providing an unambiguous confirmation of its structure.
This integrated approach forms a self-validating system. The ethyl group seen as a triplet and quartet in the ¹H NMR is corroborated by the two aliphatic signals in the ¹³C NMR and the C-H stretches in the IR. The amine group, visible as a broad singlet in the ¹H NMR, is confirmed by the characteristic N-H stretches in the IR. The ester carbonyl is confirmed by a downfield ¹³C signal and a strong C=O stretch in the IR. Finally, the unique thiazole ring protons and carbons in the NMR spectra confirm the core heterocyclic structure. This confluence of evidence provides unequivocal proof of the compound's identity and purity.
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Ejaz, S., Nadeem, H., Zafar, R., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to Ethyl 2-Aminothiazole-4-carboxylate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of ethyl 2-aminothiazole-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physical and chemical properties, outline robust synthetic and analytical protocols, and explore its applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.
Introduction: The Significance of a Versatile Scaffold
Ethyl 2-aminothiazole-4-carboxylate (CAS No. 5398-36-7) is a substituted 2-aminothiazole, a class of heterocyclic compounds of immense interest in drug development.[1][2] Its structure uniquely combines three key functional groups: a nucleophilic amino group, an electrophilic ester, and the thiazole ring itself, which acts as a bioisostere for other aromatic systems and participates in hydrogen bonding. This trifecta of reactivity makes it an exceptionally valuable starting material for creating diverse molecular architectures.
The 2-aminothiazole core is a prominent feature in numerous FDA-approved drugs and clinical candidates, valued for its ability to confer a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Consequently, ethyl 2-aminothiazole-4-carboxylate is not merely a laboratory chemical but a key intermediate in the synthesis of high-value, biologically active molecules.[3][4][5] Its applications extend to agrochemicals and material science, highlighting its broad utility.[3][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of ethyl 2-aminothiazole-4-carboxylate are well-defined, enabling its unambiguous identification.
Physical Properties
The compound is typically a solid at room temperature, with its appearance ranging from white to pale yellow or beige.[6][7][8] Key physical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5398-36-7 | [6][7][8] |
| Molecular Formula | C₆H₈N₂O₂S | [6][7][8] |
| Molecular Weight | 172.20 g/mol | [6][8] |
| Appearance | White to Orange to Green powder/crystal | [6] |
| Melting Point | 177 - 182 °C | [6][7] |
| Boiling Point | ~308.0 °C (Predicted) | [7] |
| Density | ~1.336 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| pKa | ~2.60 (Predicted) | [7] |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the thiazole ring (C5-H), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the thiazole ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is distinguished by strong absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, and characteristic vibrations of the C=N and C-S bonds within the thiazole ring.[8]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (172.20).
-
UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) is reported at 284 nm in methanol, which is characteristic of the conjugated system of the thiazole ring.[6][7]
Chemical Synthesis and Reactivity
The utility of ethyl 2-aminothiazole-4-carboxylate stems from its straightforward synthesis and the predictable reactivity of its functional groups.
Hantzsch Thiazole Synthesis: A Validated Protocol
The most common and efficient method for preparing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a α-haloketone (or its ester equivalent) with a thiourea.
Causality: The mechanism relies on the nucleophilic sulfur of thiourea attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration yields the stable aromatic thiazole ring.
Below is a diagram illustrating the workflow for this synthesis.
Caption: Hantzsch synthesis workflow for ethyl 2-aminothiazole-4-carboxylate.
Step-by-Step Experimental Protocol: [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1.0 mmol).
-
Solvent Addition: Add ethanol (2 mL) to the flask to serve as the reaction solvent.
-
Reaction: Heat the mixture with stirring to 70°C and maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice water. A precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual impurities.
-
Drying: Dry the collected solid in a vacuum oven to yield the final product, ethyl 2-aminothiazole-4-carboxylate.[7]
Key Reactivity Pathways
The synthetic value of ethyl 2-aminothiazole-4-carboxylate lies in the differential reactivity of its amino and ester groups. This allows for selective modifications to build molecular complexity.
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Ethyl 2-aminothiazole-4-carboxylate hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-aminothiazole-4-carboxylate Hydrochloride
Foreword: Navigating the Pre-formulation Landscape
In modern drug discovery and development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate is not merely a preliminary step; it is the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. Ethyl 2-aminothiazole-4-carboxylate stands as a crucial building block in the synthesis of a multitude of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[1] While the free base form is well-characterized, its utility in aqueous environments—essential for many biological assays and formulation pathways—is often limited.
Physicochemical Characterization: The Foundation
Before delving into the solubility of the hydrochloride salt, we must first understand the properties of the parent compound, Ethyl 2-aminothiazole-4-carboxylate. These characteristics are intrinsic to its behavior in solution.
The most critical parameter for predicting the behavior of the HCl salt is the dissociation constant (pKa) of the free base. The 2-amino group on the thiazole ring is the primary basic center. A predicted pKa value for the conjugate acid of this amine is approximately 2.60.[3][4] This low pKa value suggests that Ethyl 2-aminothiazole-4-carboxylate is a very weak base. This insight is fundamental to understanding its pH-dependent solubility, as the compound will only be significantly protonated and ionized in highly acidic environments.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [1][5] |
| Molecular Weight | 172.20 g/mol | [5][6] |
| Appearance | White to Pale Beige/Orange Solid/Powder | [4][7] |
| Melting Point | 177-181 °C | [6] |
| Predicted pKa | 2.60 ± 0.10 | [3][4] |
| LogP | 0.902 | [5] |
The pH-Solubility Profile: A Theoretical Framework
The solubility of an ionizable compound like Ethyl 2-aminothiazole-4-carboxylate HCl is intrinsically linked to the pH of the medium. The relationship between the ionized (more soluble) and unionized (less soluble) forms is described by the Henderson-Hasselbalch equation.
Given the pKa of ~2.60, we can predict the following behavior:
-
At pH < 2.60: The 2-amino group will be predominantly protonated (-NH₃⁺). As the hydrochloride salt, the compound will exist in its ionized form, leading to maximum aqueous solubility.
-
At pH = 2.60: The concentrations of the ionized and unionized forms are equal.
-
At pH > 2.60: The compound will be predominantly in its unionized, free base form. As the pH increases further, the equilibrium shifts significantly towards the free base, which is expected to have much lower intrinsic solubility, potentially leading to precipitation.
This relationship underscores the critical need to control and measure pH during any solubility determination.
Caption: Predicted relationship between pH, ionization state, and solubility.
The Common Ion Effect: A Practical Consideration
A potential confounding factor is the "common ion effect".[2][8] When Ethyl 2-aminothiazole-4-carboxylate HCl is dissolved in a medium that already contains chloride ions (e.g., HCl-based buffers, saline), the solubility equilibrium can be shifted, potentially reducing the overall solubility compared to a non-chloride acidic buffer. This phenomenon is more pronounced for salts with lower aqueous solubility.[9] Therefore, it is crucial to report the full composition of the buffer medium used in any solubility experiment.
Experimental Design: Thermodynamic vs. Kinetic Solubility
When measuring solubility, it is vital to distinguish between two key concepts: thermodynamic and kinetic solubility.[10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of the solid material.[11] It is the gold-standard measurement for pre-formulation and is typically determined using the Shake-Flask Method.[12]
-
Kinetic Solubility: This measurement is often used in high-throughput screening. It measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[13] This value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.
For the purpose of building a definitive solubility profile for regulatory or formulation development, thermodynamic solubility is the required metric.
Caption: Contrasting workflows for thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the definitive method for determining the thermodynamic solubility of Ethyl 2-aminothiazole-4-carboxylate HCl in various aqueous and organic media.
Aqueous pH-Solubility Profile
Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate HCl
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker (e.g., set to 25°C or 37°C)
-
Glass vials (e.g., 2-4 mL) with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Buffer systems (e.g., 0.1 N HCl for pH 1.2; acetate buffers for pH 4-5; phosphate buffers for pH 6-8)
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to each vial. The key is to ensure that undissolved solid remains at the end of the experiment.[14]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pH buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker. Agitate at a consistent speed (e.g., 300 RPM) for a minimum of 24 hours.[14] For compounds with potentially slow dissolution kinetics, it is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached. Equilibrium is confirmed when consecutive measurements are statistically identical.[12]
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let heavy solids settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter material should be validated for low compound binding.
-
-
pH Measurement: Immediately after separation, measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[14]
-
Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze its concentration using a validated HPLC-UV method (see Section 5). A calibration curve must be prepared using standards of known concentration.
-
Data Reporting: Report the solubility in mg/mL or µM, along with the final equilibrium pH and the temperature of the experiment.
Organic Solvent Solubility
Objective: To determine the solubility in common organic solvents used in synthesis and formulation.
Protocol: The procedure is identical to the aqueous method, but using the selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Ethyl Acetate) instead of aqueous buffers. Temperature control remains critical.
Analytical Quantification: HPLC-UV Method
A robust analytical method is required to accurately quantify the dissolved compound in the saturated supernatant. A reverse-phase HPLC-UV method is standard.
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).[15] The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The compound has a reported UV λmax at 284 nm in methanol, making this a suitable starting point for detection.[3][4]
-
Quantification: Generate a calibration curve from at least five standards of known concentration. The concentration of the unknown sample is determined by interpolation from this curve.
Data Presentation and Interpretation
Systematic tabulation of experimental results is essential for clear interpretation and comparison.
Table 1: Aqueous Solubility Profile of Ethyl 2-aminothiazole-4-carboxylate HCl
| Buffer System | Initial pH | Equilibrium pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 25 | |||
| Acetate Buffer | 4.5 | 25 | |||
| Phosphate Buffer | 6.8 | 25 | |||
| Phosphate Buffer | 7.4 | 25 | |||
| 0.1 N HCl | 1.2 | 37 | |||
| Phosphate Buffer | 7.4 | 37 |
Table 2: Organic Solvent Solubility Profile at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Ethyl Acetate | ||
| Dichloromethane |
Conclusion and Forward Look
This guide provides a comprehensive framework for understanding and, most importantly, experimentally determining the solubility profile of this compound. While theoretical predictions based on its pKa provide a strong directional hypothesis—high solubility at low pH, decreasing as pH rises—they are not a substitute for rigorous experimental data. The protocols detailed herein, centered on the definitive shake-flask method, provide a self-validating system for generating the high-quality data required by researchers, toxicologists, and formulation scientists. A thorough characterization of this profile is a non-negotiable step in leveraging the full potential of this valuable chemical intermediate in the drug development pipeline.
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A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-Aminothiazole-4-Carboxylate for Research and Development
This guide provides an in-depth analysis of the safety protocols, handling procedures, and essential data for ethyl 2-aminothiazole-4-carboxylate, a key building block in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document moves beyond mere procedural lists to explain the rationale behind each safety recommendation, ensuring a culture of informed caution and experimental integrity.
Introduction: Understanding the Compound and its Significance
Ethyl 2-aminothiazole-4-carboxylate (CAS No. 5398-36-7) is a heterocyclic compound widely utilized in the synthesis of various biologically active molecules.[1] Its structural motif is a cornerstone in the development of anticancer, anti-inflammatory, and antimicrobial agents.[1] The inherent reactivity of the aminothiazole core, while advantageous for synthesis, necessitates a thorough understanding of its potential hazards to ensure safe laboratory practices. This guide is structured to provide a holistic view of its safety profile, from initial risk assessment to final disposal.
Hazard Identification and Risk Assessment: A Proactive Approach
A comprehensive understanding of the potential hazards associated with ethyl 2-aminothiazole-4-carboxylate is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.
GHS Hazard Classification:
Based on aggregated data, ethyl 2-aminothiazole-4-carboxylate is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4][5]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][4][6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
The corresponding signal word is Warning .[2][4][5][6]
Hazard Statements (H-Statements):
-
H332: Harmful if inhaled.[2]
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
The causality behind these classifications lies in the chemical nature of the compound. The amine and ester functionalities, along with the thiazole ring, can interact with biological macromolecules, leading to irritation and potential toxicity. The fine, powdered nature of the solid also increases the risk of inhalation.[8]
Visualizing the Risk Mitigation Workflow
The following diagram illustrates the logical flow of risk mitigation when working with ethyl 2-aminothiazole-4-carboxylate, from initial assessment to emergency response.
Caption: Risk mitigation workflow for ethyl 2-aminothiazole-4-carboxylate.
Physicochemical Properties for Safe Handling
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [2][4][9] |
| Molecular Weight | 172.21 g/mol | [2][3][4] |
| Appearance | White to pale yellow powder/crystal | [3][5][8] |
| Melting Point | 178-182 °C | [5] |
| Stability | Stable under normal temperatures and pressures. | [2][4] |
| Incompatible Materials | Strong oxidants. | [2] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, sulfur oxides. | [2] |
The high melting point indicates that the compound is a stable solid at room temperature. Its incompatibility with strong oxidants is a critical consideration for storage and in designing chemical reactions. The potential for thermal decomposition to produce toxic gases necessitates caution during heating and in the event of a fire.[2]
Standard Operating Procedure for Safe Handling and Storage
A self-validating protocol for handling ethyl 2-aminothiazole-4-carboxylate involves a multi-layered approach encompassing engineering controls, personal protective equipment, and specific handling techniques.
I. Engineering Controls: The primary line of defense is to minimize exposure at the source.
-
Ventilation: Always handle ethyl 2-aminothiazole-4-carboxylate in a well-ventilated area.[6] For weighing and transferring the solid, a chemical fume hood is mandatory to control airborne dust.[2]
-
Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[2]
II. Personal Protective Equipment (PPE): PPE is the essential barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6][10]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator with appropriate cartridges should be used.[6][10]
III. Handling Procedures:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[2][4][6] Use techniques like gentle scooping rather than pouring from a height.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][10]
-
Container Management: Keep containers tightly closed when not in use to prevent contamination and potential release.[4][6][7]
IV. Storage: Proper storage is critical to maintaining the compound's integrity and preventing accidents.
-
Conditions: Store in a dry, cool, and well-ventilated place.[2][6][7]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2][6][7]
Visualizing the Safe Handling Protocol
This diagram outlines the step-by-step workflow for the safe handling of ethyl 2-aminothiazole-4-carboxylate in a laboratory setting.
Caption: Step-by-step safe handling workflow.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or release, a swift and correct response is critical.
I. First-Aid Measures:
-
Inhalation: Move the person to fresh air.[2][4][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][10] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7][10] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[2][6][10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or seek medical attention if you feel unwell.[2]
II. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[2][6][10] Avoid breathing dust and contact with the substance.[6][7] Wear the appropriate level of PPE as described in Section 4.[2][6][10]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2][6][10]
-
Containment and Cleanup:
III. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][6][10]
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides, sulfur oxides, and carbon oxides.[2][4]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[2][4][6]
Waste Disposal Considerations
All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Product: Dispose of unused material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not allow the product to enter sewer systems.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in an authorized landfill.[7]
Conclusion: A Commitment to Safety
The safe and effective use of ethyl 2-aminothiazole-4-carboxylate in a research and development setting is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, proper handling, and emergency preparedness into all workflows, scientists can mitigate risks and foster a secure and productive research environment. This guide serves as a foundational document to support that commitment.
References
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- ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE - Safety D
- Ethyl 2-aminothiazole-4-carboxyl
- Ethyl 2-aminothiazole-4-carboxylate - Safety D
- MSDS of Ethyl 2-amino-1,3-thiazole-4-carboxyl
- Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7. Tokyo Chemical Industry (India) Pvt. Ltd..
- Ethyl 2-aminothiazole-4-carboxyl
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The 2-Aminothiazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This "privileged structure" forms the core of numerous approved drugs and investigational agents, demonstrating a remarkable capacity to interact with a wide array of biological targets. This technical guide provides a comprehensive exploration of the 2-aminothiazole pharmacophore, delving into its synthesis, structure-activity relationships (SAR), and its role in the development of anticancer, antimicrobial, and kinase inhibitor therapeutics. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives, alongside a critical discussion of the potential toxicological liabilities associated with this scaffold and strategies to mitigate them.
The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity
The 2-aminothiazole ring is a five-membered heterocycle containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This arrangement of heteroatoms and the amino substituent endows the scaffold with a unique set of electronic and steric properties, enabling it to participate in various non-covalent interactions with biological macromolecules. Its ability to act as a hydrogen bond donor and acceptor, as well as engage in pi-stacking and hydrophobic interactions, makes it a highly effective pharmacophore for designing potent and selective modulators of enzyme and receptor function.[1][2]
The versatility of the 2-aminothiazole core is further enhanced by the synthetic accessibility of its derivatives, allowing for systematic modifications at multiple positions to fine-tune pharmacological properties. The most common and historically significant method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis .[3][4]
Synthesis of the 2-Aminothiazole Scaffold: The Hantzsch Reaction and Beyond
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative. This robust and versatile reaction has been a mainstay in the synthesis of 2-aminothiazoles for over a century.[3][4]
Experimental Protocol: Hantzsch Synthesis of 4-Aryl-2-aminothiazoles [5][6]
Objective: To synthesize a 4-aryl-2-aminothiazole derivative via the Hantzsch condensation reaction.
Materials:
-
α-Bromoacetophenone (or a substituted α-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromoacetophenone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate if the reaction medium is acidic.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure 4-aryl-2-aminothiazole.
Troubleshooting Common Issues in Hantzsch Synthesis: [7]
-
Low Yield: Ensure the α-haloketone is of high purity, as impurities can lead to side reactions. Consider using a slight excess of thiourea.
-
Side Product Formation: Over-refluxing or high temperatures can lead to the formation of byproducts. Careful monitoring of the reaction by TLC is crucial.
-
Regioselectivity Issues: When using N-substituted thioureas, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-iminothiazolines can be formed. Running the reaction under acidic conditions can sometimes favor the formation of the iminothiazoline isomer.[7]
Alternative Synthetic Methods:
While the Hantzsch synthesis is widely used, several alternative methods have been developed, often focusing on milder reaction conditions or improved efficiency. These include one-pot multicomponent reactions and microwave-assisted syntheses.[8][9]
2-Aminothiazoles as Kinase Inhibitors: Targeting the ATP-Binding Site and Beyond
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors. A notable example is Dasatinib , a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][10]
The 2-aminothiazole core often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site.[11]
Structure-Activity Relationships of 2-Aminothiazole-Based Kinase Inhibitors
Systematic modification of the 2-aminothiazole scaffold has led to the discovery of inhibitors targeting a wide range of kinases, including Aurora kinases and Casein Kinase 2 (CK2).
Aurora Kinase Inhibitors:
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Several 2-aminothiazole-based Aurora kinase inhibitors have been developed.[10][12]
-
SAR Summary for Aurora A Inhibitors:
-
Substitutions at the 5-position of the thiazole ring with a halogen, such as bromine, can enhance potency.[13]
-
The nature of the substituent on the 2-amino group is critical for activity and selectivity. Aromatic and heteroaromatic rings are often well-tolerated and can be modified to optimize interactions with the kinase.[13]
-
Casein Kinase 2 (CK2) Inhibitors:
CK2 is a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. It is a promising target for cancer therapy.[14][15]
-
SAR Summary for Allosteric CK2 Inhibitors:
-
Aryl substitutions at the 4-position of the thiazole ring, such as a naphthalene group, have been shown to increase potency.[15]
-
A carboxylic acid group on the phenyl ring attached to the 2-amino group is often crucial for activity, suggesting it forms important interactions within the binding pocket.[15]
-
Table 1: Inhibitory Activities of Representative 2-Aminothiazole Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 Value | Reference |
| Dasatinib | Abl Kinase | <1 nM | [11] |
| SNS-032 | CDK2 | 48 nM | [10] |
| Compound 29 (Aurora A inhibitor) | Aurora A | 79 nM | [12] |
| Compound 83 (CK2 inhibitor) | CK2α | 0.6 µM | [16] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[17][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-aminothiazole derivative against a target kinase using a luminescence-based ATP detection assay.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
2-Aminothiazole test compound
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminothiazole test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In the wells of a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
-
ATP Detection:
-
Add the luminescence-based ATP detection reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Simplified signaling pathway of Aurora Kinase A and its inhibition.
CK2 Inhibition:
Inhibition of CK2 can suppress multiple pro-survival signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, leading to decreased cell proliferation and induction of apoptosis. [14][17][18]
Caption: Overview of signaling pathways modulated by CK2 and its inhibition.
2-Aminothiazoles in Anticancer Drug Discovery
The ability of 2-aminothiazole derivatives to inhibit various kinases and other cancer-related targets has made them a cornerstone of modern anticancer drug discovery. [10]Their cytotoxic effects have been demonstrated against a wide range of cancer cell lines.
Table 2: Cytotoxic Activity (IC50) of 2-Aminothiazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [10] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [10] |
| Compound 21 | K563 (Leukemia) | 16.3 µM | [10] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
[5][19][20] Objective: To assess the cytotoxic effect of a 2-aminothiazole derivative on a cancer cell line by measuring cell viability using the MTT assay.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
2-Aminothiazoles as Antimicrobial Agents
The 2-aminothiazole scaffold is also a key component of many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi. [21]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
[13][22][23] Objective: To determine the minimum inhibitory concentration (MIC) of a 2-aminothiazole derivative against a specific microorganism.
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
2-Aminothiazole test compound
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific density
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiazole compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The "Privileged Structure" vs. "Toxicophore" Debate: A Note of Caution
While the 2-aminothiazole scaffold is undoubtedly a "privileged structure" in drug discovery, it is not without its liabilities. The 2-aminothiazole ring has been identified as a potential "toxicophore," a chemical entity that is susceptible to metabolic activation to form reactive metabolites that can cause toxicity. [7][9][24] Metabolic Activation Pathways:
The primary route of metabolic activation of the 2-aminothiazole ring is thought to involve cytochrome P450-mediated oxidation, which can lead to the formation of reactive intermediates such as arene oxides or quinone-imines. These electrophilic species can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity. [24] Strategies to Mitigate Toxicity:
Several strategies can be employed to mitigate the potential toxicity of 2-aminothiazole-containing compounds:
-
Blocking Metabolic Hotspots: Introducing substituents at positions on the thiazole ring that are prone to metabolic oxidation can block the formation of reactive metabolites.
-
Modulating Electronic Properties: The electronic properties of the 2-aminothiazole ring can be altered through the introduction of electron-withdrawing or electron-donating groups to disfavor metabolic activation.
-
Bioisosteric Replacement: In some cases, it may be possible to replace the 2-aminothiazole ring with a bioisostere that retains the desired pharmacological activity but has a more favorable metabolic profile.
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile pharmacophore in drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of numerous successful and promising therapeutic agents. A thorough understanding of the structure-activity relationships, coupled with a careful consideration of potential metabolic liabilities, will be crucial for the future design and development of safe and effective drugs based on this remarkable heterocyclic core. By leveraging the knowledge and experimental approaches outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 2-aminothiazole pharmacophore.
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The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically valuable agents. The 2-aminothiazole nucleus is a quintessential example of such a "privileged scaffold."[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a cornerstone in the synthesis of a multitude of biologically active molecules.[2] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic drugs underscores its remarkable versatility and favorable pharmacological properties.[3] From established pharmaceuticals like the anti-inflammatory drug Meloxicam and the tyrosine kinase inhibitor Dasatinib to a plethora of investigational compounds, the 2-aminothiazole moiety continues to be a focal point of intensive research in the quest for novel therapeutics.[4][5]
This technical guide provides a comprehensive overview of the importance of 2-aminothiazole derivatives in drug discovery. We will delve into the synthetic strategies for accessing these compounds, explore their diverse and potent biological activities with a focus on anticancer, antimicrobial, and neuroprotective applications, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights into the latest advancements in the field.
Synthetic Strategies: Building the 2-Aminothiazole Core
The accessibility of the 2-aminothiazole scaffold through robust and versatile synthetic methodologies has significantly contributed to its widespread use in drug discovery. The most prominent and historically significant method is the Hantzsch thiazole synthesis .
The Hantzsch Thiazole Synthesis: A Classic and Enduring Method
First reported in 1887, the Hantzsch synthesis remains the most frequently employed method for constructing the 2-aminothiazole ring.[2][6] The reaction involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide derivative.[6]
Generalized Hantzsch Thiazole Synthesis Protocol:
-
α-Halogenation of the Carbonyl Compound: The synthesis typically begins with the bromination or chlorination of a ketone or aldehyde at the α-position.
-
Condensation with Thiourea: The resulting α-halocarbonyl is then reacted with thiourea in a suitable solvent, often ethanol.
-
Cyclization and Dehydration: The initial condensation product undergoes an intramolecular cyclization followed by dehydration to yield the 2-aminothiazole ring.
The versatility of the Hantzsch synthesis lies in the wide variety of commercially available or readily synthesizable α-halocarbonyls and substituted thioureas, allowing for the introduction of diverse substituents at various positions of the thiazole ring.[7]
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
A Spectrum of Biological Activities: The Therapeutic Potential of 2-Aminothiazole Derivatives
The true significance of the 2-aminothiazole scaffold lies in the vast array of biological activities exhibited by its derivatives. This chemical moiety has been successfully incorporated into molecules targeting a wide range of diseases.
Anticancer Activity: A Prominent Area of Investigation
2-aminothiazole derivatives have emerged as a highly promising class of anticancer agents, with several compounds demonstrating potent and selective activity against various human cancer cell lines, including breast, leukemia, lung, and colon cancer.[4][6] The clinically approved drugs Dasatinib and Alpelisib, which contain the 2-aminothiazole core, stand as testaments to the therapeutic potential of this scaffold in oncology.[4][6]
The anticancer mechanisms of 2-aminothiazole derivatives are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation. For instance, many derivatives function as potent kinase inhibitors, targeting enzymes like Src kinase and PI3K.[8][9]
Illustrative Signaling Pathway Targeted by 2-Aminothiazole Derivatives:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 20 | H1299 (Human Lung Cancer) | 4.89 | [6] |
| 20 | SHG-44 (Human Glioma) | 4.03 | [6] |
| 8a | Broad spectrum (60 cell lines) | Potent Activity | [6] |
| 6d | K563 (Human Leukemia) | Comparable to Dasatinib | [10] |
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Aminothiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[3][11]
The proposed mechanisms of antimicrobial action often involve the inhibition of essential microbial enzymes. For example, molecular docking studies suggest that some 2-aminothiazole derivatives may inhibit MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, a key enzyme in fungal ergosterol biosynthesis.[11][12]
Experimental Protocol: Evaluation of Antimicrobial Activity (Microdilution Method)
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the 2-aminothiazole derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Effects: A Frontier in Neurological Disorders
Emerging research has highlighted the potential of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[13][14] Some derivatives have been shown to protect neurons from toxicity induced by the tau protein, a hallmark of Alzheimer's pathology.[13] The multitargeting ability of these compounds, potentially inhibiting enzymes like cholinesterases and preventing protein aggregation, makes them attractive candidates for further investigation in this complex therapeutic area.[15]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of 2-aminothiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring and the 2-amino group. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
Key SAR Insights:
-
Substitutions at the 4- and 5-positions of the thiazole ring: The introduction of appropriately sized substituents at these positions can enhance inhibitory activity and selectivity for specific targets, such as inducible nitric oxide synthase (iNOS).[16]
-
Substitutions on the 2-amino group: Acylation of the 2-amino group with substituted benzoyl groups has been shown to dramatically improve the antitubercular activity of some derivatives.[17]
-
Aromatic vs. Aliphatic Substitutions: In some anticancer derivatives, aromatic substitutions have been found to improve antitumor activity more effectively than aliphatic substitutions.[6]
Caption: Key positions for substitution on the 2-aminothiazole scaffold that influence biological activity.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, providing a versatile platform for the development of a wide range of therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures that it will remain a focus of drug discovery efforts for the foreseeable future.
Future research in this area will likely concentrate on several key aspects:
-
Exploration of Novel Biological Targets: While the anticancer and antimicrobial properties of 2-aminothiazole derivatives are well-documented, further exploration of their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is warranted.
-
Rational Drug Design: A deeper understanding of the structure-activity relationships and the use of computational modeling will facilitate the design of more potent and selective inhibitors for specific biological targets.
-
Addressing Potential Toxicities: While generally considered to have favorable safety profiles, some studies have noted that the 2-aminothiazole moiety can be a potential toxicophore.[1] Future drug design efforts must carefully consider metabolic activation and potential off-target effects to ensure the development of safe and effective therapeutics.
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An In-Depth Technical Guide to Potential Therapeutic Targets for Aminothiazole-Based Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically successful drugs and its ability to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive technical overview of the key therapeutic targets for aminothiazole-based compounds. It synthesizes current research to illuminate the mechanisms of action, presents validated experimental protocols for target identification, and visualizes the complex biological pathways involved. The versatility of the aminothiazole scaffold has led to the development of potent inhibitors for protein kinases, antimicrobial agents, and modulators of protein aggregation, making it a continued focus of intensive drug discovery efforts.[3][4]
The Aminothiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 2-aminothiazole is a five-membered heterocyclic ring containing nitrogen and sulfur atoms. This structure is not only a key component in numerous approved drugs, such as the kinase inhibitor Dasatinib, but is also frequently employed in the discovery of new chemical entities.[3][5] Its popularity stems from its ability to serve as a versatile scaffold, with the amino group acting as a crucial anchor for building diverse derivatives with tailored biological activities.[2] The ring system itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, enabling high-affinity binding to a multitude of protein targets.[1][2] However, researchers should be aware that the aminothiazole group has also been classified as a potential toxicophore, susceptible to metabolic activation, which warrants careful consideration during the drug design process.[1][2]
Key Therapeutic Target Classes
Aminothiazole derivatives have demonstrated significant therapeutic potential across several disease areas by modulating the activity of critical biological macromolecules.[4] The primary target classes are detailed below.
Protein Kinases: The Dominant Target Family
Protein kinases, which regulate the majority of cellular signaling pathways, are the most prominent targets for aminothiazole-based compounds, particularly in oncology.[3]
-
Src Family and Abl Kinases: The blockbuster drug Dasatinib (BMS-354825) is a potent pan-Src family kinase inhibitor that also targets Bcr-Abl, the fusion protein driving chronic myelogenous leukemia (CML).[3][6] The 2-aminothiazole core is central to its mechanism, forming key hydrogen bond interactions within the ATP-binding pocket of the kinases.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Numerous aminothiazole derivatives have been developed as potent CDK2 inhibitors, demonstrating antiproliferative activity and inducing apoptosis in cancer cell lines.[7] Mechanism of action studies confirm that these compounds reduce the phosphorylation of key CDK2 substrates like the retinoblastoma (Rb) protein.[7]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Aminothiazole-based molecules have been identified as effective inhibitors of Aurora kinases, representing a promising strategy for anticancer therapy.[4][8]
-
Other Kinase Targets: The scaffold has been successfully adapted to target a wide range of other kinases, including EGFR, VEGFR, PI3K/mTOR, and MAP kinases (ERK, JNK), highlighting its broad applicability in cancer drug discovery.[3]
Below is a simplified representation of a generic kinase signaling pathway and the point of intervention for an aminothiazole-based inhibitor.
Caption: A generic kinase cascade inhibited by an aminothiazole compound.
Antimicrobial Targets
The 2-aminothiazole scaffold is a privileged structure in the development of agents against bacteria, fungi, and mycobacteria.[4][9]
-
Bacterial Targets: Derivatives have shown potent activity against various bacterial strains.[10] Molecular docking studies suggest that for some compounds, the mechanism of antibacterial action may involve the inhibition of MurB, an enzyme essential for peptidoglycan biosynthesis.[11] Other research points to the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[9]
-
Antifungal Targets: Aminothiazoles have demonstrated efficacy against pathogenic fungi, including Histoplasma capsulatum and Candida albicans.[11][12] The proposed mechanism for some derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi.[4][11]
Modulators of Protein Misfolding and Aggregation
A novel and significant application for aminothiazole compounds is in the field of neurodegenerative diseases, particularly those characterized by protein misfolding.
-
Prion Diseases: Prion diseases are fatal neurodegenerative disorders caused by the conversion of the normal prion protein (PrPC) into a misfolded, infectious isoform (PrPSc).[13] High-throughput screening has identified 2-aminothiazole derivatives as potent inhibitors of PrPSc formation in infected neuronal cells.[13][14] While the exact mechanism is under investigation, studies suggest these compounds do not work by disaggregating existing PrPSc but rather by inhibiting the formation of new PrPSc.[13][14]
Other Emerging Targets
The structural versatility of aminothiazoles allows them to be adapted for other therapeutic targets.
-
Glutaminase (GLS): As a key enzyme in cancer cell metabolism, glutaminase is an attractive therapeutic target. Structure-activity relationship (SAR) studies have identified aminothiazole-containing molecules as a promising scaffold for the development of new GLS inhibitors.[15]
-
Adenosine Receptors & Estrogen Receptors: Certain aminothiazole derivatives have been found to act as adenosine receptor antagonists and as ligands for estrogen receptors, indicating their potential in neurological and endocrine-related disorders.[4]
Methodologies for Target Identification and Validation
A robust and logical workflow is essential to confidently identify and validate the biological targets of novel aminothiazole compounds. This process ensures that downstream efforts are focused on molecules with a clear and potent mechanism of action.
Target Identification and Engagement Workflow
The causality behind this experimental workflow is to move from broad, high-throughput screening to specific, in-cell validation. The initial biochemical assays cast a wide net to find potential interactions, while the subsequent cellular assays confirm that these interactions occur in a physiological context and result in a desired biological outcome.
Caption: Workflow for aminothiazole target identification and validation.
Experimental Protocols
This protocol serves to quantify the direct inhibitory effect of a compound on a purified kinase enzyme. It is a self-validating system when run with appropriate controls (no enzyme, no inhibitor, reference inhibitor) to establish a baseline and confirm assay integrity.
-
Objective: To determine the IC50 value of an aminothiazole compound against a specific protein kinase.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™) measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Methodology:
-
Reagent Preparation: Prepare kinase buffer, purified recombinant kinase, substrate peptide, and ATP solution. Serially dilute the test compound in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a 2X enzyme/substrate mixture.
-
Initiation: Add 5 µL of 2X ATP solution to start the reaction. Incubate at room temperature for 60 minutes.
-
Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
This protocol validates that the compound binds to its intended target within the complex environment of a live cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Objective: To confirm intracellular target engagement by an aminothiazole compound.
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 10x IC50) and another set with vehicle (DMSO) for 2-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature point using Western Blot or ELISA.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target protein stabilization and confirms intracellular binding.
-
Data Presentation: Comparative Potency
Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different aminothiazole derivatives.
Table 1: Comparative Inhibitory Activity (IC50) of Aminothiazole Analogs Against Key Kinase Targets
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Antiproliferation (HeLa, µM) | Reference |
| Dasatinib | Bcr-Abl | <1 | 0.003 | [3] |
| Dasatinib | Src | 0.8 | 0.003 | [3] |
| Analog 14 | CDK2/cyclin E | 1-10 (range) | Broad Spectrum | [7] |
| Analog 45 | CDK2/cyclin E | Potent (nM range) | 0.1 - 1.0 | [7] |
| TH-39 | Hec1/Nek2 Interaction | - | 0.78 (K562 cells) | [3] |
| KY-05009 | TNIK | - | (Validated via MAPK pathway) | [3] |
Conclusion and Future Directions
The 2-aminothiazole scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. Its proven success in targeting protein kinases continues to drive extensive research in oncology. Furthermore, emerging applications in antimicrobial, anti-prion, and metabolic disease areas demonstrate the scaffold's remarkable versatility.[3][4][13][15] Future research will likely focus on:
-
Improving Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.
-
Overcoming Resistance: Developing aminothiazole derivatives that can overcome known drug resistance mechanisms, particularly in cancer and infectious diseases.[16]
-
Exploring New Target Space: Leveraging the scaffold's adaptability to explore novel and challenging targets, such as those involved in protein-protein interactions or allosteric modulation.
By integrating rational design with robust target validation methodologies, the full therapeutic potential of aminothiazole-based compounds can continue to be unlocked for the benefit of patients worldwide.
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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Sil, A., et al. (2013). Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. PubMed Central. [Link]
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Pevarello, P., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
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Baviskar, A. T., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
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Shah, R., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. [Link]
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Glamočlija, J., et al. (2018). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. [Link]
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Ghaemmaghami, S., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PubMed Central. [Link]
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Ghaemmaghami, S., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. ResearchGate. [Link]
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Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
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Mortenson, P. N., et al. (2019). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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SMRČINOVÁ, T., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate from Thiourea
Introduction: The Significance of the 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This heterocyclic scaffold is a key component in numerous commercially available drugs, including Famotidine, Cefdinir, and Meloxicam. Its derivatives have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] Ethyl 2-aminothiazole-4-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules with significant therapeutic potential.[3][4][5]
This application note provides a comprehensive guide to the synthesis of ethyl 2-aminothiazole-4-carboxylate via the Hantzsch thiazole synthesis, a classic and reliable method.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the necessary safety precautions for a successful and safe synthesis.
Reaction Principle: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[6][7] In this specific application, thiourea acts as the thioamide component, and ethyl bromopyruvate serves as the α-haloketone.
The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate in an SN2 reaction.
-
Intramolecular Cyclization: Following the initial nucleophilic attack, an intramolecular condensation occurs where one of the nitrogen atoms of the thiourea intermediate attacks the ketone carbonyl.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the thiazole ring.
-
Deprotonation: The final product is typically formed as a salt (e.g., hydrobromide salt), which is then neutralized with a weak base to yield the free amine, ethyl 2-aminothiazole-4-carboxylate. This neutral product is often poorly soluble and precipitates from the reaction mixture.[6]
Mechanistic Workflow
Caption: Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.
Experimental Protocol
This protocol is adapted from established literature procedures and is designed for high-yield synthesis of the target compound.[8]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Purity | Supplier |
| Thiourea | 62-56-6 | 76.12 g/mol | 1.2 mmol (91.3 mg) | ≥99% | [Supplier] |
| Ethyl bromopyruvate | 70-23-5 | 195.03 g/mol | 1.0 mmol (195 mg) | ≥97% | [Supplier] |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 2 mL | Anhydrous | [Supplier] |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 5% aqueous solution | ACS Grade | [Supplier] |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - | - |
| Ice | - | - | As needed | - | - |
Equipment
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Thermometer or temperature probe
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Watch glass
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Step-by-Step Procedure
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine thiourea (1.2 mmol, 91.3 mg) and ethyl bromopyruvate (1.0 mmol, 195 mg).
-
Solvent Addition: Add 2 mL of ethanol to the vial.
-
Reaction: Heat the mixture with stirring to 70°C for 1 hour.[8] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Cooling: After 1 hour, remove the reaction from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 20 mL). A precipitate should form.[8]
-
Neutralization (Optional but Recommended): To ensure complete precipitation of the free amine, slowly add a 5% aqueous solution of sodium carbonate with stirring until the solution is neutral or slightly basic (pH 7-8).[6]
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a desiccator under vacuum to a constant weight.
-
Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Expected Results
-
Yield: High yields, often exceeding 90%, are expected for this reaction.[8]
-
Melting Point: The reported melting point is in the range of 177-181°C.
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the thiazole ring proton (singlet), and the amine protons (broad singlet).[5] |
| ¹³C NMR | Resonances for the carbonyl carbon, the thiazole ring carbons, and the ethyl ester carbons.[5] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (172.20 g/mol ).[9] |
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiourea: Thiourea is a suspected carcinogen and may be harmful if swallowed.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Ethyl Bromopyruvate: This compound is a lachrymator and causes skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12] Handle with care and avoid inhalation of vapors.
-
Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
Waste Disposal
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no precipitate formation | Incomplete reaction | Ensure the reaction was heated at the correct temperature for the specified time. Monitor by TLC. |
| Product is soluble in the workup solution | Ensure the pH is neutral or slightly basic after adding sodium carbonate to precipitate the free amine. | |
| Oily product instead of solid | Impurities present | Wash the product thoroughly with cold water. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary. |
| Low yield | Mechanical losses during filtration | Ensure complete transfer of the precipitate to the funnel. Use minimal cold solvent for washing. |
| Side reactions | Ensure the purity of starting materials. |
Conclusion
The Hantzsch synthesis provides a robust and high-yielding route to ethyl 2-aminothiazole-4-carboxylate, a valuable intermediate in pharmaceutical research. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably synthesize this important building block for further elaboration in drug discovery programs. The inherent simplicity and efficiency of this method make it an excellent choice for both academic and industrial laboratories.
References
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. Available from: [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 16(18), 1478-1500. Available from: [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, M. A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 179-204. Available from: [Link]
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Shafiei, M., Peytam, F., & Askaralou, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available from: [Link]
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]
-
ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]
- Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 11(5), e0155229. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
- Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
-
Redox. Safety Data Sheet Thiourea. Available from: [Link]
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New Jersey Department of Health. Hazard Summary - Thiourea. Available from: [Link]
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YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]
-
ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]
-
Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. Available from: [Link]
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Protocol for synthesizing Schiff bases from ethyl 2-aminothiazole-4-carboxylate
Application Note & Protocol: Synthesis of Thiazole-Based Schiff Bases
Topic: A Validated Protocol for the Synthesis of Schiff Bases from Ethyl 2-Aminothiazole-4-carboxylate for Medicinal Chemistry Applications
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatization into Schiff bases (imines) through condensation with various aldehydes generates a versatile class of compounds with significant therapeutic potential, including notable antimicrobial and anticancer activities.[3][4][5][6][7][8] This document provides a detailed, validated protocol for the synthesis, purification, and characterization of Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate. We delve into the mechanistic rationale behind the procedural steps, offering researchers a robust and reproducible method for generating these high-value compounds for drug discovery and development pipelines.
Introduction: The Significance of Thiazole Schiff Bases
Schiff bases are compounds containing an azomethine or imine group (–C=N–) and are typically formed by the condensation of a primary amine with an active carbonyl compound.[3][9][10] When the amine is part of a heterocyclic ring like 2-aminothiazole, the resulting Schiff bases exhibit enhanced biological activities. The nitrogen atom of the imine group is believed to form hydrogen bonds with active centers of cellular constituents, interfering with normal cell processes and leading to therapeutic effects.[3]
The ethyl 2-aminothiazole-4-carboxylate starting material is particularly valuable as it provides multiple points for further chemical modification, allowing for the creation of diverse molecular libraries. Schiff bases derived from this molecule have demonstrated significant potential as antibacterial agents against multi-drug resistant strains and as potent antifungal compounds.[7][11] This protocol outlines a standard and efficient acid-catalyzed method for their synthesis.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic addition-elimination reaction. The primary amino group of the thiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. An acid catalyst is employed to activate the aldehyde, rendering the carbonyl carbon more electrophilic and facilitating the reaction.
General Reaction Scheme: Ethyl 2-aminothiazole-4-carboxylate + Substituted Aldehyde → Thiazole Schiff Base + Water
Mechanistic Pathway
The reaction mechanism involves two key stages:
-
Formation of a Carbinolamine Intermediate: The lone pair of electrons on the primary amine nitrogen attacks the carbonyl carbon. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity.
-
Dehydration: The carbinolamine intermediate is unstable. The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base).
Caption: Acid-catalyzed mechanism for Schiff base formation.
Experimental Protocol
This protocol describes a general procedure that can be adapted for various aromatic or heterocyclic aldehydes.
Materials and Instrumentation
| Reagents & Materials | Grade/Purity | Supplier Example |
| Ethyl 2-aminothiazole-4-carboxylate | ≥98% | Sigma-Aldrich |
| Substituted Aldehyde (e.g., Benzaldehyde) | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Merck |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | VWR |
| n-Hexane | HPLC Grade | VWR |
| Silica Gel TLC Plates | F254 | Merck |
| Instrumentation | Purpose |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer with heating mantle | Agitation and heating |
| TLC tank and UV lamp (254 nm) | Reaction monitoring |
| Büchner funnel and vacuum flask | Product filtration |
| Rotary evaporator | Solvent removal |
| FT-IR Spectrometer | Functional group analysis |
| NMR Spectrometer (e.g., 400 MHz) | Structural elucidation |
| Mass Spectrometer | Molecular weight confirmation |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq.) and the desired substituted aldehyde (1.05 eq.) in absolute ethanol (approx. 20-30 mL).
-
Catalyst Addition: To the stirred solution, add 3-4 drops of glacial acetic acid. The acid acts as a catalyst to accelerate the condensation.[2][11]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours.[3]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 n-Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The formation of a new spot (the product) and the disappearance of the starting amine spot indicate reaction completion.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the solid product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically absolute ethanol.[12] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals. Filter the purified crystals and dry them under vacuum.
Caption: General experimental workflow for Schiff base synthesis.
Product Characterization
Authenticating the final product is a critical step. The following are key spectral features to confirm the successful synthesis of the Schiff base.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Disappearance of the broad singlet corresponding to the -NH₂ protons of the starting thiazole (often around 4.9-6.7 ppm).[1]
-
Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0-9.0 ppm.[13]
-
Signals corresponding to the aromatic protons and the ethyl ester group should be present and may show slight shifts compared to the starting material.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[13]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Yield | Incomplete reaction; insufficient heating; catalyst degradation. | Extend reflux time and monitor with TLC. Ensure anhydrous conditions as water can shift the equilibrium back to the reactants. Add a fresh drop of catalyst. |
| Oily Product / Fails to Crystallize | Impurities present; product may be inherently non-crystalline with the chosen solvent. | Try purifying via column chromatography using silica gel or neutral alumina.[12] Attempt recrystallization from a different solvent system (e.g., ethanol-water, dichloromethane-hexane). |
| Incomplete Reaction | Steric hindrance from a bulky aldehyde; deactivated aldehyde. | Increase the amount of acid catalyst slightly. Consider using a stronger acid catalyst like p-toluenesulfonic acid or switching to a higher boiling point solvent like toluene with a Dean-Stark trap to remove water.[14] |
| Hydrolysis of Product | Product is unstable in the presence of moisture/acid. | During work-up, neutralize the catalytic acid with a mild base (e.g., sodium bicarbonate solution) before final filtration. Store the final product in a desiccator.[12] |
References
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Abdulghani, S. S., & Rasheed, M. K. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 5(2). Available at: [Link]
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ResearchGate. (2015). How can I prepare the schiff base of 2-aminothiazole? ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. Available at: [Link]
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Rani, J., & Jayaseeli, A. M. I. (n.d.). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. Semantic Scholar. Available at: [Link]
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Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research, 51(2). Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene. Nanosistemi, Nanomateriali, Nanotehnologii, 22(2). Available at: [Link]
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Tadesse, A., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1). Available at: [Link]
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ResearchGate. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. ResearchGate. Available at: [Link]
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ResearchGate. (2024). How to purify Schiff base product? ResearchGate. Available at: [Link]
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Qeios. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. Qeios. Available at: [Link]
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Semantic Scholar. (n.d.). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Semantic Scholar. Available at: [Link]
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Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1). Available at: [Link]
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Khan, S. A., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances, 14(48). Available at: [Link]
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El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5). Available at: [Link]
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Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14). Available at: [Link]
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Abdulghani, S. S., & Rasheed, M. K. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. Available at: [Link]
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Rao, N. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research, 9(5). Available at: [Link]
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ResearchGate. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. Available at: [Link]
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Das, B., et al. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(7). Available at: [Link]
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Faiz, S., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48). Available at: [Link]
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Abdulhadi, S. L., et al. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Medical Journal of Babylon, 17(3). Available at: [Link]
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Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy, 9(5). Available at: [Link]
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Al-Masoudi, W. A., et al. (2022). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 5(5). Available at: [Link]
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Anam, S. S., & Thirunarayanan, G. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Indian Journal of Chemistry, 62B(2). Available at: [Link]
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Lyčka, A., et al. (2020). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Molecules, 25(23). Available at: [Link]
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Malav, R., & Ray, S. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. Available at: [Link]
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Al-Adiwish, W. M. (2015). Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 16(12). Available at: [Link]
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Application Notes and Protocols: Leveraging Ethyl 2-Aminothiazole-4-carboxylate for the Synthesis of Potent Kinase Inhibitors
Introduction: The 2-Aminothiazole Scaffold - A Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a critical class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, driving aberrant cellular proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers and other diseases.
Within the vast chemical space of kinase inhibitors, the 2-aminothiazole moiety has established itself as a "privileged scaffold." This heterocyclic core is a key structural feature in numerous clinically successful and late-stage investigational kinase inhibitors, most notably Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases.[1] The utility of the 2-aminothiazole scaffold stems from its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a conserved feature across many kinases. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.
Ethyl 2-aminothiazole-4-carboxylate is a versatile and readily accessible starting material that serves as a cornerstone for the synthesis of a diverse array of 2-aminothiazole-based kinase inhibitors. Its ester functionality at the 4-position and the primary amine at the 2-position offer orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity profiles. This guide provides a comprehensive overview and detailed protocols for the utilization of ethyl 2-aminothiazole-4-carboxylate in the synthesis of kinase inhibitors, with a focus on practical applications for researchers in drug development.
Synthetic Strategy Overview: From a Versatile Building Block to Targeted Inhibitors
The general synthetic approach to constructing kinase inhibitors from ethyl 2-aminothiazole-4-carboxylate involves a series of well-established chemical transformations. The core strategy revolves around the functionalization of the 2-amino group and the 4-carboxylate group to introduce moieties that will interact with specific regions of the target kinase's active site.
A common synthetic pathway is initiated by the protection of the 2-amino group, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid is then activated and coupled with a desired amine, often an aniline derivative, to form a key amide bond. Subsequent deprotection of the 2-amino group allows for its reaction with a heterocyclic partner, typically a substituted pyrimidine or a similar scaffold, which will occupy the adenine-binding region of the kinase.
This modular approach provides medicinal chemists with the flexibility to rapidly generate libraries of analogues for SAR studies, enabling the optimization of inhibitory activity and selectivity against a panel of kinases.
Detailed Protocols: Synthesis of a Dasatinib Analogue
To illustrate the practical application of this synthetic strategy, the following section provides a detailed, step-by-step protocol for the synthesis of a key intermediate in the preparation of Dasatinib, a potent pan-Src and Bcr-Abl kinase inhibitor.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This initial protocol describes the Hantzsch thiazole synthesis, a classic and efficient method for preparing the 2-aminothiazole core.[2][3]
Materials:
-
Thiourea
-
Ethyl 3-bromopyruvate
-
Ethanol
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
To this solution, add ethyl 3-bromopyruvate (1 mmol) dropwise with stirring.
-
Heat the reaction mixture to 70°C and maintain for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford ethyl 2-aminothiazole-4-carboxylate as a solid. The product can be further purified by recrystallization from ethanol if necessary.[2]
Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol details the conversion of the ethyl ester to a specific amide, a crucial step in the synthesis of Dasatinib.[4]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Acetonitrile
Procedure:
-
To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (10 mmol) in acetonitrile (50 mL), add N-bromosuccinimide (11 mmol) in one portion at room temperature.
-
Stir the mixture for 30 minutes.
-
Add thiourea (12 mmol) to the reaction mixture and heat to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]
Structure-Activity Relationship (SAR) and Biological Data
The modular nature of the synthesis allows for the exploration of various substituents to optimize the biological activity of the resulting kinase inhibitors. The following table summarizes the inhibitory activities (IC50 values) of selected 2-aminothiazole derivatives against key kinases.
| Compound | R1 Group | R2 Group | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | N-(2-chloro-6-methylphenyl)carboxamide | 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino | Bcr-Abl | <1 | [1] |
| Src | 0.8 | [5] | |||
| Lck | 1.1 | [1] | |||
| Analog 1 | N-cyclopropylcarboxamide | 2-(pyridin-4-ylamino) | Lck | <100 | [6] |
| Analog 2 | N-(4-fluorophenyl)carboxamide | 2-(pyrimidin-4-ylamino) | Aurora A | 79 | [7] |
| Analog 3 | N-phenylcarboxamide | 2-(6-chloropyrimidin-4-ylamino) | Bcr-Abl | 16,300 | [8] |
Mechanism of Action and Signaling Pathways
The kinase inhibitors synthesized from ethyl 2-aminothiazole-4-carboxylate primarily function as ATP-competitive inhibitors. The 2-aminothiazole core forms key hydrogen bonds with the kinase hinge region, while the side chains extend into other pockets of the ATP-binding site, conferring potency and selectivity.
Dasatinib, for instance, potently inhibits the Bcr-Abl fusion protein, the causative agent of Chronic Myeloid Leukemia (CML). Bcr-Abl is a constitutively active tyrosine kinase that drives cell proliferation and survival through a complex network of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways.[9][10] By blocking the ATP-binding site of Bcr-Abl, Dasatinib effectively shuts down these oncogenic signals.
Conclusion and Future Perspectives
Ethyl 2-aminothiazole-4-carboxylate remains a cornerstone in the synthesis of kinase inhibitors. Its versatility and the established synthetic routes provide a robust platform for the discovery and development of novel therapeutics. The continued exploration of this privileged scaffold, guided by structure-based drug design and a deeper understanding of kinase biology, holds immense promise for the generation of next-generation kinase inhibitors with improved efficacy, selectivity, and safety profiles. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.
References
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Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer. Nature Reviews Cancer, 7(6), 441-453. [Link]
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Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356. [Link]
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Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-1, 3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]
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Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 44287-44311. [Link]
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Chen, P., Das, J., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., ... & Wityak, J. (2007). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2007(6), 32-38. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 185-212. [Link]
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Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1144-1151. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
-
Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & medicinal chemistry letters, 13(22), 4007-4010. [Link]
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Application of ethyl 2-aminothiazole-4-carboxylate in antimicrobial drug synthesis
An Application Guide for the Synthesis of Novel Antimicrobial Agents from Ethyl 2-aminothiazole-4-carboxylate
Introduction: The Privileged Scaffold in Antimicrobial Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2] The structural features of the 2-aminothiazole ring system allow for versatile chemical modifications, making it an ideal starting point for the rational design of new therapeutic agents. Among the various starting materials, Ethyl 2-aminothiazole-4-carboxylate stands out as a particularly valuable precursor. Its structure incorporates three key reactive sites: the nucleophilic 2-amino group, the electrophilic ester at the C-4 position, and the thiazole ring itself. This trifecta of functionality provides chemists with a robust platform for generating extensive libraries of novel compounds in the quest for potent new antimicrobials to combat the growing threat of drug-resistant pathogens.[1][3]
This guide provides a detailed overview of the synthetic utility of ethyl 2-aminothiazole-4-carboxylate, complete with validated protocols and insights into the structure-activity relationships that govern the antimicrobial potency of its derivatives.
Part 1: Synthesis of the Core Intermediate
The foundational step in utilizing this scaffold is its own synthesis, most commonly achieved via the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable and efficient route to the target molecule.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol details the reaction between thiourea and ethyl bromopyruvate to yield the core intermediate. The reaction proceeds via a cyclocondensation mechanism.
Rationale: The Hantzsch synthesis is a robust method for creating thiazole rings. Thiourea acts as the nitrogen and sulfur donor, while ethyl bromopyruvate provides the three-carbon backbone. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion, and the subsequent basification with NaOH is crucial for neutralizing the hydrobromide salt formed and precipitating the free amine product.[3]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine thiourea (3 mol) and ethyl bromopyruvate (2 mol) in 100 mL of 99.9% ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether: ethyl acetate (1:3).
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water. Basify the solution to a pH of 10 using a 2 M NaOH solution. This will cause the product to precipitate.
-
Purification: Collect the off-white precipitate by vacuum filtration. Recrystallize the crude product from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.
-
Characterization: The final product should be characterized by IR and NMR spectroscopy to confirm its structure and purity. Expected melting point is 175–177 °C.[3]
Caption: Key derivatization pathways from the core scaffold.
Part 3: Structure-Activity Relationship (SAR) and Antimicrobial Evaluation
The antimicrobial efficacy of the synthesized derivatives is highly dependent on the nature and position of the substituents.
Key SAR Insights:
-
N-2 Position: The 2-amino position offers high flexibility for modification. The introduction of substituted benzoyl groups at this position has been shown to dramatically improve antitubercular activity by over 100-fold in some cases. [4]* Schiff Bases: The formation of Schiff bases often enhances antimicrobial activity. Compounds with hydroxyl (-OH) or chloro (-Cl) substituents on the aromatic ring have demonstrated significant antibacterial potential against both Gram-positive and Gram-negative bacteria. [1][3]For instance, a derivative with a 4-hydroxyphenyl group showed potent activity against Pseudomonas aeruginosa, while another with a 4-chlorophenyl group was effective against Staphylococcus aureus. [1]* Thiazole Core: The central thiazole ring is generally considered intolerant to modification and is crucial for activity. [4] Antimicrobial Activity Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected Schiff base derivatives against multidrug-resistant (MDR) bacterial strains.
| Compound ID | S. epidermidis (Gram +ve) MIC (µg/mL) | P. aeruginosa (Gram -ve) MIC (µg/mL) | S. aureus (Gram +ve) MIC (µg/mL) | E. coli (Gram -ve) MIC (µg/mL) |
| 2a (Phenyl) | 250 | >500 | >500 | >500 |
| 2b (4-OH-Ph) | >500 | 375 | >500 | >500 |
| 2d (4-Cl-Ph) | >500 | >500 | 250 | >500 |
| 2g (3-NO₂-Ph) | >500 | >500 | >500 | 375 |
| Data sourced from Ejaz et al., 2019.[1] |
The data indicates that substitutions on the phenyl ring of the Schiff base direct the specificity of the antibacterial action. For example, compound 2d with a chloro-substituent was most effective against the Gram-positive S. aureus, while compound 2b with a hydroxyl group showed better activity against the Gram-negative P. aeruginosa. [1]
Conclusion
Ethyl 2-aminothiazole-4-carboxylate is a demonstrably powerful and versatile building block in the synthesis of novel antimicrobial agents. Its accessible reactive sites allow for straightforward and diverse chemical modifications, leading to the generation of compounds with significant and often specific antimicrobial activities. The protocols and SAR insights provided herein serve as a foundational guide for researchers aiming to explore this privileged scaffold in the development of the next generation of antimicrobial drugs.
References
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Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., Ejaz, S., & Riaz, M. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 113. [Link]
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Maddry, J. A., Awasthi, D., Corona, C., Kumar, I., Scott, A., Vandeventer, S., ... & Reynolds, R. C. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 21(8), 2449–2453. [Link]
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Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., Ejaz, S., & Riaz, M. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]
-
Pospisilova, S., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
Rostom, S. A. F., Faidallah, H. M., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European journal of medicinal chemistry, 77, 170–181. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., & Al-Amri, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
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Al-Ostath, A., Al-Wahaibi, L. H., & Al-Amri, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Rostom, S. A. F., Faidallah, H., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Semantic Scholar. [Link]
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Patel, R. B., Patel, M. R., & Patel, K. C. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1083-1102. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2012). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research, 11(4), 579-588. [Link]
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Application Notes & Protocols for the Development of Novel Anti-Inflammatory Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for creating novel anti-inflammatory agents. This document outlines the critical steps from initial target discovery to preclinical evaluation, emphasizing the scientific rationale behind each protocol to ensure the generation of robust and reliable data.
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. Chronic inflammatory diseases represent a major global health challenge, driving the need for a new generation of safer and more effective anti-inflammatory drugs. Traditional therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects.[1][2] The development of novel agents requires a systematic and rigorous experimental approach, which is detailed in the following sections.
Section 1: The Drug Discovery and Development Pipeline
The journey from a therapeutic concept to a clinical candidate is a multi-stage process. Each phase is designed to systematically identify, characterize, and de-risk potential drug candidates.
Caption: A high-level overview of the anti-inflammatory drug discovery pipeline.
Section 2: Target Identification and Validation
The foundation of a successful drug discovery program is the selection of a robust biological target.[3][4] An ideal target is intrinsically linked to the pathophysiology of the inflammatory disease and is "druggable," meaning it can be modulated by a therapeutic agent.[5]
Target Identification Strategies
The initial step involves identifying potential molecular targets. This can be achieved through several approaches:[6][7]
-
Genomic and Proteomic Analysis: Comparing gene and protein expression profiles between healthy and diseased tissues to identify molecules that are differentially expressed.
-
Literature and Database Mining: Systematically reviewing scientific literature and databases to find evidence linking specific molecules to inflammatory pathways.[4]
-
Phenotypic Screening: Identifying compounds that produce a desired anti-inflammatory effect in cellular or animal models, and then working backward to identify the molecular target.[6][8]
Target Validation: Ensuring Clinical Relevance
Once a potential target is identified, it must be rigorously validated to confirm its role in the disease process.[3][4] Inadequate target validation is a major cause of clinical trial failure.[4]
Protocol 1: Target Validation using siRNA in a Cellular Model of Inflammation
This protocol describes the use of small interfering RNA (siRNA) to transiently knockdown the expression of a target protein in a relevant cell line to assess its role in an inflammatory response.
Objective: To determine if reducing the expression of a target protein inhibits the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium and supplements
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 70-80% confluency.
-
Transfection: Transfect the cells with either the target-specific siRNA or the non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction in target mRNA and protein levels using qPCR and Western blotting, respectively.
-
Inflammatory Challenge: Treat the remaining cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit.
-
Data Analysis: Compare the levels of TNF-α produced by cells treated with the target-specific siRNA to those treated with the non-targeting control. A significant reduction in TNF-α production in the knockdown cells validates the target's involvement in the inflammatory response.
Section 3: Lead Discovery and In Vitro Screening
With a validated target, the next step is to identify "hit" compounds that can modulate its activity. High-throughput screening (HTS) of large compound libraries is a common approach.[8][9]
Caption: Workflow for in vitro screening and lead discovery.
Primary Screening Assays
The choice of the primary assay is critical and depends on the target class. These assays must be robust, reproducible, and scalable to a high-throughput format.[5]
| Assay Type | Principle | Example Application |
| Biochemical Assays | Measure the direct effect of a compound on a purified target protein (e.g., an enzyme or receptor). | Screening for inhibitors of cyclooxygenase-2 (COX-2) activity. |
| Cell-Based Assays | Measure the effect of a compound on a cellular process in a more physiologically relevant context.[10] | Quantifying the inhibition of LPS-induced TNF-α release from THP-1 monocytes.[10][11] |
Protocol 2: In Vitro Screening for Anti-inflammatory Activity using Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a method for screening compounds for their ability to suppress inflammatory responses in primary human cells.[12]
Objective: To assess the anti-inflammatory properties of test compounds by measuring their effect on cytokine production in stimulated human PBMCs.[12]
Materials:
-
Freshly isolated human PBMCs
-
Phytohaemagglutinin (PHA) or Lipopolysaccharide (LPS) as a stimulant
-
Test compounds and vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
ELISA kits for pro-inflammatory cytokines (e.g., IFN-γ, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the freshly isolated PBMCs into 96-well plates at a predetermined density.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include a vehicle control.
-
Stimulation: After a short pre-incubation with the compounds, add the stimulant (e.g., PHA or LPS) to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited).
Section 4: Lead Optimization
"Hit" compounds from the primary screen often require chemical modification to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[13] This iterative process is known as lead optimization.[1][2]
Strategies for Lead Optimization
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound to understand how different functional groups contribute to its biological activity.[14]
-
Computational Chemistry: Using molecular modeling, docking, and quantitative structure-activity relationship (QSAR) studies to predict how chemical modifications will affect target binding and other properties.[7][8][14]
-
ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds to ensure they have the potential to become safe and effective drugs.[13]
Section 5: In Vivo Efficacy Testing
Promising lead compounds must be evaluated in animal models of inflammation to demonstrate their efficacy in a living organism.[15][16] The choice of animal model is crucial and should be relevant to the human disease being targeted.[16]
Table of Common In Vivo Inflammation Models
| Model | Inducing Agent | Key Readouts | Relevance |
| Carrageenan-Induced Paw Edema | Carrageenan | Paw volume, inflammatory cell infiltration | Acute inflammation[17][18] |
| LPS-Induced Systemic Inflammation | Lipopolysaccharide (LPS) | Serum cytokine levels, organ damage markers | Systemic inflammatory response, sepsis[19] |
| Collagen-Induced Arthritis (CIA) | Collagen | Joint swelling, paw thickness, histological scoring | Rheumatoid arthritis |
| DSS-Induced Colitis | Dextran sulfate sodium (DSS) | Weight loss, stool consistency, colon length | Inflammatory bowel disease |
Protocol 3: Carrageenan-Induced Paw Edema Model in Rats
This is a widely used and well-characterized model for evaluating the efficacy of acute anti-inflammatory agents.[18]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound and vehicle
-
Pletysmometer for measuring paw volume
-
Calipers for measuring paw thickness
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Randomly assign the animals to different groups (e.g., vehicle control, positive control like indomethacin, and test compound groups at various doses). Administer the compounds, typically via oral gavage, one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness of the carrageenan-injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point. A significant reduction in paw volume or thickness indicates anti-inflammatory activity.
Section 6: Preclinical Safety and Toxicology
Before a drug candidate can be tested in humans, its safety must be thoroughly evaluated in preclinical toxicology studies.[20][21] These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity.[9][22]
Key Preclinical Toxicology Studies
The goal of these studies is to identify potential toxicities and establish a safe starting dose for human clinical trials.[20][22]
-
Single-Dose and Repeated-Dose Toxicity Studies: To evaluate the effects of acute and chronic exposure to the drug candidate in at least two animal species (one rodent, one non-rodent).[21][23]
-
Safety Pharmacology: To assess the effects of the drug candidate on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[22]
-
Genotoxicity Studies: To determine if the drug candidate has the potential to damage genetic material.[22]
-
Reproductive and Developmental Toxicology: To evaluate the potential effects on fertility and fetal development.[22]
The data from these preclinical studies form a critical part of the Investigational New Drug (IND) application submitted to regulatory authorities like the FDA to request permission to begin human clinical trials.[9][20]
References
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Berent, T., Dains, K., & Fuchs, D. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 900, 207-216. [Link]
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Arul, V., G.P. Senthilkumar, and D. K. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Research Journal of Pharmacy and Technology, 13(1), 456. [Link]
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Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003-1004. [Link]
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Scendea. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]
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Sikora, E., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 23(23), 15007. [Link]
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Choudhary, N., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 673-687. [Link]
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Devaraj, S., & Jialal, I. (2003). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. The American Journal of Clinical Nutrition, 78(5), 1003-1004. [Link]
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Husain, A., & Ahmad, A. (2014). Lead optimization on conventional non-steroidal anti-inflammatory drugs: an approach to reduce gastrointestinal toxicity. Chemical biology & drug design, 84(2), 147-157. [Link]
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IIVS.org. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
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Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(10), 2977. [Link]
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Husain, A., & Ahmad, A. (2014). Lead Optimization on Conventional NSAIDs: An approach to reduce Gastrointestinal Toxicity. Chemical Biology & Drug Design, 84(2), 147-157. [Link]
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Ethyl 2-aminothiazole-4-carboxylate as a building block for heterocyclic analogues
Application Notes & Protocols
Topic: Ethyl 2-Aminothiazole-4-carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Analogues
Abstract
The 2-aminothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and FDA-approved drugs.[1][2] Ethyl 2-aminothiazole-4-carboxylate (EAT) represents a particularly valuable building block for synthetic and medicinal chemists. Its structure features two key reactive sites: a nucleophilic 2-amino group and an ester at the 4-position, which can be readily modified.[3][4] This dual functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures, including Schiff bases, N-alkylated derivatives, and fused heterocyclic systems like thiazolopyrimidines.[5][6][7] This guide provides an in-depth exploration of EAT, detailing its synthesis and offering robust, step-by-step protocols for its application in the development of novel heterocyclic analogues for research and drug discovery.
Foundational Synthesis: The Hantzsch Thiazole Condensation
The most direct and widely adopted method for preparing EAT is the Hantzsch thiazole synthesis.[8][9] This reaction is a cornerstone of heterocyclic chemistry, prized for its efficiency and reliability.
Principle of the Reaction: The synthesis proceeds via the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide-containing reactant (thiourea).[10][11] The mechanism involves the initial S-alkylation of thiourea to form an isothiouronium salt, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This one-pot procedure provides high yields of the desired product with straightforward purification.[10][12]
Caption: Hantzsch synthesis workflow for Ethyl 2-aminothiazole-4-carboxylate (EAT).
Protocol 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate (EAT)
This protocol details the classic Hantzsch synthesis for producing EAT in high yield and purity.[7]
Materials:
-
Thiourea (3 mol equivalent)
-
Ethyl bromopyruvate (2 mol equivalent)
-
Ethanol (99.9%)
-
2 M Sodium Hydroxide (NaOH)
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add thiourea (3 mol) and ethyl bromopyruvate (2 mol) to 100 mL of 99.9% ethanol.
-
Equip the flask with a reflux condenser and place it on a heating mantle with stirring.
-
Heat the mixture to reflux and maintain for approximately 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether:ethyl acetate (1:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing ice-cold water.
-
Basify the aqueous mixture to a pH of 10 using a 2 M NaOH solution. This will precipitate the product.
-
Collect the off-white precipitate by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate.
Data Presentation:
| Parameter | Expected Value | Source(s) |
| Yield | ~70% | [7] |
| Appearance | Off-white solid | [7] |
| Melting Point | 175–177 °C | [7] |
| CAS Number | 5398-36-7 | [13] |
| Molecular Formula | C₆H₈N₂O₂S | [13] |
| Key IR Peaks (cm⁻¹) | ~1690 (C=O, ester), ~3400-3200 (N-H, primary amine) | [7] |
Derivatization at the 2-Amino Position
The nucleophilic amino group at the C2 position is the primary site for derivatization, allowing for the introduction of diverse substituents to modulate biological activity.[14][15]
Application 2.1: Synthesis of Schiff Bases
Principle of the Reaction: The formation of a Schiff base (or imine) is a condensation reaction between the primary amino group of EAT and an aldehyde or ketone.[16] This reaction is typically catalyzed by a weak acid. The resulting C=N double bond can be a pharmacophore itself or serve as a handle for subsequent reactions, such as reduction to a secondary amine or participation in cyclization reactions.[7]
Caption: Workflow for the synthesis of EAT-derived Schiff bases.
Protocol 2: General Procedure for Schiff Base Formation
This protocol is adapted from established methods for synthesizing EAT-derived Schiff bases.[7]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate (EAT) (1 equiv.)
-
Substituted aldehyde or ketone (1 equiv.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve EAT (0.05 mol) and the desired aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture and heat to reflux for 12 hours, monitoring completion by TLC.
-
After cooling, evaporate the excess solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Allow the product to crystallize. If necessary, purify further by column chromatography.
Application 2.2: Synthesis of Thiourea Derivatives
Principle of the Reaction: The reaction of the 2-amino group with an isothiocyanate provides a straightforward route to 2-thioureido-thiazole derivatives. These compounds are not only biologically active in their own right but are also crucial intermediates for the synthesis of fused ring systems.[5][17]
Protocol 3: Synthesis of Ethyl 2-(3-arylthioureido)thiazole-4-carboxylate
This protocol is based on synthetic routes used to create precursors for thiazolopyridazines.[5][17]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate (EAT) (1 equiv.)
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1 equiv.)
-
Anhydrous solvent (e.g., Pyridine or DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve EAT (1 equiv.) in the anhydrous solvent.
-
Add the aryl isothiocyanate (1 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.
Building Fused Heterocyclic Systems: Thiazolo[4,5-d]pyridazines
The true power of EAT as a building block is demonstrated in its use to construct more complex, fused heterocyclic systems. Thiazolopyridazines, for example, are known to possess significant antitumor activity.[5] The synthesis of these systems often involves a multi-step sequence that modifies both the amino and ester functionalities of the EAT core.
Principle of the Synthesis: This advanced application showcases a synthetic strategy where the EAT molecule is elaborated in a stepwise fashion. First, the 2-amino group is converted to a thiourea. Next, the ethyl ester at the C4 position is transformed into a more reactive acid hydrazide. Finally, an intramolecular cyclization is induced to form the fused pyridazine ring, yielding the thiazolo[4,5-d]pyridazine core.[5][17]
Caption: Multi-step workflow for synthesizing a Thiazolo[4,5-d]pyridazine derivative from EAT. Numbers in parentheses correspond to compound numbers in cited literature.[5]
Protocol 4: Multi-step Synthesis of a Thiazolo[4,5-d]pyridazine Analogue
This protocol outlines the key transformations required to build the fused heterocyclic system from the thiourea intermediate prepared in Protocol 3.[5][17]
Part 4a: Conversion of Ester to Acid Hydrazide
Rationale: The ethyl ester is converted to a hydrazide to introduce a new nucleophilic center required for the subsequent cyclization step.
-
Procedure:
-
Suspend the thiourea derivative (from Protocol 3) in ethanol.
-
Add an excess of hydrazine hydrate (NH₂NH₂·H₂O).
-
Heat the mixture to reflux for 8-12 hours, until TLC indicates the consumption of the starting ester.
-
Cool the reaction mixture. The acid hydrazide product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Part 4b & 4c: Acylation and In Situ Cyclization
Rationale: The acid hydrazide is acylated, and the resulting intermediate undergoes a base- or heat-induced cyclization to form the final fused-ring product.
-
Procedure:
-
Dissolve the acid hydrazide (from Protocol 4a) in a suitable solvent like pyridine.
-
Cool the solution in an ice bath and add an acylating agent (e.g., a substituted benzoyl chloride) dropwise.
-
Allow the mixture to stir at room temperature for several hours.
-
Heat the reaction mixture to induce cyclization (the specific temperature and time will be substrate-dependent and may require optimization).
-
Pour the cooled reaction mixture into acidified ice-water to precipitate the crude product.
-
Collect the product by filtration and purify by recrystallization or column chromatography.
-
Conclusion and Outlook
Ethyl 2-aminothiazole-4-carboxylate is an exceptionally useful and cost-effective starting material for the synthesis of diverse heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in reactions ranging from simple functional group transformations to the construction of complex, fused-ring systems of significant interest in medicinal chemistry.[5][7] The strategic manipulation of its amino and ester functionalities provides researchers and drug development professionals with a reliable and versatile platform for generating novel molecular libraries and pursuing targeted therapeutic agents.[4]
References
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Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available at: [Link]
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Shylaja, B., Sangeetha, K., & Sravani, G. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-182. Available at: [Link]
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Pharmacognosy Communications. (2024). A review on thiazole based compounds & it's pharmacological activities. Pharmacognosy Communications, 14(4). Retrieved from [Link]
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Molecules. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules, 28(17), 6393. Available at: [Link]
-
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
-
ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Retrieved from [Link]
-
PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
WorldOfChemicals. (2025). Ethyl 2-aminothiazole-4-carboxylate: A Versatile Pharmaceutical Intermediate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]
-
El-Gamal, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]
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National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
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BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Various methods for the synthesis of 2-aminothiazoles. Retrieved from [Link]
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Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Retrieved from [Link]
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Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
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Application Note & Protocols: One-Pot Synthesis of Functionally Diverse 2-Aminothiazoles
Introduction: The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole (2-AT) core is a quintessential "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for designing molecules that bind to a wide range of biological targets. This structural motif is present in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib (for leukemia), the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam, highlighting its therapeutic versatility.[1][2][3] The broad spectrum of reported pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—cements the 2-AT scaffold as a high-value target for synthetic and medicinal chemists.[4][5][6][7]
The classical route to this core, the Hantzsch thiazole synthesis, involves the condensation of a pre-synthesized α-haloketone with a thiourea derivative.[8][9][10] While effective, this method suffers from the significant drawback of requiring the isolation of α-haloketones, which are often toxic, lachrymatory, and unstable.[11][12] Modern synthetic strategies have evolved to circumvent this issue by embracing one-pot procedures. These methods generate the reactive α-haloketone in situ, immediately trapping it with thiourea to form the desired thiazole ring in a single, efficient operation.
This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 2-aminothiazoles, focusing on methods that offer high efficiency, operational simplicity, and broad substrate scope, thereby enabling the rapid generation of functionally diverse molecular libraries for drug discovery.
The Core Mechanism: In Situ Halogenation and Cyclocondensation
The elegance of the one-pot synthesis lies in its ability to telescope multiple reaction steps. The process bypasses the need to isolate the hazardous α-halocarbonyl intermediate by generating it directly in the reaction flask from a more benign ketone precursor. The most common variation of this one-pot approach is a modern adaptation of the Hantzsch synthesis.[10][13]
The reaction proceeds through a well-established sequence:
-
α-Halogenation: The reaction is initiated by the halogenation of a ketone at its α-position. This typically involves an oxidant or halogen source like molecular iodine (I₂), N-Bromosuccinimide (NBS), or copper(II) bromide, which facilitates the formation of the α-haloketone intermediate.[11][12][14][15]
-
Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the in situ-generated haloketone, displacing the halide ion.[8]
-
Intramolecular Cyclization: The nitrogen atom of the thiourea intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 2-aminothiazole ring.
This entire cascade occurs in a single reaction vessel, significantly improving efficiency and safety.
Modern Synthetic Enhancements: Towards Greener & Faster Syntheses
While the core one-pot strategy is robust, several modern techniques have been developed to further enhance its efficiency, reduce environmental impact, and shorten reaction times.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis.[16] It provides rapid and uniform heating, often dramatically reducing reaction times from hours to mere minutes and improving product yields.[17][18][19] This high-speed synthesis is particularly valuable for the rapid generation of compound libraries.
-
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity through acoustic cavitation. This process creates localized high-pressure and high-temperature zones, accelerating mass transfer and reaction rates, making it a valuable green chemistry technique.[20][21][22]
-
Catalysis and Green Solvents: The use of novel catalytic systems, including organocatalysts, solid-supported acids, and metal catalysts, can improve reaction efficiency under milder conditions.[23][24][25] Furthermore, a shift towards environmentally benign solvents like water, ethanol, or even solvent-free conditions aligns the synthesis with the principles of green chemistry, reducing hazardous waste.[26][27]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for synthesizing 2-aminothiazole derivatives using both conventional and modern one-pot methods.
Protocol 1: General One-Pot Synthesis of 4-Aryl-2-aminothiazoles using Iodine
This protocol describes a widely used and reliable method for synthesizing 4-aryl-2-aminothiazoles from substituted acetophenones and thiourea using iodine as both a catalyst and halogenating agent.[11][19][28]
Materials and Reagents:
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Thiourea
-
Iodine (I₂)
-
Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted acetophenone (5.0 mmol, 1.0 equiv), thiourea (7.5 mmol, 1.5 equiv), and iodine (5.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approx. 80-85 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexane. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of saturated Na₂S₂O₃ solution (to quench excess iodine), 25 mL of saturated NaHCO₃ solution, and 25 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-aminothiazole derivative.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Iodine is corrosive and can cause stains; handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 2: Microwave-Assisted Rapid Synthesis of 2-Amino-4-phenylthiazole
This protocol leverages microwave energy for a rapid, efficient, and green synthesis of the target compound.[17][19][29]
Materials and Reagents:
-
Acetophenone
-
Thiourea
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Deionized water
-
5% Sodium carbonate (Na₂CO₃) solution
Equipment:
-
Microwave synthesis reactor with a 10 mL reaction vessel and magnetic stir bar
-
Büchner funnel and side-arm flask for filtration
-
Beaker (100 mL)
Procedure:
-
Reactant Loading: In a 10 mL microwave reaction vessel, combine acetophenone (2.5 mmol, 1.0 equiv), thiourea (3.75 mmol, 1.5 equiv), and iodine (2.5 mmol, 1.0 equiv).
-
Solvent Addition: Add 5 mL of ethanol to the vessel and seal it.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 150 W for 5-10 minutes at a temperature of 100 °C.
-
Monitoring and Completion: The reaction is typically complete within this short timeframe. A distinct color change and product precipitation may be observed.
-
Work-up and Isolation:
-
Carefully cool the vessel to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and stir.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
-
Purification: The filtered solid is often of high purity. If necessary, it can be recrystallized from ethanol to yield the final product as a crystalline solid.
Visualizing the Synthetic Workflow
The overall process, from selecting diverse starting materials to obtaining the final purified compounds, can be visualized as a streamlined workflow.
Achieving Functional Diversity: Substrate Scope
The primary advantage of this one-pot methodology is the ease with which functional diversity can be introduced into the final product. By simply varying the ketone and thiourea starting materials, a vast library of analogues can be synthesized.
-
Varying the Ketone (R¹ and R²): Using different aryl methyl ketones introduces electronic and steric diversity at the C4-position of the thiazole ring. Both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -F, -Cl, -NO₂) groups are generally well-tolerated.
-
Varying the Thiourea (R³): The use of N-substituted thioureas (e.g., N-methylthiourea, N-phenylthiourea) allows for the direct installation of various substituents on the exocyclic amino group at the C2-position.
Table 1: Representative Scope of the One-Pot Synthesis
| Entry | Ketone (1.0 equiv) | Thiourea (1.5 equiv) | Conditions | Yield (%) | Product R¹, R² / R³ |
| 1 | Acetophenone | Thiourea | I₂, EtOH, Reflux, 6h | 85-95 | R¹=Ph, R²=H / R³=H |
| 2 | 4'-Fluoroacetophenone | Thiourea | CuBr₂, CHCl₃/EtOAc, Reflux, 5h[12] | 90 | R¹=4-F-Ph, R²=H / R³=H |
| 3 | 4'-Methoxyacetophenone | Thiourea | I₂, DMSO, 85°C, 12h[24] | 88 | R¹=4-MeO-Ph, R²=H / R³=H |
| 4 | 2-Acetylnaphthalene | Thiourea | CuBr₂, CHCl₃/EtOAc, Reflux, 6h[12] | 82 | R¹=2-Naphthyl, R²=H / R³=H |
| 5 | Acetophenone | N-Phenylthiourea | CuBr₂, CHCl₃/EtOAc, Reflux, 8h[12] | 81 | R¹=Ph, R²=H / R³=Ph |
| 6 | Cyclohexanone | Thiourea | I₂, EtOH, Reflux, 4h[28] | 85-92 | Fused ring system |
| 7 | Acetophenone | Thiourea | TCCA, Catalyst, EtOH, 80°C, 25 min[25][30] | 94 | R¹=Ph, R²=H / R³=H |
| 8 | Propiophenone | Thiourea | I₂, EtOH, Reflux | 80-90 | R¹=Ph, R²=CH₃ / R³=H |
Yields and conditions are representative and sourced from the cited literature. They may vary based on specific experimental setup.
Conclusion
The one-pot synthesis of 2-aminothiazoles represents a significant advancement over classical methods, offering a safer, more efficient, and highly versatile route to this medicinally important scaffold. By leveraging in situ intermediate generation and modern acceleration techniques like microwave and ultrasound irradiation, researchers can rapidly access large libraries of functionally diverse compounds. The protocols and insights provided in this guide are designed to empower researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic tools in their quest for novel therapeutics.
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Paul, S. B., et al. Green, One-Pot, Multicomponent Synthesis of Fused-Ring 2-Aminothiazoles. Synthetic Communications. Available at: [Link]
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Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. National Institutes of Health (NIH). Available at: [Link]
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A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. Available at: [Link]
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2-Aminothiazole - Wikipedia. Available at: [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link]
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Biological and medicinal significance of 2-aminothiazoles. ResearchGate. Available at: [Link]
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H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Thieme. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. Available at: [Link]
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Green, One-Pot, Multicomponent Synthesis of Fused-Ring 2-Aminothiazoles. Taylor & Francis Online. Available at: [Link]
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A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry. Available at: [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]
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A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
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Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. Available at: [Link]
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Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. SciSpace. Available at: [Link]
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α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Publishing. Available at: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Available at: [Link]
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Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). Available at: [Link]
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facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available at: [Link]
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Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]
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Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health (NIH). Available at: [Link]
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Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Bohrium. Available at: [Link]
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Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ResearchGate. Available at: [Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]
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Anwendungsleitfaden und Protokolle zur Derivatisierung der Aminogruppe am 2-Aminothiazol-Ring
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur chemischen Modifikation der exozyklischen Aminogruppe des 2-Aminothiazol-Rings. Als eine der Schlüsselfunktionen in der medizinischen Chemie ist die gezielte Derivatisierung dieser Gruppe entscheidend für die Modulation der pharmakologischen Eigenschaften von Wirkstoffkandidaten.[1][2][3][4]
Der 2-Aminothiazol-Kern ist ein bedeutendes Pharmakophor, das in einer Vielzahl von therapeutisch wirksamen Molekülen vorkommt, darunter zugelassene Medikamente wie das Zytostatikum Dasatinib und der PI3Kα-Inhibitor Alpelisib.[2][4] Die Fähigkeit, die Aminogruppe selektiv zu modifizieren, ermöglicht es Chemikern, die Löslichkeit, die metabolische Stabilität, die Zielbindung und das allgemeine pharmakokinetische Profil von Leitstrukturen zu optimieren.
Dieser Leitfaden behandelt die wichtigsten und am weitesten verbreiteten Derivatisierungsstrategien, einschließlich Acylierung, Sulfonylierung, Alkylierung, Arylierung und reduktive Aminierung. Jedes Kapitel erläutert die zugrunde liegenden chemischen Prinzipien, die kritischen experimentellen Parameter und stellt ein detailliertes, schrittweises Protokoll zur Verfügung.
Einführung in die Reaktivität der 2-Aminothiazol-Einheit
Die exozyklische Aminogruppe des 2-Aminothiazols zeigt eine komplexe Reaktivität, die durch die elektronischen Eigenschaften des heterozyklischen Ringsystems beeinflusst wird. Sie kann in zwei tautomeren Formen vorliegen: der Amino- und der Imino-Form.[5] Obwohl die Amino-Form im Allgemeinen überwiegt, beeinflusst dieses Gleichgewicht die Nukleophilie und die Regioselektivität von Reaktionen.
-
Nukleophilie: Die Aminogruppe ist ein potentes Nukleophil und reagiert leicht mit einer Vielzahl von Elektrophilen. Ihre Reaktivität kann jedoch durch elektronenziehende oder -schiebende Substituenten am Thiazolring moduliert werden.
-
Ambidente Reaktivität: Bei Reaktionen in der konjugierten Base kann das ambidente Anion sowohl am exozyklischen Stickstoff als auch am Ringstickstoff reagieren, was zu Produktgemischen führen kann.[6] Die Wahl der Reaktionsbedingungen, insbesondere der Base und des Lösungsmittels, ist entscheidend, um die Selektivität zu steuern.
Abbildung 1: Tautomeres Gleichgewicht des 2-Aminothiazols.
N-Acylierung: Synthese von 2-Acylaminothiazolen
Die N-Acylierung ist eine der fundamentalsten Methoden zur Derivatisierung der Aminogruppe. Sie führt zur Bildung einer stabilen Amidbindung und wird häufig eingesetzt, um Wasserstoffbrückendonor-Eigenschaften zu eliminieren und die Lipophilie zu erhöhen. Die Reaktion wird typischerweise mit Carbonsäurechloriden, -anhydriden oder durch Amidkopplungsreagenzien vermittelte Reaktionen mit Carbonsäuren durchgeführt.
Kausale Betrachtung der experimentellen Parameter:
-
Acylierungsmittel: Säurechloride sind hochreaktiv und erfordern oft nur eine milde Base zur Neutralisierung des entstehenden HCl. Säureanhydride sind weniger reaktiv und benötigen gegebenenfalls höhere Temperaturen oder eine katalytische Menge einer stärkeren Base.
-
Base: Eine nicht-nukleophile Base wie Pyridin oder Triethylamin (TEA) wird verwendet, um den entstehenden Säurenebenprodukt abzufangen und die Reaktion voranzutreiben. Pyridin kann oft auch als Lösungsmittel dienen.
-
Lösungsmittel: Aprotische Lösungsmittel wie Dichlormethan (DCM), Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF) sind üblich, um eine gute Löslichkeit der Reaktanden zu gewährleisten und Nebenreaktionen zu vermeiden.
Protokoll 2.1: Allgemeine N-Acylierung mit einem Säurechlorid
Dieses Protokoll beschreibt die Synthese von N-(Thiazol-2-yl)acetamid als repräsentatives Beispiel.
Materialien:
-
2-Aminothiazol
-
Acetylchlorid
-
Pyridin (getrocknet)
-
Dichlormethan (DCM, getrocknet)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer, Magnetrührer, Eisbad, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen 100-mL-Rundkolben werden 1,0 g (10,0 mmol) 2-Aminothiazol in 30 mL getrocknetem DCM gelöst.
-
Kühlung und Basenzugabe: Der Kolben wird in ein Eisbad gestellt und die Lösung auf 0 °C abgekühlt. Anschließend werden langsam 1,2 mL (15,0 mmol) trockenes Pyridin zugegeben.
-
Zugabe des Acylierungsmittels: Unter kräftigem Rühren wird eine Lösung von 0,78 mL (11,0 mmol) Acetylchlorid in 10 mL DCM tropfenweise über einen Zeitraum von 15 Minuten zugegeben. Die Temperatur sollte dabei unter 5 °C gehalten werden.
-
Reaktion: Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig in einen Scheidetrichter überführt und nacheinander mit 20 mL gesättigter NaHCO₃-Lösung und 20 mL Wasser gewaschen.
-
Trocknung und Einengung: Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Der rohe Rückstand wird durch Umkristallisation (z. B. aus Ethanol/Wasser) oder Säulenchromatographie an Kieselgel gereinigt, um das reine N-(Thiazol-2-yl)acetamid zu erhalten.
Abbildung 2: Workflow der N-Acylierung von 2-Aminothiazol.
N-Sulfonylierung: Synthese von 2-Sulfonylaminothiazolen
Die N-Sulfonylierung führt zu Sulfonamiden, einer wichtigen funktionellen Gruppe in der medizinischen Chemie, die oft als Wasserstoffbrückenakzeptor fungiert und die physikochemischen Eigenschaften signifikant verändern kann. Die Reaktion erfolgt analog zur Acylierung, typischerweise durch Umsetzung mit einem Sulfonylchlorid in Gegenwart einer Base.
Kausale Betrachtung der experimentellen Parameter:
-
Reaktivität: Sulfonylchloride sind im Allgemeinen weniger reaktiv als ihre Carbonsäurechlorid-Analoga. Daher kann eine längere Reaktionszeit oder eine leicht erhöhte Temperatur erforderlich sein.
-
Basenstärke: Während Pyridin oft ausreicht, kann in manchen Fällen eine stärkere, nicht-nukleophile Base wie 1,8-Diazabicycloundec-7-en (DBU) oder die Verwendung von anorganischen Basen wie Kaliumcarbonat (K₂CO₃) in einem polaren aprotischen Lösungsmittel (z.B. Acetonitril) vorteilhaft sein.[7]
Protokoll 3.1: Allgemeine N-Sulfonylierung mit einem Sulfonylchlorid
Dieses Protokoll beschreibt die Synthese von N-(Thiazol-2-yl)benzolsulfonamid.
Materialien:
-
2-Aminothiazol
-
Benzolsulfonylchlorid
-
Pyridin (getrocknet)
-
Acetonitril (ACN, getrocknet)
-
1 M Salzsäurelösung (HCl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen Rundkolben werden 1,0 g (10,0 mmol) 2-Aminothiazol in 40 mL getrocknetem Acetonitril suspendiert.
-
Basenzugabe: 2,4 mL (30,0 mmol) trockenes Pyridin werden zur Suspension gegeben.
-
Zugabe des Sulfonylierungsmittels: Eine Lösung von 1,94 g (11,0 mmol) Benzolsulfonylchlorid in 10 mL Acetonitril wird langsam bei Raumtemperatur zugegeben.
-
Reaktion: Die Mischung wird für 12-16 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Das Lösungsmittel wird am Rotationsverdampfer entfernt. Der Rückstand wird in 50 mL Ethylacetat aufgenommen und mit 2 x 20 mL 1 M HCl und anschließend mit 20 mL gesättigter Kochsalzlösung gewaschen.
-
Trocknung und Einengung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.
Tabelle 1: Vergleich typischer Bedingungen für Acylierung und Sulfonylierung
| Parameter | N-Acylierung (mit Säurechlorid) | N-Sulfonylierung (mit Sulfonylchlorid) | Begründung für den Unterschied |
| Reaktionszeit | 1-4 Stunden | 8-24 Stunden | Geringere Elektrophilie des Schwefelatoms im Sulfonylchlorid. |
| Temperatur | 0 °C bis Raumtemperatur | Raumtemperatur bis 50 °C | Kompensation der geringeren Reaktivität des Sulfonylchlorids. |
| Base | Pyridin, Triethylamin | Pyridin, K₂CO₃, DBU | Stärkere Basen können erforderlich sein, um das Sulfonamid-Proton zu deprotonieren und die Reaktion zu beschleunigen. |
| Lösungsmittel | DCM, THF | ACN, DMF, Pyridin | Polarere aprotische Lösungsmittel können die Reaktion begünstigen. |
N-Alkylierung und N-Arylierung
Die Einführung von Alkyl- oder Arylsubstituenten an der Aminogruppe ist eine weitere wichtige Strategie zur Feinabstimmung der Moleküleigenschaften.
N-Alkylierung
Die direkte N-Alkylierung mit Alkylhalogeniden ist oft problematisch, da sie zu einer Überalkylierung (Bildung von quartären Ammoniumsalzen) und einer geringen Selektivität zwischen dem exozyklischen und dem endozyklischen Stickstoff führen kann. Eine effektivere und kontrollierbarere Methode ist die reduktive Aminierung .[8][9]
Reduktive Aminierung: Diese Methode verläuft in zwei Schritten: Zuerst wird das 2-Aminothiazol mit einem Aldehyd oder Keton zu einem intermediären Imin (Schiff'sche Base) kondensiert.[6][10] Dieses Imin wird anschließend in situ mit einem milden Reduktionsmittel zu dem gewünschten sekundären oder tertiären Amin reduziert.[10][11]
Kausale Betrachtung der experimentellen Parameter:
-
Reduktionsmittel: Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) sind die Reduktionsmittel der Wahl.[9][10] Sie sind mild genug, um die Carbonylgruppe des Ausgangsmaterials nicht anzugreifen, reduzieren aber effizient das protonierte Imin-Intermediat.[9][10]
-
pH-Wert: Die Reaktion wird typischerweise unter leicht sauren Bedingungen (pH 4-6) durchgeführt. Dies ist ein Kompromiss: Der saure Katalysator beschleunigt die Iminbildung, aber ein zu niedriger pH-Wert würde das Amin-Nukleophil protonieren und deaktivieren.
Protokoll 4.1: Reduktive Aminierung mit einem Aldehyd
-
Vorbereitung: Löse 10,0 mmol 2-Aminothiazol und 11,0 mmol des entsprechenden Aldehyds (z.B. Benzaldehyd) in 50 mL Methanol.
-
pH-Einstellung: Füge tropfenweise Essigsäure hinzu, bis ein pH-Wert von ca. 5 erreicht ist (mit pH-Papier prüfen).
-
Reduktionsmittelzugabe: Füge 15,0 mmol Natriumcyanoborhydrid (NaBH₃CN) in kleinen Portionen unter Rühren hinzu. Achtung: NaBH₃CN ist toxisch und die Reaktion kann Wasserstoffgas entwickeln. Arbeite im Abzug!
-
Reaktion: Rühre die Mischung für 4-12 Stunden bei Raumtemperatur.
-
Aufarbeitung: Neutralisiere die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung und extrahiere das Produkt mit Ethylacetat.
-
Reinigung: Wasche die organische Phase, trockne sie und reinige das Produkt mittels Säulenchromatographie.
N-Arylierung: Buchwald-Hartwig-Aminierung
Die Bildung einer C(aryl)-N-Bindung ist für die Synthese vieler pharmazeutischer Wirkstoffe von zentraler Bedeutung. Die Buchwald-Hartwig-Aminierung , eine Palladium-katalysierte Kreuzkupplungsreaktion, ist die Methode der Wahl für die N-Arylierung von 2-Aminothiazolen mit Arylhalogeniden oder -triflaten.[12][13]
Kausale Betrachtung der experimentellen Parameter:
-
Katalysatorsystem: Die Reaktion erfordert einen Palladium(0)-Präkatalysator (z. B. Pd₂(dba)₃) und einen Liganden. Die Wahl des Liganden ist entscheidend für den Erfolg der Reaktion. Sperrige, elektronenreiche Phosphinliganden (z. B. XPhos, SPhos, BINAP) sind oft am effektivsten, da sie die oxidative Addition und die reduktive Eliminierung im katalytischen Zyklus fördern.[12][14]
-
Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOtBu) oder Lithiumhexamethyldisilazid (LiHMDS) ist erforderlich, um das Amin zu deprotonieren und das reaktive Amid-Intermediat zu erzeugen.[15]
-
Lösungsmittel: Wasserfreie, aprotische Lösungsmittel wie Toluol oder Dioxan sind notwendig, um das Katalysatorsystem zu stabilisieren.
Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Protokoll 4.2: Buchwald-Hartwig-N-Arylierung
-
Vorbereitung (Inertatmosphäre): Ein ofengetrockneter Schlenk-Kolben wird mit 2-Aminothiazol (1,0 Äq.), dem Arylhalogenid (1,1 Äq.), Pd₂(dba)₃ (2 mol%) und dem Phosphinliganden (z.B. XPhos, 4 mol%) befüllt.
-
Basen- und Lösungsmittelzugabe: Füge Natrium-tert-butoxid (1,4 Äq.) hinzu. Evakuiere den Kolben und befülle ihn dreimal mit Argon. Füge wasserfreies Toluol über eine Spritze hinzu.
-
Reaktion: Erhitze die Reaktionsmischung unter Argon-Atmosphäre auf 80-110 °C und rühre für 12-24 Stunden.
-
Aufarbeitung: Kühle die Mischung ab, verdünne sie mit Ethylacetat und filtriere sie durch eine kurze Celite®-Säule.
-
Reinigung: Wasche das Filtrat, trockne die organische Phase und reinige das Produkt durch Säulenchromatographie.
Zusammenfassung und Ausblick
Die Derivatisierung der Aminogruppe am 2-Aminothiazolring ist ein vielseitiges und leistungsstarkes Werkzeug in der medizinischen Chemie und der organischen Synthese. Die in diesem Leitfaden beschriebenen Methoden – Acylierung, Sulfonylierung, reduktive Aminierung und Buchwald-Hartwig-Arylierung – stellen die grundlegenden Reaktionen dar, die jedem Synthesechemiker zur Verfügung stehen. Die Wahl der Methode und der spezifischen Reaktionsbedingungen hängt vom gewünschten Derivat, der Verfügbarkeit der Ausgangsmaterialien und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab. Ein tiefes Verständnis der Kausalität hinter den experimentellen Parametern ist der Schlüssel zur erfolgreichen und reproduzierbaren Synthese von 2-Aminothiazol-Derivaten.
Referenzen
-
2-Aminothiazole - Wikipedia . Wikipedia. Verfügbar unter: [Link]
-
Khalifa M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . Acta Chimica Slovenica, 65(1):1-22. Verfügbar unter: [Link]
-
(2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . PubMed Central. Verfügbar unter: [Link]
-
Buchwald–Hartwig amination - Grokipedia . Grokipedia. Verfügbar unter: [Link]
-
(2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies . PubMed Central. Verfügbar unter: [Link]
-
(2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . National Institutes of Health (NIH). Verfügbar unter: [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Verfügbar unter: [Link]
-
(2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. Verfügbar unter: [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry . ResearchGate. Verfügbar unter: [Link]
-
Synthesis of 2-aminothiazole derivatives . ResearchGate. Verfügbar unter: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Verfügbar unter: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . American Chemical Society. Verfügbar unter: [Link]
-
Reduktive Aminierung - Wikipedia . Wikipedia. Verfügbar unter: [Link]
-
The Buchwald–Hartwig Amination After 25 Years . ResearchGate. Verfügbar unter: [Link]
-
2-Aminothiazol - Wikipedia . Wikipedia. Verfügbar unter: [Link]
-
Purification of 2-aminothiazole - Google Patents . Google Patents. Verfügbar unter:
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal . EXCLI Journal. Verfügbar unter: [Link]
-
Alkylierung | Definition & Verwendung | Jetzt informieren - Mettler Toledo . Mettler Toledo. Verfügbar unter: [Link]
-
reduktive Aminierung - Química Organica.org . Química Organica.org. Verfügbar unter: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. Verfügbar unter: [Link]
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Application Note & Protocols: Synthesis and Evaluation of Stearoyl-CoA Desaturase (SCD1) Inhibitors for Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs).[1][2] A growing body of evidence indicates that SCD1 is overexpressed in numerous cancers, where it plays a pivotal role in promoting cell proliferation, survival, and metastasis.[3][4][5] This metabolic reprogramming makes SCD1 a compelling therapeutic target in oncology.[3][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of a representative SCD1 inhibitor, followed by methodologies for its biochemical and cell-based evaluation to support cancer drug discovery programs.
Introduction: The Rationale for Targeting SCD1 in Oncology
Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation.[7] One of the most consistent alterations is the upregulation of de novo lipogenesis.[7] SCD1 is the central enzyme in this process, inserting a cis-double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[3][8]
These MUFAs are not merely structural components of cell membranes; they are also key signaling molecules that support tumorigenesis.[3][4] Elevated SCD1 activity has been correlated with cancer aggressiveness and poor patient prognosis in a wide range of malignancies, including those of the liver, lung, breast, and kidney.[3][6][9] The inhibition of SCD1 has been shown to induce cancer cell death by depleting MUFAs, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis.[3][5][10] Furthermore, targeting SCD1 can suppress the characteristics of cancer stem cells, which are implicated in tumor recurrence and chemoresistance.[11]
Given its central role, the development of potent and specific SCD1 inhibitors is a promising strategy for novel anticancer therapies.[3][12][13] This document outlines the synthesis of a potent, well-characterized SCD1 inhibitor scaffold, followed by robust protocols to validate its activity.
The SCD1 Pathway in Cancer Metabolism
SCD1 activity is integral to multiple cancer-promoting pathways. By producing MUFAs, it influences membrane fluidity and the function of membrane-bound signaling proteins like EGFR.[3][9] Its activity is also linked to oncogenic signaling cascades such as the AKT and Wnt/β-catenin pathways.[1][7][14] Depletion of MUFAs through SCD1 inhibition disrupts these pathways, leading to anti-tumor effects.[14]
Caption: The SCD1 enzyme pathway and points of therapeutic intervention.
Synthesis Protocol: Thiophene-carboxamide-based SCD1 Inhibitor
This protocol describes the synthesis of a thiophene-carboxamide scaffold, a class of potent SCD1 inhibitors. The chosen example is structurally related to widely studied inhibitors like A939572, providing a relevant starting point for medicinal chemistry efforts.
Rationale: This multi-step synthesis involves the formation of a key amide bond, a common strategy in drug synthesis. The choice of reagents, such as HATU as a coupling agent, is based on its efficiency in forming amide bonds with minimal side reactions. Purification by column chromatography is essential to ensure the high purity required for biological assays.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromothiophene-2-carboxylic acid | ≥97% | Sigma-Aldrich | Starting material |
| 4-aminopiperidine-1-carboxylic acid tert-butyl ester | ≥98% | Combi-Blocks | Amine component |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Oakwood Chemical | Peptide coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | ≥99% | Acros Organics | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent |
| Trifluoroacetic acid (TFA) | Reagent grade, 99% | Alfa Aesar | For Boc-deprotection |
| Phenyl isocyanate | 98% | TCI America | Final coupling partner |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
| Ethyl Acetate & Hexanes | HPLC Grade | VWR | Chromatography eluents |
Synthesis Workflow
Caption: Workflow for the three-step synthesis of the SCD1 inhibitor.
Step-by-Step Procedure
Step 1: Amide Coupling
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-aminopiperidine-1-carboxylic acid tert-butyl ester (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and TFA (0.1 M).
-
Stir the solution at room temperature for 2 hours. The TFA acts as a strong acid to cleave the tert-butyloxycarbonyl (Boc) protecting group.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is used directly in the next step.
Step 3: Urea Formation
-
Dissolve the crude TFA salt from Step 2 in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to neutralize the TFA salt.
-
Slowly add phenyl isocyanate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture.
Purification and Characterization
-
Purify the crude final product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the pure product and concentrate in vacuo.
-
Characterize the final compound to confirm its identity and purity (>95%) using:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and purity.
-
Biochemical Assay: In Vitro SCD1 Enzyme Inhibition
This protocol measures the direct inhibitory effect of a synthesized compound on SCD1 enzyme activity. It uses liver microsomes as a source of the enzyme and a stable isotope-labeled substrate.
Rationale: This assay provides a quantitative measure of a compound's potency (IC₅₀). The use of a deuterated substrate (d₃₁-palmitoyl-CoA) and LC-MS/MS detection allows for highly sensitive and specific measurement of the enzyme product (d₃₁-palmitoleoyl-CoA), distinguishing it from endogenous lipids.[15][16]
Materials
-
Human or mouse liver microsomes
-
d₃₁-Palmitoyl-CoA (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Synthesized inhibitor compound
-
Acetonitrile with internal standard (e.g., d₉-oleic acid)
Assay Protocol
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 100 µL of liver microsomes (e.g., 0.2 mg/mL) diluted in phosphate buffer.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 100 µL of a pre-warmed solution containing NADPH (2 mM) and d₃₁-palmitoyl-CoA (20 µM).
-
Incubate the reaction at 37 °C for 30 minutes.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of d₃₁-palmitoleoyl-CoA.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using a non-linear regression curve fit.
Representative Data
| Compound | hSCD1 IC₅₀ (nM) | mSCD1 IC₅₀ (nM) |
| A939572 (Reference) | 3.5 | 3.1 |
| Synthesized Compound | [Experimental Value] | [Experimental Value] |
Cell-Based Assays: Target Engagement and Phenotypic Effects
These protocols assess the inhibitor's activity in a cellular context, confirming it can cross the cell membrane, engage its target, and elicit a desired anti-cancer effect.
Target Engagement: Fatty Acid Profile Analysis
Rationale: The most direct way to confirm cellular SCD1 inhibition is to measure the change in the ratio of its products (MUFAs) to its substrates (SFAs).[1] A decrease in the Desaturation Index (e.g., 18:1/18:0 ratio) is a robust biomarker of target engagement.[12] This is typically performed by gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).
Caption: Workflow for cellular fatty acid profile analysis.
Protocol:
-
Plate cancer cells (e.g., HCT116 colon cancer or A549 lung cancer) and allow them to adhere overnight.
-
Treat cells with various concentrations of the SCD1 inhibitor for 24-48 hours.
-
Harvest the cells and perform a total lipid extraction using a chloroform:methanol mixture.[1]
-
Saponify the extracted lipids and methylate the fatty acids to generate FAMEs.
-
Analyze the FAMEs by GC-MS to quantify the relative amounts of individual fatty acids, particularly stearic acid (18:0) and oleic acid (18:1).[1]
-
Calculate the Desaturation Index as the ratio of [Oleic Acid]/[Stearic Acid]. A dose-dependent decrease confirms target engagement.
Phenotypic Assay: Cell Viability
Rationale: The ultimate goal is to develop inhibitors that kill cancer cells. A cell viability assay measures the dose-dependent cytotoxic or cytostatic effect of the compound. The sensitivity to SCD1 inhibition can be dependent on the lipid availability in the culture medium.[3] Therefore, performing the assay in reduced serum conditions can unmask the dependency on de novo lipogenesis.[15]
Protocol:
-
Plate cancer cells in 96-well plates in standard culture medium (e.g., 10% FBS).
-
After 24 hours, replace the medium with fresh medium containing either 10% FBS or reduced serum (e.g., 2% FBS).
-
Add serial dilutions of the SCD1 inhibitor to the wells.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each serum condition. Increased potency in low serum is characteristic of SCD1 inhibitors.[15]
Rescue Experiment (Self-Validating Control): To prove the on-target effect, co-treat cells with the inhibitor and exogenous oleic acid.[17] The restoration of cell viability in the presence of oleic acid confirms that the observed cytotoxicity is due to the specific inhibition of SCD1 and the resulting MUFA depletion.[17]
Conclusion
SCD1 is a validated and high-interest target for cancer therapy. The protocols outlined in this guide provide a robust framework for the chemical synthesis of novel thiophene-carboxamide-based inhibitors and their subsequent pharmacological characterization. By integrating biochemical potency assays with cell-based measures of target engagement and anti-proliferative effects, researchers can effectively advance their drug discovery campaigns against this critical node in cancer metabolism.
References
-
Tracz-Gaszewska, Z., & Dobrzyn, P. (2019). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. Cancers, 11(7), 948. [Link]
-
Papi, A., et al. (2022). Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
Mayo Clinic. SCD1 is a Novel Molecular Target in Human Carcinomas. Cancer Biology and Translational Research. [Link]
-
Umemura, K., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response. Journal for ImmunoTherapy of Cancer, 10(7), e004231. [Link]
-
Huang, J., et al. (2016). SCD1 is associated with tumor promotion, late stage and poor survival in lung adenocarcinoma. Oncotarget, 7(25), 38029-38039. [Link]
-
Umemura, K., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. Journal for ImmunoTherapy of Cancer, 10(7). [Link]
-
ResearchGate. Stearoyl-CoA desaturase 1 (SCD1) as a molecular target for anticancer therapy. [Link]
-
Hazlehurst, L., & Copland, J. A. (2014). Novel SCD1 inhibitors for treatment of cancer. Mayo Clinic. [Link]
-
Peck, B., et al. (2011). Cancer Cell Dependence on Unsaturated Fatty Acids Implicates Stearoyl-CoA Desaturase as a Target for Cancer Therapy. Molecular Cancer Research, 9(11), 1551-1561. [Link]
-
Tracz-Gaszewska, Z., & Dobrzyn, P. (2019). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. PubMed, 31284458. [Link]
-
O'Connor, S. N., & Harki, D. A. (2013). Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress. Clinical Cancer Research, 19(12), 3111-3113. [Link]
-
Igal, R. A. (2011). Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis. Current Pharmaceutical Design, 17(29), 3209-3220. [Link]
-
Liu, G., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta, 627(1), 120-125. [Link]
-
Okaniwa, M., et al. (2017). Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 27(14), 3046-3051. [Link]
-
Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Stearoyl-CoA 9-desaturase. [Link]
-
ResearchGate. Lipid unsaturation decreased upon SCD1 inhibition. [Link]
-
Leggett, A., et al. (2022). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
von Roemeling, C. A., et al. (2013). Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target. The Journal of Clinical Endocrinology & Metabolism, 98(5), E899-E908. [Link]
-
Al-Sanea, M. M., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC Advances, 14(44), 32367-32386. [Link]
-
ResearchGate. Hypothetical mechanism of regulation of lipid synthesis by SCD1 in cancer cells. [Link]
-
Ogasawara, Y., et al. (2012). Stearoyl-CoA Desaturase 1 Activity Is Required for Autophagosome Formation. Journal of Biological Chemistry, 287(36), 30460-30470. [Link]
-
Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry, 15(11), 3037-3064. [Link]
-
Lee, S., et al. (2024). Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells. Journal of Ovarian Research, 17(1), 74. [Link]
-
Yasumoto, Y., et al. (2021). Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling. Cancers, 13(2), 187. [Link]
-
Wrona, I., et al. (2025). Inhibitors of Stearoyl-Coenzyme A Desaturase 1 and 5 May Provide a Novel Therapeutic Strategy for the Treatment of Neurological Disorders and Brain Cancer. ACS Medicinal Chemistry Letters. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-Aminothiazole-4-carboxylate. This critical heterocyclic compound is a foundational building block in medicinal chemistry, serving as a precursor for numerous pharmaceuticals, including antibacterial and antitumor agents[1]. The Hantzsch thiazole synthesis, the most common route to this molecule, involves the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (thiourea)[2][3][4]. While theoretically straightforward, achieving a high yield consistently requires careful control over reaction parameters and a proactive approach to troubleshooting.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis, helping you optimize your reaction for higher yields and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction resulted in a very low yield or failed to proceed to completion. What are the likely causes?
Answer:
Low conversion is a frequent issue that can almost always be traced back to one of four key areas: reactant quality, reaction conditions, or monitoring.
-
Purity and Stability of Starting Materials:
-
Ethyl Bromopyruvate: This α-halocarbonyl compound is susceptible to degradation. Ensure it is fresh or has been stored properly in a cool, dark place[5]. Impurities or decomposition products will not participate in the desired reaction, directly lowering your potential yield. It is advisable to use freshly distilled or recently purchased reagent.
-
Thiourea: While more stable, the purity of your thiourea is also important. Use a high-purity grade to avoid introducing contaminants that could lead to side reactions[6].
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis requires sufficient thermal energy to overcome its activation barrier[6]. While some variations proceed at room temperature, the reaction between thiourea and ethyl bromopyruvate typically requires heating. A common condition is refluxing in ethanol, often around 70-80°C[7][8]. If you are running the reaction at a lower temperature, a modest increase can significantly improve the rate and overall conversion.
-
Reaction Time: This reaction is not instantaneous. It's crucial to monitor its progress. An insufficient reaction time will leave unreacted starting materials[5][6]. A typical duration is 1 to 3 hours, but this can vary[7][9].
-
-
Inadequate Monitoring:
Question 2: I'm observing a significant amount of a dark, tarry byproduct. How can I prevent this?
Answer:
The formation of dark, polymeric, or tarry substances is usually a sign of side reactions or product degradation, often caused by excessive heat or prolonged reaction times.
-
Causality of Byproduct Formation: High temperatures, while necessary to drive the reaction, can also promote decomposition pathways. The aminothiazole ring, once formed, can be sensitive to harsh conditions. Similarly, leaving the reaction to run for too long after completion can lead to the slow degradation of the desired product into complex mixtures[5].
-
Mitigation Strategies:
-
Strict Temperature Control: Do not overheat the reaction mixture. Use an oil bath and a thermometer to maintain a consistent temperature (e.g., 70°C) rather than relying on a vague hotplate setting[7].
-
Monitor Closely: As mentioned above, use TLC to determine the point of maximum product formation. Once the starting material is consumed, promptly begin the workup procedure to avoid exposing the product to heat for an unnecessary length of time.
-
Solvent Choice: While ethanol is the most common solvent, ensuring it is of sufficient purity (e.g., absolute ethanol) can prevent side reactions catalyzed by impurities or excess water[1].
-
Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Answer:
Purification challenges often arise from unreacted starting materials or the formation of closely related side products. The workup procedure is critical for isolating a pure product.
-
Workup and Isolation: The product, ethyl 2-aminothiazole-4-carboxylate, is typically a solid that is poorly soluble in cold water[2][7]. A standard and effective workup involves cooling the reaction mixture and then pouring it into ice-cold water[7]. This causes the product to precipitate. Some procedures recommend basifying the solution with a mild base like sodium carbonate or sodium hydroxide to a pH of 10[1][6]. This neutralizes any hydrobromide salt formed during the reaction, ensuring the free amine product precipitates fully.
-
Recrystallization: The collected crude solid can be further purified by recrystallization. Ethanol is a commonly used and effective solvent for this purpose[1]. This process will remove residual starting materials and most soluble impurities.
Table 1: Common Impurities and Removal Strategies
| Impurity | Identification (TLC) | Removal Method |
| Unreacted Thiourea | Highly polar spot, stays near the baseline. | Water-soluble; removed during precipitation and filtration. |
| Unreacted Ethyl Bromopyruvate | Less polar than the product. | Can be removed by recrystallization. |
| Polymeric Byproducts | Streaking on TLC plate or insoluble dark material. | Often insoluble in the recrystallization solvent; can be removed by hot filtration. |
Frequently Asked Questions (FAQs)
Question 1: What is the reaction mechanism for the Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate?
Answer:
The Hantzsch synthesis is a classic and reliable method for forming thiazole rings[4]. The mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack (SN2 Reaction): The reaction begins with the sulfur atom of thiourea, acting as a nucleophile, attacking the electrophilic carbon bearing the bromine atom on ethyl bromopyruvate. This forms an isothiouronium salt intermediate[2].
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Below is a diagram illustrating this pathway.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Question 2: What are the most critical parameters to control for achieving optimal and reproducible yields?
Answer:
Reproducibility is key in synthesis. To ensure consistent high yields, focus on controlling the following parameters.
Table 2: Critical Parameters for Yield Optimization
| Parameter | Recommended Control | Rationale |
| Stoichiometry | Use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents)[2][7]. | Ensures the complete consumption of the more expensive and less stable ethyl bromopyruvate. |
| Temperature | Maintain a stable 70-80°C using an oil bath[7]. | Provides sufficient energy for the reaction while minimizing the formation of degradation byproducts[5]. |
| Solvent | Use absolute or 99.9% ethanol[1]. | The polarity of ethanol is ideal for this reaction, and minimizing water content prevents potential side reactions. |
| pH during Workup | Adjust to pH ~10 with a base (e.g., NaOH, Na2CO3)[1][2]. | Neutralizes the HBr salt formed, ensuring the complete precipitation of the neutral product for maximum recovery. |
| Purity of Reactants | Use high-purity or freshly prepared ethyl bromopyruvate[5][6]. | Prevents side reactions and ensures the starting material is active, directly impacting theoretical yield. |
Question 3: Are there any modern variations or catalysts that can improve this synthesis?
Answer:
Yes, while the classic thermal method in ethanol is robust, modern approaches have demonstrated improved efficiency.
-
Catalysis: Some research has explored the use of catalysts to shorten reaction times and improve yields. For instance, a patent describes using a Cu2O@HKUST-1 nano-catalyst to accelerate the cyclization reaction[9].
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while maintaining high yields[6].
-
Flow Chemistry: Performing the synthesis in a heated microreactor system can offer precise control over temperature and reaction time, leading to high conversions and potentially safer handling of reagents[10].
Below is a workflow diagram for troubleshooting common issues in the synthesis.
Caption: Troubleshooting Workflow for Synthesis Optimization.
Optimized Experimental Protocol
This protocol incorporates best practices discussed in the troubleshooting guide for maximizing yield and purity.
Materials:
-
Thiourea (high purity)
-
Ethyl bromopyruvate (freshly opened or distilled)
-
Ethanol (absolute or 99.9%)
-
Sodium Hydroxide (2 M solution) or Sodium Carbonate
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.2 mmol).
-
Add ethanol (2 mL per 1 mmol of ethyl bromopyruvate).
-
Begin stirring and add ethyl bromopyruvate (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 70°C using a pre-heated oil bath. Maintain this temperature for 1-3 hours[7].
-
Monitor the reaction progress by TLC (e.g., using a 1:3 petroleum ether: ethyl acetate solvent system) until the ethyl bromopyruvate spot disappears[1].
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
While stirring, slowly add 2 M NaOH solution until the pH of the mixture reaches 10[1]. An off-white precipitate should form.
-
Collect the precipitate by vacuum filtration, washing the solid with cold deionized water.
-
Dry the crude product.
-
For further purification, recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Filter the pure crystals, wash with a small amount of cold ethanol, and dry to a constant weight. The expected product is a white or off-white solid with a melting point of approximately 175-177°C[1].
References
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PLOS ONE, 14(9), e0221641. Available at: [Link]
- Google Patents. (2020). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
-
Ejaz, S., et al. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. Retrieved from [Link]
-
Ejaz, S., et al. (2019). (PDF) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Vol. 85, No. 8. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. Available at: [Link]
- Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(6), 576-581. Available at: [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
Sources
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Ethyl 2-Aminothiazole-4-carboxylate by Recrystallization
Document ID: EATZ-RC-2026-01A
Posted: January 17, 2026
Welcome to the technical support center for the purification of ethyl 2-aminothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of a wide range of bioactive molecules, achieving high purity of ethyl 2-aminothiazole-4-carboxylate is paramount.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and advice provided herein are grounded in established chemical principles and field-proven experience to ensure you can confidently and efficiently purify your crude product.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is dedicated to resolving specific problems you may encounter during the recrystallization of crude ethyl 2-aminothiazole-4-carboxylate.
Problem 1: My product has "oiled out" during cooling and has not formed crystals.
Q: I dissolved my crude ethyl 2-aminothiazole-4-carboxylate in hot ethanol, but upon cooling, it separated as an oil instead of forming crystals. What is causing this and how can I fix it?
A: "Oiling out" is a common issue in recrystallization and typically occurs for one of two reasons: the solution is too concentrated, or the presence of impurities is significantly depressing the melting point of your compound. Given that pure ethyl 2-aminothiazole-4-carboxylate has a relatively high melting point (approx. 177-181 °C), impurity presence is a likely contributor.
Causality and Solution Workflow:
-
Re-heat and Dilute: The most immediate solution is to gently reheat the flask until the oil redissolves completely into the solvent. Then, add a small amount of additional hot solvent (e.g., 10-20% more) to slightly decrease the saturation. Allow the solution to cool slowly again. This reduction in concentration can sometimes be enough to favor crystal lattice formation over liquid-liquid phase separation.
-
Induce Crystallization: If, upon slow cooling, crystals are still not forming, you can attempt to induce crystallization. The most effective methods are:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure ethyl 2-aminothiazole-4-carboxylate, add it to the cooled, supersaturated solution. This "seed" crystal will provide a template for further crystal growth.
-
-
Consider a Different Solvent System: If oiling persists, the polarity of the solvent may not be ideal for your specific impurity profile. Consider switching to a different solvent or a two-solvent system. For instance, ethyl acetate is another potential solvent for similar compounds.[3] Alternatively, a mixed solvent system, such as ethanol-water, can be effective. To do this, dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify the solution, and then allow it to cool slowly.
Problem 2: The recrystallization yield is very low.
Q: I successfully obtained crystals, but my final yield is less than 50%. Where could I have lost my product and how can I improve the recovery?
A: Low yield is a frequent challenge in recrystallization and can often be traced back to a few key experimental steps.
Causality and Solution Workflow:
-
Excessive Solvent Usage: The most common cause of low yield is using too much solvent to dissolve the crude product.[4][5] Remember, the goal is to create a saturated solution at the solvent's boiling point.
-
Optimization: In your next attempt, add the hot solvent in small portions to the crude material, ensuring each portion is fully boiling before adding the next, until the solid just dissolves.
-
Second Crop Recovery: Do not discard the filtrate (mother liquor) from your first crystallization. You can often recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure than the first.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Prevention: To prevent this, use a stemless funnel and preheat it with hot solvent before filtering your solution. Using a slight excess of solvent during the dissolution step can also help, which can then be boiled off before cooling.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a significant portion of your product.
-
Best Practice: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Problem 3: The final product is still colored.
Q: My crude material was a brownish-yellow solid. After recrystallization from ethanol, the resulting crystals are still off-white or pale yellow. How can I obtain a colorless product?
A: The persistence of color indicates the presence of colored, soluble impurities that co-crystallize with your product.
Causality and Solution Workflow:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Procedure: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious, as adding charcoal to a boiling solution can cause it to boil over. It is best to cool the solution slightly before adding the charcoal and then bring it back to a gentle boil for a few minutes.
-
Hot Filtration: You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Caution: Using too much charcoal can lead to a decrease in yield, as it can also adsorb your desired product.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theory and practice of recrystallizing ethyl 2-aminothiazole-4-carboxylate.
Q1: What are the ideal properties of a recrystallization solvent for ethyl 2-aminothiazole-4-carboxylate?
A1: An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve the crude product at or near its boiling point.
-
Low solubility at low temperatures: The solvent should have poor solubility for the product at room temperature or below, allowing for maximum recovery upon cooling.
-
Favorable impurity solubility: The solvent should either be a very good solvent for the impurities (so they remain in the mother liquor) or a very poor solvent for the impurities (so they can be removed by hot filtration).
-
Chemical inertness: The solvent must not react with the ethyl 2-aminothiazole-4-carboxylate.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.
Q2: Which solvents are recommended for the recrystallization of ethyl 2-aminothiazole-4-carboxylate?
A2: Based on literature and experimental evidence, the following solvents are recommended for consideration:
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Sparingly Soluble | Soluble | 78 | Primary Recommendation. Often cited in patents and literature for this specific compound.[6] Provides a good balance of solubility properties. |
| Methanol | Slightly Soluble | Very Soluble | 65 | The compound is slightly soluble at room temperature, which might lead to lower yields.[7] However, its high solvency when hot makes it a viable option. |
| Ethyl Acetate | Sparingly Soluble | Soluble | 77 | A good alternative to ethanol, especially if impurities are highly soluble in it. Has been used for similar aminothiazole derivatives.[3] |
| Isopropanol | Sparingly Soluble | Soluble | 82 | Similar properties to ethanol and can be a suitable alternative. |
| Water | Insoluble | Insoluble | 100 | Due to the organic nature of the molecule, it has poor solubility in water even when hot. May be useful as an anti-solvent in a mixed solvent system (e.g., Ethanol/Water). |
Q3: What are the likely impurities in my crude ethyl 2-aminothiazole-4-carboxylate?
A3: The most common synthesis route for this compound is the Hantzsch thiazole synthesis, which involves the reaction of ethyl bromopyruvate with thiourea.[1] Therefore, the most probable impurities are:
-
Unreacted Thiourea: A polar, water-soluble starting material.
-
Unreacted Ethyl Bromopyruvate: A lachrymatory and reactive α-halo ester.
-
Side-products: The Hantzsch synthesis can sometimes lead to the formation of small amounts of isomeric byproducts or polymeric material, although it is generally a high-yielding reaction.
Understanding these impurities helps in choosing an appropriate recrystallization solvent. For instance, a moderately polar solvent like ethanol is effective at dissolving the desired product while hot, but upon cooling, the more polar thiourea tends to remain in the mother liquor.
Experimental Protocol: Recrystallization of Ethyl 2-Aminothiazole-4-carboxylate from Ethanol
This protocol provides a step-by-step guide for the purification of crude ethyl 2-aminothiazole-4-carboxylate using ethanol.
Materials:
-
Crude ethyl 2-aminothiazole-4-carboxylate
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks (2)
-
Hotplate/stirrer
-
Stemless funnel
-
Filter paper
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude ethyl 2-aminothiazole-4-carboxylate in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hotplate with stirring. Continue to add ethanol in small portions until the solid is completely dissolved at a gentle boil. Use the minimum amount of hot ethanol necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to a gentle boil for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place the funnel into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the first flask with a small amount of hot ethanol and pour this through the filter paper to ensure all the product is transferred.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this cooling period.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a moderate temperature.
Visual Workflow and Troubleshooting Logic
Recrystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting.
References
- U.S. Patent 2,489,038. (1949). Purification of 2-aminothiazole.
- U.S. Patent 3,997,550. (1976). Method for the purification of 2-aminothiazole.
- Chinese Patent CN104163802A. (2014). 2-aminothiazole-4-ethyl formate preparation method.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Tang, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-51. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]
-
Bouchet, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15699-15715. [Link]
-
Gilon, C., et al. (2004). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 6(4), 507-510. [Link]
-
Kumar, D., et al. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9479-9491. [Link]
-
Al-Omair, M. A. (2015). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Journal of Heterocyclic Chemistry, 52(5), 1523-1527. [Link]
-
Wang, Y., et al. (2021). Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings. Green Chemistry, 23(16), 5864-5870. [Link]
- U.S. Patent WO2000026177A1. (2000). Synthesis of ethyl bromopyruvate.
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- 3. tandfonline.com [tandfonline.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ethyl 2-aminothiazole-4-carboxylate [stenutz.eu]
- 6. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 7. US3997550A - Method for the purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this cornerstone reaction for synthesizing thiazole derivatives—a critical scaffold in numerous pharmacologically active compounds.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered during experimentation, moving beyond simple protocols to explain the causality behind optimizing reaction conditions.
Core Principles & Reaction Mechanism
The Hantzsch thiazole synthesis, first described in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[3][4] The reaction's versatility and typically high yields have made it a staple in heterocyclic chemistry.[5][6]
The process begins with a nucleophilic attack from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone (an SN2 reaction), followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for the reaction.[7]
Reaction Mechanism Workflow
Caption: The Hantzsch thiazole synthesis mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for a Hantzsch synthesis? The two core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea, thioacetamide).[4][5] The specific structures of these reagents will determine the final substitution pattern on the thiazole ring.
Q2: What are the typical solvents and temperatures used? Alcohols such as ethanol and methanol are the most common solvents.[8][9] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[8][10] Many procedures involve gentle heating to ensure the reaction proceeds to completion.[9][11]
Q3: Is a catalyst required for this reaction? The traditional Hantzsch synthesis is often performed without a catalyst.[12] However, modern variations may employ catalysts like silica-supported tungstosilisic acid to improve yields and reaction rates, particularly in multi-component versions of the reaction.[2][8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Problem Area 1: Low or No Product Yield
Q: My reaction shows a significant amount of unreacted starting materials on the TLC. What are the primary causes and how can I fix this?
A: This is a common issue often related to insufficient activation energy, poor reagent quality, or suboptimal reaction time.
-
Purity of Starting Materials: This is the most critical factor. Impurities in either the α-haloketone or the thioamide can introduce side reactions that consume reagents and complicate purification.[9][13] Some precursors, like 2-aminothiophenol, are prone to oxidation, which can drastically lower yields.[13]
-
Actionable Advice:
-
Verify Purity: Before starting, check the purity of your reagents via NMR or melting point analysis.
-
Purify if Necessary: Use freshly purified starting materials. α-haloketones can be unstable and should be used fresh or stored properly (cold and dark).[10]
-
Use Anhydrous Solvents: The presence of water can sometimes be detrimental. Using an anhydrous solvent is often recommended to avoid potential hydrolysis or side reactions.[13]
-
-
-
Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[9][11]
-
Actionable Advice: If your reaction is proceeding slowly or not at all at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol is a common strategy. A systematic study of different temperatures can help identify the optimal condition for your specific substrates.[11]
-
-
Reaction Time: It's possible the reaction simply hasn't had enough time to reach completion.[11]
-
Actionable Advice: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).[9] If starting materials are still present after the initially planned time, extend the reaction duration until the limiting reagent is consumed. However, be aware that excessive heating or prolonged times can also lead to byproduct formation.[10]
-
Problem Area 2: Formation of Multiple Products & Side Reactions
Q: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side reactions?
A: The formation of multiple products typically points to issues with reaction conditions (especially pH) or stoichiometry.
-
Isomer Formation (2-imino-2,3-dihydrothiazole): This is a well-documented side reaction, particularly when using N-monosubstituted thioureas.[10] The reaction's regioselectivity is highly dependent on the pH of the medium.[10]
-
Actionable Advice:
-
-
Other Condensation Byproducts: Improper stoichiometry or highly reactive substrates can lead to the formation of bis-thiazoles or other undesired condensation products.[13]
-
Actionable Advice:
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide is sometimes used.
-
Monitor via TLC: Use TLC to track the appearance of byproducts. Adjusting the temperature or reaction time can often minimize their formation.[13]
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Hantzsch synthesis.
Optimization Strategies & Modern Approaches
Q: How can I significantly improve my reaction rate and yield beyond basic troubleshooting?
A: Modern synthetic techniques, particularly microwave-assisted synthesis, can dramatically enhance the efficiency of the Hantzsch reaction.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[1] It uses the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1][15]
-
Advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[15][16]
-
Increased Product Yields: MAOS frequently leads to higher yields and cleaner reaction profiles compared to traditional methods.[15][17]
-
Greener Chemistry: This approach often requires less solvent and energy.[15]
-
-
Data Summary: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference(s) |
| Reaction Time | Hours (e.g., 3-8 h) | Minutes (e.g., 5-15 min) | [15][16][17] |
| Typical Yield | Good to High | High to Excellent (often >85-90%) | [16][17] |
| Energy Input | Conduction/Convection (Slow) | Direct Dielectric Heating (Rapid, Uniform) | [1][15] |
| Conditions | Often requires reflux | Can be run in sealed vessels at elevated pressure | [17] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole
This protocol is a standard example of a Hantzsch synthesis using conventional heating.
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[5]
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 65-100°C) for 30 minutes.[5][9][13] Monitor the reaction progress by TLC.
-
Cooling & Work-up: Remove the vial from the heat and allow the solution to cool to room temperature.[5]
-
Precipitation: Pour the reaction contents into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.[5] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[7]
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.[5]
-
Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.[5][13]
-
Drying: Allow the collected solid to air dry on a watch glass to yield the final product.[5]
Protocol 2: Microwave-Assisted Synthesis of a Thiazole Derivative
This protocol demonstrates the significant acceleration offered by microwave synthesis.
-
Reaction Setup: In a 10 mL microwave reactor vessel, combine the α-haloketone (1.0 mmol) and the appropriate thiourea derivative (1.1 mmol).[15]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 70°C) or power (e.g., 420 W) for 10-15 minutes.[15][16]
-
Cooling: After irradiation, allow the reaction vessel to cool to room temperature.
-
Isolation: The product often precipitates upon cooling. Collect the solid by filtration. If no precipitate forms, pour the mixture into ice water to induce precipitation.[15]
-
Purification: Wash the product with cold water and then a small amount of cold ethanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/methanol mixture.[9][15][16]
References
- Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). Benchchem.
- common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (n.d.). Benchchem.
- Troubleshooting low yields in Hantzsch thiazole synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. (n.d.). Benchchem.
- Technical Support Center: Hantzsch Thiazole Synthesis. (n.d.). Benchchem.
-
Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933. MDPI. Available at: [Link]
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Identifying side reactions in the Hantzsch synthesis of thiazoles. (n.d.). Benchchem.
-
Nayak, S., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(12), 22977-22991. National Center for Biotechnology Information. Available at: [Link]
-
Nayak, S., & Kumar, S. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN Journal of Chemistry, 15(1), 583-588. Rasayan Journal. Available at: [Link]
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives. (n.d.). Benchchem.
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
-
Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933. National Center for Biotechnology Information. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. RSC Publishing. Available at: [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved January 17, 2026, from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (2022). Organic Letters. ACS Publications. Available at: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). Asian Journal of Chemistry. ResearchGate. Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved January 17, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2-aminothiazole derivatives
Welcome to the Technical Support Center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed technical protocols to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to resolve experimental issues effectively.
Introduction: The Importance and Challenges of 2-Aminothiazole Synthesis
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thiourea derivative. While robust, this reaction is often accompanied by the formation of side products that can complicate purification and reduce yields. Understanding and controlling these side reactions is crucial for efficient and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in Hantzsch thiazole synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to competing side reactions. It is crucial to use high-purity starting materials or purify them before use. α-Haloketones can be unstable and should be freshly prepared or properly stored.
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can promote the formation of degradation products. Optimization of the reaction temperature is key.
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are common, exploring other solvents may improve yields.
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of thiourea is sometimes used to drive the reaction to completion.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Q2: I have a major byproduct that I suspect is an isomer of my target compound. What could it be?
A2: A common isomeric byproduct in the synthesis of 2-aminothiazoles, particularly when using N-substituted thioureas, is the 2-imino-2,3-dihydrothiazole derivative. The formation of this isomer is highly dependent on the reaction's pH.[1]
-
Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.
-
Under neutral or basic conditions, the formation of the 2-aminothiazole isomer is generally favored.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section delves into the common side products encountered during the synthesis of 2-aminothiazole derivatives, their mechanisms of formation, and strategies to minimize their presence.
Side Product 1: 2-Imino-2,3-dihydrothiazole Isomer
This is the most frequently encountered side product, arising from the two possible cyclization pathways of the intermediate formed from the α-haloketone and N-substituted thiourea.
Mechanism of Formation:
The reaction between an α-haloketone and a substituted thiourea proceeds through an S-alkylated intermediate. The subsequent intramolecular cyclization can occur via two different nitrogen atoms of the thiourea moiety.
-
Path A (Favored in Neutral/Basic conditions): Cyclization involving the nitrogen atom that is not substituted leads to the desired 2-(substituted amino)thiazole.
-
Path B (Favored in Acidic conditions): Cyclization involving the substituted nitrogen atom results in the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]
Visualizing the Reaction Pathway:
Caption: Regioselectivity in Hantzsch Thiazole Synthesis.
Troubleshooting and Mitigation:
-
pH Control: The most effective way to control the formation of the imino isomer is by managing the reaction's pH. Conducting the reaction in a neutral or slightly basic medium will significantly favor the formation of the desired 2-aminothiazole. If the reaction mixture is acidic, the addition of a non-nucleophilic base like sodium bicarbonate can be beneficial.
-
Solvent Choice: The use of a non-acidic solvent is recommended.
-
Reaction Monitoring: Closely monitor the reaction by TLC to track the formation of both isomers.
Analytical Identification:
The two isomers can be distinguished by spectroscopic methods:
| Spectroscopic Method | 2-Aminothiazole (Desired) | 2-Imino-2,3-dihydrothiazole (Side Product) |
| ¹H NMR | The thiazole ring proton (at C5) typically appears as a singlet. | The chemical shift of the proton at C5 is often different from the amino isomer. The protons on the substituent attached to the ring nitrogen will also show characteristic shifts. |
| ¹³C NMR | Characteristic chemical shifts for the aromatic thiazole ring carbons. | The C=N carbon of the imino group will have a distinct chemical shift compared to the C-NH2 carbon of the amino isomer. |
| IR Spectroscopy | Shows a characteristic N-H stretching band for the primary or secondary amine. | Exhibits a strong C=N stretching band for the imino group. |
Side Product 2: Products of α-Haloketone Self-Condensation
Under certain conditions, α-haloketones can undergo self-condensation, leading to a variety of byproducts that can complicate the purification of the desired 2-aminothiazole.
Mechanism of Formation:
In the presence of a base, an α-haloketone can be deprotonated to form an enolate, which can then act as a nucleophile and attack another molecule of the α-haloketone. This can lead to aldol-type condensation products.[2][3][4]
Visualizing the Self-Condensation Pathway:
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in reactions with ethyl 2-aminothiazole-4-carboxylate
Technical Support Center: Ethyl 2-aminothiazole-4-carboxylate
Welcome to the technical support center for ethyl 2-aminothiazole-4-carboxylate. This versatile heterocyclic building block is a cornerstone in the synthesis of numerous biologically active molecules and pharmaceutical intermediates.[1][2][3] However, its unique electronic and structural properties can present challenges, often manifesting as low conversion rates in subsequent reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues encountered during its use. We will move beyond simple procedural lists to explore the chemical causality behind experimental choices, empowering you to optimize your reactions effectively.
Part 1: Foundational Troubleshooting & Starting Material Integrity
Before troubleshooting a specific reaction, it is critical to validate the foundational parameters. Low conversion is often traced back to an issue with the starting materials or the general reaction setup, not the specific named reaction conditions.
FAQ: My reaction with ethyl 2-aminothiazole-4-carboxylate has a low conversion rate. What is the first thing I should check?
Answer: Begin with a systematic evaluation of your inputs and setup before altering reaction-specific parameters. Often, the root cause is found here. Follow a logical diagnostic sequence.
Troubleshooting Workflow: Initial Steps
Caption: General troubleshooting workflow for low conversion.
FAQ: How can I be sure my ethyl 2-aminothiazole-4-carboxylate starting material is of sufficient quality?
Answer: The quality of your starting material is non-negotiable for a successful reaction.
-
Cause of Issue: Ethyl 2-aminothiazole-4-carboxylate can degrade over time, especially if not stored properly. Impurities from its synthesis, such as residual ethyl bromopyruvate or thiourea, can interfere with subsequent reactions.
-
Solution:
-
Visual Inspection: The compound should be an off-white to pale yellow solid.[4][5] Significant discoloration (dark brown or green) may indicate degradation.
-
Purity Confirmation: Always verify the purity of a new or old batch via ¹H NMR. Look for the characteristic peaks and ensure the absence of significant impurities. LCMS is also excellent for confirming mass and purity.
-
Melting Point: The melting point should be sharp and within the literature range of 175-182 °C.[6] A broad or depressed melting point suggests impurities.
-
-
Rationale: Contaminants can poison catalysts, react with your reagents in side reactions, or alter the optimal stoichiometry, all leading to lower yields of your desired product.
Part 2: Troubleshooting Common Synthetic Transformations
This molecule has several reactive sites. Understanding the interplay between them is key to troubleshooting. The exocyclic 2-amino group is the most common site for derivatization, but its reactivity is influenced by the electron-withdrawing thiazole ring and the 4-carboxylate group.
Reactivity Hotspots of Ethyl 2-aminothiazole-4-carboxylate
Caption: Key reactive sites on the molecule.
FAQ: My N-acylation/amide coupling reaction shows low conversion or stalls completely. Why?
Answer: This is the most common issue. The nucleophilicity of the 2-amino group is lower than a typical aniline due to the electron-withdrawing nature of the heterocycle. Standard conditions often need optimization.
-
Cause of Issue:
-
Insufficiently Activated Carboxylic Acid: The acid partner must be highly activated (e.g., as an acid chloride or using a potent coupling agent) to react with the moderately nucleophilic amine.
-
Inappropriate Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.[7] Using an inorganic base like K₂CO₃ can lead to low solubility and poor results.
-
Side Reaction at Ring Nitrogen: While the exocyclic amino group is generally more nucleophilic, under certain conditions, acylation can occur at the endocyclic ring nitrogen, leading to a mixture of products.[8]
-
-
Solution:
-
Use a High-Activity Coupling Agent: For coupling with a carboxylic acid, move beyond simple carbodiimides (like EDC) to more potent phosphonium- or uronium-based reagents like PyBOP, HATU, or HBTU.[7] These generate highly reactive intermediates.
-
Convert Acid to Acid Chloride: If possible, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride provides the most reactive partner for the acylation.
-
Optimize Base and Solvent: Use 2-3 equivalents of a hindered base like DIPEA. Ensure the solvent is anhydrous (e.g., DCM, THF, or DMF) to prevent hydrolysis of reactive intermediates.
-
-
Rationale: The reaction is a competition between the desired acylation and the decomposition/hydrolysis of the activated acid species. By using a more potent activating agent and ensuring anhydrous conditions, you maximize the rate of the desired reaction, leading to higher conversion.
FAQ: The formation of a Schiff base with an aldehyde is incomplete. How can I improve the yield?
Answer: Schiff base (imine) formation is a reversible equilibrium reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Cause of Issue: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will push the equilibrium back towards the starting materials (amine and aldehyde), preventing full conversion.
-
Solution:
-
Add a Dehydrating Agent: Incorporate a substance that removes water as it is formed. Molecular sieves (4Å) are an excellent and clean option.
-
Use a Dean-Stark Apparatus: For reactions run at higher temperatures in solvents like toluene, a Dean-Stark trap will azeotropically remove water from the reaction, driving it to completion.
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (pTSA).[6]
-
-
Rationale: The mechanism of imine formation involves a protonated carbonyl intermediate that is more electrophilic. The acid catalyst speeds up the rate-limiting nucleophilic attack of the amine.[9] Crucially, removing the water byproduct makes the reverse reaction (hydrolysis of the imine) kinetically unfavorable, thus ensuring high yield.[6]
FAQ: I am getting a low yield in the Hantzsch synthesis of the ethyl 2-aminothiazole-4-carboxylate itself. What are the common pitfalls?
Answer: The Hantzsch thiazole synthesis is a robust method, but it is sensitive to reagent quality and reaction conditions.[10][11][12]
-
Cause of Issue:
-
Unstable α-halocarbonyl: The key reagent, ethyl bromopyruvate, is a lachrymator and can be unstable. Using old or impure material is a primary cause of failure.
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretically required, using a slight excess of thiourea (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[6][13]
-
Suboptimal Temperature: The reaction typically requires heating (e.g., reflux in ethanol) to proceed at a reasonable rate.[6][13] However, excessive heat can lead to decomposition and byproduct formation.
-
-
Solution:
-
Use Fresh or Purified Ethyl Bromopyruvate: If possible, use freshly opened ethyl bromopyruvate. If its purity is in doubt, it should be distilled under reduced pressure before use.
-
Optimize Stoichiometry and Order of Addition: Use a slight excess of thiourea. Add the bromopyruvate slowly to the solution of thiourea in ethanol to maintain control over the initial exothermic reaction.
-
Controlled Heating: Heat the reaction to a gentle reflux in ethanol (around 70-80 °C) and monitor by TLC until the starting material is consumed.[13]
-
-
Rationale: The reaction proceeds via an initial Sₙ2 reaction between the sulfur of thiourea and the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration.[11] Ensuring the high quality of the electrophile (bromopyruvate) and using a slight excess of the nucleophile (thiourea) maximizes the efficiency of the initial key step.
Part 3: Reference Protocol & Data
Reference Protocol: N-Acylation using a Coupling Agent (PyBOP)
This protocol details a reliable method for coupling a generic carboxylic acid (R-COOH) to ethyl 2-aminothiazole-4-carboxylate.
-
Reagent Preparation:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq).
-
-
Reaction Setup:
-
Place the reaction vessel under an inert atmosphere of nitrogen or argon.
-
Cool the mixture to 0 °C using an ice bath. This helps to control the initial reaction rate and minimize side reactions.
-
-
Execution:
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the cooled, stirring solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS.
-
The starting amine is UV active and stains with ninhydrin. The product should appear as a new, typically less polar spot, and will not stain with ninhydrin.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and PyBOP byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Table 1: Recommended Conditions for Common Reactions
| Reaction Type | Reagent/Catalyst | Base | Solvent | Temperature | Key Considerations |
| N-Acylation | Acid Chloride | DIPEA or TEA | Anhydrous DCM/THF | 0 °C to RT | Strict anhydrous conditions are essential. |
| Amide Coupling | HATU, PyBOP | DIPEA | Anhydrous DMF/DCM | 0 °C to RT | Use excess base (2-3 eq) to drive reaction. |
| Schiff Base | Aldehyde/Ketone | Acetic Acid (cat.) | Toluene or Ethanol | RT to Reflux | Requires water removal (Dean-Stark or Mol. Sieves). |
| Hantzsch Synth. | Ethyl Bromopyruvate | None | Ethanol | Reflux (~78 °C) | Use fresh bromopyruvate and slight excess of thiourea. |
| Ester Hydrolysis | LiOH or NaOH | N/A | THF/Water or MeOH/Water | 0 °C to RT | Monitor carefully to avoid thiazole ring degradation. |
References
- BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate....
- Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate.
- ResearchGate. (2025). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
- ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.
- National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
- Wiley Online Library. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
- PubMed Central. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
Sources
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
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- 13. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
Alternative catalysts for the synthesis of ethyl 2-aminothiazole-4-carboxylate
Technical Support Center: Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate
Welcome to the technical support guide for the synthesis of ethyl 2-aminothiazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting, frequently asked questions, and detailed protocols for alternative catalytic systems, moving beyond the conventional Hantzsch synthesis to embrace greener, more efficient methodologies.
Introduction: Beyond the Conventional Hantzsch Synthesis
Ethyl 2-aminothiazole-4-carboxylate is a critical structural motif and a key building block in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antibacterial and anti-inflammatory agents.[1][2][3] The traditional method for its synthesis is the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-halocarbonyl compound (ethyl bromopyruvate) and a thioamide (thiourea).[4][5][6]
While effective, the classical Hantzsch synthesis often requires harsh conditions, long reaction times, and can involve hazardous reagents and solvents.[3] In response, the field has evolved, driven by the principles of green chemistry and the demand for higher efficiency. This guide focuses on modern, alternative catalytic approaches that offer significant advantages, including milder reaction conditions, shorter synthesis times, improved yields, and easier catalyst recovery. We will explore heterogeneous catalysts, ionic liquids, and energy-assisted methods like microwave and ultrasound irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of the traditional Hantzsch synthesis that necessitate alternative catalysts? The traditional Hantzsch synthesis, while foundational, often suffers from drawbacks such as the use of hazardous α-haloketone intermediates, potentially long reaction times (up to 24 hours), and reliance on volatile organic solvents.[2][3] Work-up procedures can be tedious, and catalyst recovery is not always feasible, impacting cost and environmental footprint.
Q2: What defines a "green" catalyst in the context of this synthesis? A "green" catalyst for this reaction aligns with the principles of green chemistry. Key features include:
-
High Atom Economy: Minimizing waste by maximizing the incorporation of reactant atoms into the final product.
-
Use of Safer Solvents: Employing water, ethanol, or ionic liquids in place of hazardous solvents like dichloromethane.[1][6]
-
Catalyst Reusability: Utilizing heterogeneous catalysts (e.g., silica-supported acids, zeolites) or recyclable ionic liquids that can be easily separated and reused for multiple cycles.[7][8][9]
-
Energy Efficiency: Using methods like microwave or ultrasound irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating.[10][11][12]
Q3: How do ionic liquids function as both a catalyst and a solvent? Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C). Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, make them excellent candidates for green synthesis.[1][13] In the synthesis of 2-aminothiazoles, acidic ionic liquids can act as Brønsted acid catalysts to promote the cyclization reaction, while the bulk IL serves as a non-volatile, recyclable solvent, simplifying product isolation.[1][13]
Q4: What is the main advantage of using microwave or ultrasound assistance? The primary advantage is a dramatic reduction in reaction time, often from many hours to mere minutes.[10][12][14] This acceleration is due to efficient and uniform heating (microwaves) or the generation of localized high-pressure and high-temperature zones through acoustic cavitation (ultrasound), which enhances mass transfer and reaction rates.[15][16] This often leads to higher yields and cleaner reaction profiles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of ethyl 2-aminothiazole-4-carboxylate, regardless of the catalyst system.
Problem 1: Low to No Product Yield
-
Potential Cause 1: Reactant Quality. Starting materials, particularly ethyl bromopyruvate, can degrade upon storage. Thiourea may contain impurities.
-
Recommended Solution: Ensure the purity of your starting materials. Ethyl bromopyruvate should be clear and colorless; if it has a yellow or brown tint, it may be partially decomposed. Consider purifying it by vacuum distillation if necessary. Use high-purity thiourea.
-
-
Potential Cause 2: Incorrect Stoichiometry. The molar ratio of reactants is critical. An insufficient amount of thiourea will leave unreacted ethyl bromopyruvate.
-
Potential Cause 3: Inadequate Reaction Conditions. The temperature may be too low, or the reaction time too short, especially for non-assisted methods.
-
Recommended Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. For catalyst systems, ensure the catalyst has not deactivated.
-
Problem 2: Formation of Multiple Side Products
-
Potential Cause 1: Overheating or Prolonged Reaction Time. Excessive heat or allowing the reaction to proceed long after completion can lead to the degradation of the desired product or the formation of polymeric side products.
-
Recommended Solution: Maintain careful temperature control. Once TLC indicates the consumption of the limiting reactant, proceed with the work-up promptly.
-
-
Potential Cause 2: Self-condensation of Ethyl Bromopyruvate. Under certain conditions, the α-haloketone can react with itself, leading to complex impurities.
-
Recommended Solution: Add the ethyl bromopyruvate slowly or dropwise to the mixture containing thiourea and the catalyst. This maintains a low instantaneous concentration of the α-haloketone, favoring the desired reaction pathway.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Product Solubility. The product, ethyl 2-aminothiazole-4-carboxylate hydrobromide salt, is often soluble in the reaction medium (e.g., ethanol).[18]
-
Recommended Solution: After the reaction is complete, cool the mixture and pour it into ice-cold water.[17] Then, carefully basify the solution with a weak base like sodium bicarbonate or a dilute NaOH solution to a pH of ~8-10.[2][4] This deprotonates the thiazole nitrogen, precipitating the neutral, less soluble free base which can be collected by filtration.
-
-
Potential Cause 2: Contamination with Excess Thiourea. If a large excess of thiourea is used, it can co-precipitate with the product.
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common synthesis issues.
Protocols for Alternative Catalytic Syntheses
The following protocols provide detailed, step-by-step methodologies for proven alternative approaches. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Heterogeneous Catalysis using Silica Chloride (SiO₂-Cl)
This method utilizes a solid-supported acid catalyst that is easily prepared, stable, and can be removed by simple filtration, simplifying the work-up.[8]
-
Catalyst Preparation (Silica Chloride):
-
Activate silica gel (SiO₂) by heating it at 120°C for 4-6 hours.
-
In a round-bottom flask, suspend the activated silica gel in dichloromethane (DCM).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter the silica chloride, wash thoroughly with dry DCM, and dry under vacuum. The catalyst can be stored in a desiccator.
-
-
Synthesis Protocol:
-
To a 50 mL round-bottom flask, add thiourea (1.2 mmol), ethyl bromopyruvate (1.0 mmol), and ethanol (10 mL).
-
Add the prepared silica chloride catalyst (approx. 50 mg).
-
Equip the flask with a reflux condenser and heat the mixture to 50°C with magnetic stirring.
-
Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Pour the filtrate into 25 mL of ice-cold water.
-
Add a saturated solution of sodium bicarbonate dropwise until the pH is ~8, inducing precipitation.
-
Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol if further purification is needed.
-
Protocol 2: Ultrasound-Assisted Synthesis with a Reusable Catalyst
This protocol uses sonication to accelerate the reaction, often at room temperature, with a heterogeneous catalyst like silica-supported tungstosilisic acid.[6]
-
Synthesis Protocol:
-
In a 25 mL Erlenmeyer flask, combine ethyl bromopyruvate (1.0 mmol), thiourea (1.2 mmol), and a 1:1 mixture of ethanol/water (10 mL).
-
Add a catalytic amount of silica-supported tungstosilisic acid (SiW/SiO₂, ~5 mol%).
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is higher than the reaction mixture level.
-
Turn on the ultrasound (typically 35-40 kHz frequency) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Completion is often achieved within 20-40 minutes.
-
Once complete, filter the heterogeneous catalyst.
-
Isolate the product from the filtrate as described in Protocol 1 (precipitation with water, basification, filtration).
-
Protocol 3: Microwave-Assisted Synthesis
This green chemistry approach dramatically reduces reaction times by using focused microwave irradiation.[10][14]
-
Synthesis Protocol:
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add ethyl bromopyruvate (1.0 mmol), thiourea (1.2 mmol), and iodine (a catalytic amount, ~0.5 mmol).
-
Add 3-4 mL of ethanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 150-200 W) for 5-10 minutes. Set a temperature limit of ~80-90°C.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into ice water and proceed with the standard basification and filtration work-up as detailed in previous protocols.
-
Data Summary: Comparison of Catalytic Methods
The table below summarizes typical performance metrics for the different synthetic strategies discussed. Values are approximate and can vary based on the specific substrate and precise conditions.
| Method | Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) | Key Advantages |
| Traditional Hantzsch | None (or acid/base) | Ethanol | 70-80 | 2-24 h | 70-85% | Well-established, simple setup.[2][17] |
| Heterogeneous | Silica Chloride | Ethanol | 50 | 30-60 min | 90-95% | Easy catalyst removal & reuse, mild conditions.[8] |
| Heterogeneous | Copper Silicate | Ethanol | 78 | 30 min | 92-98% | High yield, reusable catalyst, rapid process.[9] |
| Ionic Liquid | [NMP]HSO₄ | Ionic Liquid | Room Temp | 1-2 h | 85-95% | Green solvent, acts as catalyst, recyclable.[1] |
| Ultrasound-Assisted | SiW/SiO₂ | Ethanol/Water | Room Temp | 20-40 min | 85-90% | Energy efficient, very fast, mild conditions.[6] |
| Microwave-Assisted | Iodine (catalytic) | Ethanol | 80-90 | 5-15 min | 88-94% | Extremely rapid, high yields, clean reactions.[10][12] |
Visualized Guides and Mechanisms
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Catalyst Selection Guide
Caption: A guide to selecting the appropriate catalytic method.
References
-
Ionic liquid phase synthesis (IoLiPS) of 2-aminothiazoles and imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Intrinsic catalytic activity of an acidic ionic liquid as a solvent for synthesis of 2-amino thiazole derivatives. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Synthesis of thiazoles. YouTube. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. National Center for Biotechnology Information. Available at: [Link]
-
Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link]
-
Various methods for the synthesis of 2-aminothiazoles. ResearchGate. Available at: [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
-
An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. ResearchGate. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Center for Biotechnology Information. Available at: [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link]
-
Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ResearchGate. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.Google Patents.
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. National Center for Biotechnology Information. Available at: [Link]
- 2-aminothiazole-4-ethyl formate preparation method.Google Patents.
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Available at: [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry. Available at: [Link]
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. Georganics. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]
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- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
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Technical Support Center: Scaling Up the Production of Ethyl 2-Aminothiazole-4-carboxylate for Pilot Studies
Welcome to the technical support center for the synthesis and scale-up of ethyl 2-aminothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. We will delve into the intricacies of the Hantzsch thiazole synthesis, offering expert insights to ensure a successful and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl 2-aminothiazole-4-carboxylate?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, specifically ethyl bromopyruvate, with a thioamide, in this case, thiourea.[1][4][5] The process is known for its simplicity and generally high yields.[1]
Q2: What are the primary starting materials and the general reaction scheme?
A2: The primary reagents are ethyl bromopyruvate and thiourea.[5] The reaction is typically carried out in a protic solvent like ethanol. The general scheme involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][6]
Experimental Protocols
Lab-Scale Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is optimized for a laboratory setting, providing a reliable baseline for further development.
Materials:
-
Thiourea
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium Hydroxide (2M solution)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
To this solution, add ethyl bromopyruvate (1 mmol) dropwise with stirring.
-
Heat the reaction mixture to 70°C and maintain this temperature for 1-2 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Basify the solution to a pH of approximately 10 with a 2M NaOH solution to induce precipitation of the product.[5]
-
Collect the resulting off-white precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry it under vacuum to obtain the crude ethyl 2-aminothiazole-4-carboxylate.
-
For further purification, the crude product can be recrystallized from ethanol.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of ethyl 2-aminothiazole-4-carboxylate.
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Let's break down the common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is monitored by TLC until the starting materials are consumed.[5] You may need to extend the reaction time or slightly increase the temperature, but be cautious as excessive heat can lead to side product formation.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Solution: While a 1:1.2 molar ratio of ethyl bromopyruvate to thiourea is a good starting point, a slight excess of thiourea (e.g., 1:1.5) can sometimes drive the reaction to completion.[1][5] It is common practice to use a slight excess of one reagent, especially if it is easily removable during work-up.[6]
-
-
Precipitation Issues: The product may not be fully precipitating out of the solution during work-up.
-
Solution: Ensure the pH is adequately adjusted to ~10 with a base like sodium carbonate or sodium hydroxide.[5] The volume of ice water used for precipitation should also be sufficient to lower the solubility of the product.
-
Q: I am observing multiple spots on my TLC plate, indicating impurities. What are these and how can I prevent them?
A: The formation of impurities is a common challenge. Here are the likely side products and mitigation strategies:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino product.[7]
-
Solution: Maintain a neutral or slightly basic reaction medium. While the reaction generates HBr as a byproduct, which can create an acidic environment, starting with neutral conditions is preferable. The basic work-up helps in isolating the desired product.[5]
-
-
Unreacted Starting Materials: Lingering starting materials will appear as separate spots on the TLC.
-
Solution: As mentioned for low yields, ensure the reaction goes to completion by optimizing reaction time and temperature.[5] A slight excess of one reagent can also help consume the other.
-
-
Decomposition Products: Ethyl bromopyruvate is a lachrymator and can be unstable, especially at elevated temperatures.
-
Solution: Use fresh, high-purity ethyl bromopyruvate. Store it properly according to the supplier's recommendations, typically refrigerated.[8] During the reaction, add it dropwise to control any initial exotherm.
-
Q: The reaction seems to stall and does not proceed to completion. What could be the issue?
A: A stalled reaction can be frustrating. Here are some potential reasons:
-
Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction.
-
Solution: Ensure the purity of both thiourea and ethyl bromopyruvate. Use reagents from a reputable supplier.
-
-
Inadequate Mixing: In a heterogeneous reaction, poor mixing can lead to localized concentration gradients and slow reaction rates.
-
Solution: Ensure efficient stirring throughout the reaction, especially as the product may begin to precipitate.
-
-
Solvent Issues: The choice and quality of the solvent are crucial.
Scaling Up for Pilot Studies: Key Considerations
Transitioning from the lab bench to a pilot plant introduces new challenges. Here’s what you need to consider:
| Parameter | Lab-Scale Consideration | Pilot-Scale Adaptation & Rationale |
| Reagent Addition | Dropwise addition from a dropping funnel. | Controlled addition via a dosing pump to manage exotherms and maintain a consistent reaction profile. |
| Heat Transfer | Heating mantle or oil bath provides uniform heating. | Jacketed reactors are necessary for efficient and uniform heat distribution and removal. Hot spots can lead to side product formation. |
| Mixing | Magnetic or overhead stirrer. | Baffled reactors with appropriately designed impellers are crucial for maintaining homogeneity in a larger volume. |
| Work-up & Isolation | Precipitation in a beaker followed by vacuum filtration. | A larger precipitation vessel with controlled cooling is required. Filtration may be performed using a Nutsche filter-dryer for efficient solid-liquid separation and drying in a single unit. |
| Safety | Performed in a fume hood. | A thorough process safety assessment is required. Both thiourea and ethyl bromopyruvate have associated hazards.[8][9][10][11] Engineering controls, personal protective equipment (PPE), and emergency procedures must be in place. |
Workflow for Pilot-Scale Production
Caption: Pilot-scale production workflow for ethyl 2-aminothiazole-4-carboxylate.
Analytical Methods for Quality Control
Ensuring the purity and identity of your final product is paramount.
-
High-Performance Liquid Chromatography (HPLC): An HPLC-UV method is suitable for determining the purity of the final product and for in-process monitoring of the reaction progress.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying impurities and confirming the molecular weight of the product, LC-MS is a powerful tool.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the identity of the synthesized compound.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ester carbonyl and the amine N-H bonds.[5]
-
Melting Point: The melting point is a good indicator of purity. The reported melting point for ethyl 2-aminothiazole-4-carboxylate is in the range of 175-181°C.[5]
Safety and Handling
Both ethyl bromopyruvate and thiourea require careful handling.
-
Ethyl Bromopyruvate: This compound is a lachrymator and causes serious eye irritation.[8] It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.[8]
-
Thiourea: Thiourea is a suspected carcinogen and may cause harm to the unborn child.[11] It is also harmful if swallowed.[11] All contact should be minimized, and appropriate PPE must be worn.[9][10] Store in a tightly closed container in a cool, well-ventilated area.[9]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... - ResearchGate. Available from: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available from: [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed Central. Available from: [Link]
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Hantzsch Thiazole Synthesis - SynArchive. Available from: [Link]
- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents.
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]
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Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available from: [Link]
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available from: [Link]
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HAZARD SUMMARY - NJ.gov. Available from: [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available from: [Link]
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Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available from: [Link]
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Safety Data Sheet Thiourea - Redox. Available from: [Link]
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Thiourea SDS - Hill Brothers Chemical Company. Available from: [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
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Safety Data Sheet: Thiourea - Carl ROTH. Available from: [Link]
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Hantzsch thiazole synthesis - ResearchGate. Available from: [Link]
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Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com. Available from: [Link]
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl) - Google Patents.
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC - NIH. Available from: [Link]
-
Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. Available from: [Link]
-
Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. Available from: [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
-
Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study - Taylor & Francis Online. Available from: [Link]
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Thiazole Ring Stability: A Technical Support Center for Researchers
Welcome to the Technical Support Center dedicated to the stability of the thiazole ring. This guide is designed for researchers, scientists, and drug development professionals who work with thiazole-containing compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and interpretation.
The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active agents.[1][2][3][4][5] Its aromatic nature contributes to its relative stability, yet it is not impervious to degradation under various reaction conditions.[6][7] Understanding the nuances of its reactivity is critical for successful synthesis, purification, and formulation of thiazole-containing molecules.
Section 1: Stability Under Acidic Conditions
The thiazole ring is generally considered stable in acidic conditions, which is why many syntheses, such as the Hantzsch thiazole synthesis, can be performed in acidic media.[8] However, certain factors can lead to unexpected side reactions or degradation.
FAQs and Troubleshooting
Q1: I'm observing low yields and multiple byproducts during a Hantzsch thiazole synthesis under acidic conditions. What could be the cause?
A1: While the Hantzsch synthesis is robust, acidic conditions can sometimes lead to the formation of isomeric byproducts. Specifically, you might be seeing the formation of 2-imino-2,3-dihydrothiazoles alongside your desired 2-aminothiazole.[8][9] The proportion of this imino tautomer can be influenced by the specific acid used, the reaction temperature, and the structure of your starting materials.[8]
Troubleshooting Steps:
-
Reaction Condition Optimization: Consider running the reaction under neutral or basic conditions to favor the formation of the 2-aminothiazole.[9]
-
Temperature Control: Higher temperatures can promote the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.
-
Acid Choice: The strength and type of acid can influence the product distribution. Experiment with milder acids or buffer systems.
-
Starting Material Purity: Ensure your α-haloketone and thioamide are pure, as impurities can lead to unwanted side reactions.[9]
Q2: Can the thiazole ring be protonated, and how does this affect its reactivity?
A2: Yes, the nitrogen atom at position 3 (N3) of the thiazole ring is basic and can be protonated in acidic media.[10] With a pKa of approximately 2.5 for the conjugate acid, thiazoles are significantly less basic than imidazoles (pKa ≈ 7).[11] Protonation at N3 deactivates the ring towards electrophilic attack but can make the C2-proton more acidic, facilitating deprotonation by a strong base.[10]
Experimental Protocol: Assessing Thiazole Stability in Acid
This protocol outlines a general procedure to test the stability of your thiazole-containing compound under acidic conditions.
-
Sample Preparation: Prepare a stock solution of your thiazole compound in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Acidic Media Preparation: Prepare a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄).
-
Incubation: Add a known amount of the stock solution to each acidic solution and incubate at a controlled temperature (e.g., room temperature, 50 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the aliquots with a suitable base (e.g., NaHCO₃ solution).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.
Section 2: Stability Under Basic Conditions
The thiazole ring exhibits interesting reactivity under basic conditions, particularly concerning the acidity of the C2-proton.
FAQs and Troubleshooting
Q1: I'm trying to perform a reaction that involves a strong base, and I'm concerned about the stability of my thiazole ring. What should I look out for?
A1: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium reagents or Hauser bases.[10][11] This deprotonation generates a nucleophilic carbanion at C2, which can then react with various electrophiles.[10] This is a useful synthetic transformation, but if it's an undesired side reaction, it can lead to product loss.
Causality: The stability of the resulting C2-anion is due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms and the aromatic nature of the ring.
Q2: Are functional groups on my thiazole compound susceptible to degradation under basic conditions?
A2: Yes, substituents are often more labile than the thiazole ring itself. For instance, ester or amide groups attached to the thiazole ring are prone to hydrolysis under basic conditions.[12]
Diagram: Deprotonation of the Thiazole Ring
Caption: Deprotonation of the thiazole ring at the C2 position by a strong base.
Section 3: Oxidative Stability
The thiazole ring can be susceptible to oxidation, with both the nitrogen and sulfur atoms being potential sites of reaction.
FAQs and Troubleshooting
Q1: What happens when a thiazole ring is exposed to oxidizing agents?
A1: Oxidation of a thiazole ring can occur at either the nitrogen or the sulfur atom. Oxidation at the nitrogen atom leads to the formation of a stable, aromatic thiazole N-oxide.[11] Various oxidizing agents, such as mCPBA and hypofluorous acid, can be used for this transformation.[11] Oxidation at the sulfur atom is also possible and results in the formation of non-aromatic sulfoxides or sulfones.[11]
Q2: Are there specific substituents that make the thiazole ring more prone to oxidation?
A2: Yes, the electronic properties of the substituents can influence the reactivity of the thiazole ring towards oxidation.[12] Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can deactivate the ring towards oxidation.
Data Summary: Oxidizing Agents and Thiazole Reactivity
| Oxidizing Agent | Primary Product | Comments |
| mCPBA | Thiazole N-oxide | Common and effective reagent for N-oxidation.[11] |
| Hypofluorous acid (HOF·CH₃CN) | Thiazole N-oxide | A novel and efficient reagent for N-oxidation.[11] |
| Peroxy acids (general) | Can lead to a mixture of N-oxides and S-oxides. | Product distribution can be sensitive to reaction conditions. |
Section 4: Reductive Stability
The thiazole ring is generally stable to many reducing conditions, but certain powerful reagents can induce ring cleavage.
FAQs and Troubleshooting
Q1: I need to perform a reduction on a molecule containing a thiazole ring. Which reagents are safe to use?
A1: The thiazole ring is quite stable towards catalytic hydrogenation (e.g., H₂/Pd, Pt) and metal reductions in hydrochloric acid.[10] This allows for the selective reduction of other functional groups in the presence of a thiazole ring.
Q2: Are there any reducing agents that will degrade the thiazole ring?
A2: Yes, strong reducing agents like sodium in liquid ammonia can cause reductive cleavage of the thiazole ring.[13] Raney nickel is also known to cause desulfurization and subsequent degradation of the thiazole ring.[10]
Diagram: Reductive Cleavage of the Thiazole Ring
Caption: General pathway for the reductive degradation of the thiazole ring.
Section 5: Photolytic and Thermal Stability
Exposure to light and heat can also lead to the degradation of thiazole-containing compounds.
FAQs and Troubleshooting
Q1: My thiazole-containing compound seems to be degrading upon exposure to light. What is the likely mechanism?
A1: Photodegradation of thiazoles, particularly those with aryl substituents, can occur through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[12][14] This forms an unstable endoperoxide that subsequently rearranges to form degradation products.[12][14] It's important to note that not all thiazoles are equally susceptible; the presence of specific substituents, like aryl rings, can enhance this degradation pathway.[14]
Q2: Is the thiazole ring thermally stable?
A2: Thiazole-containing compounds can undergo thermal degradation, which may lead to fragmentation of the molecule, including cleavage of the thiazole ring.[12] The thermal stability will largely depend on the overall structure of the molecule and the presence of thermally labile functional groups.
Experimental Workflow: Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study on a new thiazole compound.
References
- Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds.
- Wikipedia. Thiazole.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- PMC - NIH. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
- PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Semantic Scholar. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
- PMC. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
- ResearchGate. Evaluation of metabolic stability of thiazole compound 3, verapamil,...
- PMC - NIH. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PMC - NIH. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- ResearchGate. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
- PMC - PubMed Central. Thiazole Ring—A Biologically Active Scaffold.
- ACS Applied Polymer Materials. Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Britannica. Thiazole | Aromatic, Heterocyclic, Ring.
- ResearchGate. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
- ResearchGate. Structures of thiazole-bearing drugs recently approved by the FDA.
- ResearchGate. Some of the active pharmaceutical ingredients bearing thiazole ring.
- Organic Chemistry Portal. Thiazole synthesis.
- MDPI. Thiazole Ring—A Biologically Active Scaffold.
- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- ResearchGate. (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review.
- ResearchGate. Reductive ring opening of thiazoles | Request PDF.
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Technical Support Center: Strategies for Removing Unreacted Starting Materials
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity
Core Principles of Purification
The selection of a purification strategy is dictated by the physicochemical properties of your desired product and the impurities you aim to remove.[1][3] Key differentiating properties include:
-
Polarity: The differential affinity of compounds for a stationary phase versus a mobile phase is the foundation of chromatography.
-
Solubility: Exploited in crystallization and extraction, where solubility differences in various solvents allow for separation.[4][5]
-
Boiling Point: The basis for distillation, effective for separating liquids with different volatilities.[1][6]
-
Acidity/Basicity: Acid-base extraction leverages the ability to alter a compound's solubility in aqueous solutions by protonating or deprotonating it.[7][8]
Decision-Making Workflow for Purification Method Selection
Choosing the right purification method is a critical first step. This workflow provides a logical approach to selecting the most appropriate technique based on the nature of your product and the scale of your reaction.[3]
Sources
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Validation & Comparative
A Comparative Guide to HPLC-UV Method Development for the Purity Determination of Ethyl 2-aminothiazole-4-carboxylate
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.[1][2] Ethyl 2-aminothiazole-4-carboxylate is a pivotal intermediate in the synthesis of various therapeutic agents, including some cephalosporin antibiotics and other bioactive molecules.[3][4][5] Its purity directly impacts the quality and impurity profile of the final drug product. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the robust purity determination of this critical intermediate.
The narrative that follows is grounded in the principles of scientific integrity, drawing upon established methodologies and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10] We will dissect the causality behind experimental choices, presenting self-validating protocols that underscore the trustworthiness of the analytical data generated.
The Analytical Challenge: Properties of Ethyl 2-aminothiazole-4-carboxylate
Ethyl 2-aminothiazole-4-carboxylate (C6H8N2O2S) is a relatively polar compound due to the presence of the amino group, the thiazole ring, and the carboxylate ester.[11] This polarity presents a specific challenge in reversed-phase HPLC, where achieving adequate retention on traditional C18 columns can be difficult without careful mobile phase optimization.[12][13][14] Furthermore, potential impurities from its synthesis, such as starting materials (e.g., ethyl bromopyruvate and thiourea) or by-products of side reactions, may possess similar polarities, necessitating a highly selective method.[3][15]
Method Comparison: A Tale of Two Approaches
We will compare two distinct reversed-phase HPLC-UV methods. Method A represents a conventional approach using a standard C18 column with a simple acidic mobile phase. Method B employs a polar-embedded column with a buffered mobile phase, designed to enhance the retention and selectivity for polar analytes.
| Parameter | Method A: Conventional C18 Approach | Method B: Polar-Embedded Column Approach |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Polar-Embedded C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes | 95% A to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| UV Detection | 272 nm | 272 nm |
Rationale for Method Design: Explaining the "Why"
Method A: The Workhorse C18
The choice of a C18 column is a common starting point in HPLC method development due to its versatility.[16][17] The acidic mobile phase (0.1% orthophosphoric acid) serves to protonate the amino group on the thiazole ring, enhancing its interaction with the stationary phase and improving peak shape by minimizing tailing. Acetonitrile is selected as the organic modifier for its low UV cutoff and viscosity. This method is straightforward and often sufficient for initial purity assessments.
Method B: Taming Polarity with a Polar-Embedded Phase
For challenging polar compounds, a polar-embedded stationary phase offers distinct advantages.[12][13] These columns have a polar functional group incorporated near the base of the alkyl chain, which creates a more hydrophilic surface. This modification allows for the use of highly aqueous mobile phases without the risk of phase collapse, a common issue with traditional C18 columns. The buffered mobile phase (ammonium formate at pH 3.0) provides better pH control, leading to more reproducible retention times and improved peak symmetry, especially for ionizable compounds. The slightly elevated column temperature is intended to reduce mobile phase viscosity and improve peak efficiency.
Visualizing the Workflow
Caption: A generalized workflow for HPLC-UV purity analysis.
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of ethyl 2-aminothiazole-4-carboxylate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the ethyl 2-aminothiazole-4-carboxylate test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
HPLC System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.[18]
Comparative Performance Data
The following table summarizes the validation parameters for both methods, based on typical performance characteristics.
| Validation Parameter | Method A | Method B | ICH Acceptance Criteria |
| Specificity | Baseline resolution from known impurities | Improved resolution and separation of polar impurities | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[9] |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.2 - 100.8% | Typically 98.0 - 102.0% |
| Precision (RSD) | ≤ 1.5% | ≤ 1.0% | RSD ≤ 2.0% |
| LOD | 0.01% | 0.005% | Signal-to-noise ratio of 3:1 |
| LOQ | 0.03% | 0.015% | Signal-to-noise ratio of 10:1 |
Forced Degradation Studies: A Test of Stability-Indicating Power
To further evaluate the specificity of these methods, forced degradation studies are essential.[19][20] These studies intentionally degrade the sample under various stress conditions to ensure that the method can separate the main peak from any potential degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: ICH-compliant light exposure
Caption: Workflow for forced degradation studies.
Expected Outcomes:
Method B is anticipated to demonstrate superior performance in resolving degradation products, particularly those that are more polar than the parent compound. The buffered mobile phase and the unique selectivity of the polar-embedded column will likely provide a cleaner baseline and better separation of all species, confirming its status as a more robust, stability-indicating method.
Conclusion and Recommendations
Both HPLC-UV methods presented are capable of determining the purity of ethyl 2-aminothiazole-4-carboxylate.
-
Method A is a reliable and straightforward approach suitable for routine quality control where the impurity profile is well-characterized and does not contain challenging polar impurities.
-
Method B offers enhanced retention, selectivity, and robustness, making it the superior choice for method development, validation, and stability studies, especially when dealing with unknown impurity profiles or when a higher degree of confidence in the separation is required.[21]
For drug development professionals, investing the time to develop a more robust method like Method B early in the process can prevent costly and time-consuming issues during later stages of development and regulatory submission. The enhanced specificity and reliability of a well-designed method provide a solid analytical foundation for ensuring the quality and safety of the final pharmaceutical product.[22][23]
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A Senior Application Scientist's Guide to the Characterization of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives by NMR and Mass Spectrometry
Introduction: The Significance of the 2-Aminothiazole Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The 2-aminothiazole ring is one such "privileged scaffold," serving as a cornerstone for a multitude of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] Ethyl 2-aminothiazole-4-carboxylate, in particular, is a pivotal starting material, a versatile building block for the synthesis of novel, potentially life-saving drugs.[4]
However, the synthesis of novel derivatives is only the first step. Unambiguous structural characterization is paramount. Without it, any subsequent biological data is built on a foundation of uncertainty. This guide provides a comprehensive, field-proven framework for the structural elucidation of ethyl 2-aminothiazole-4-carboxylate derivatives. We will move beyond rote procedures to explain the causality behind our analytical choices, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to create a self-validating workflow that ensures absolute confidence in the final molecular structure.
The Integrated Analytical Workflow: A Symbiotic Approach
A robust characterization strategy does not treat NMR and MS as separate, sequential steps but as an integrated, symbiotic process. NMR provides the intricate details of the molecular architecture—the connectivity and spatial relationships of atoms—while MS offers a precise, high-level confirmation of molecular weight and elemental composition. The data from one technique should always corroborate the other.
Figure 1: Integrated workflow for structural elucidation, emphasizing the complementary relationship between NMR and MS.
Part 1: Mapping the Molecular Blueprint with NMR Spectroscopy
NMR spectroscopy is the gold standard for determining the precise structure of an organic molecule in solution. It provides unparalleled detail about the chemical environment, connectivity, and relative quantities of atoms within the molecule. For ethyl 2-aminothiazole-4-carboxylate derivatives, a suite of NMR experiments is employed to build the structural picture piece by piece.
Experimental Protocol: High-Quality NMR Sample Preparation
The quality of your NMR data is directly dependent on the quality of your sample. This protocol is designed to minimize artifacts and maximize resolution.
-
Solvent Choice: The primary consideration is sample solubility. Deuterated chloroform (CDCl₃) is the standard choice for many organic molecules. However, if your derivative exhibits lower solubility or has labile protons (like N-H) that you wish to observe more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Concentration: For a typical high-field spectrometer (400 MHz and above), aim for a concentration of 5-15 mg of your purified compound in approximately 0.6 mL of deuterated solvent. This provides a strong signal for ¹H NMR and allows for the acquisition of a ¹³C NMR spectrum in a reasonable time frame (1-2 hours).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Most commercially available deuterated solvents are now supplied with TMS already added.
-
Filtration: To ensure a homogeneous magnetic field (good shimming), any particulate matter must be removed. Filter your sample by passing it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum is often the first and most informative experiment. It reveals every unique proton environment in the molecule. For the parent ethyl 2-aminothiazole-4-carboxylate, the spectrum is highly characteristic.
Table 1: Typical ¹H NMR Data for Ethyl 2-aminothiazole-4-carboxylate in CDCl₃.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |
| -NH₂ (Amine) | ~5.85 | Broad Singlet | 2H | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its position is variable. |
| H-5 (Thiazole) | ~7.41 | Singlet | 1H | This is the sole proton on the heterocyclic ring, making it a distinct and easily identifiable landmark in the spectrum. |
| -OCH₂ CH₃ (Ethyl) | ~4.34 | Quartet (q) | 2H | This signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4). |
| -OCH₂CH₃ (Ethyl) | ~1.38 | Triplet (t) | 3H | This signal is split into a triplet by the two neighboring protons of the methylene group (n+1 rule, 2+1=3). |
When analyzing a derivative, you are looking for predictable changes. For example, acylation of the 2-amino group will cause the disappearance of the ~5.85 ppm signal and the appearance of a new, sharper N-H signal further downfield (typically 8-10 ppm), along with new signals for the acyl group itself.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (e.g., C=O, aromatic C, aliphatic C).
Table 2: Typical ¹³C NMR Data for Ethyl 2-aminothiazole-4-carboxylate.[1][5]
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale and Key Insights |
| C -2 (Thiazole, C-NH₂) | ~170.2 | This carbon is significantly downfield due to its attachment to two electronegative nitrogen and sulfur atoms within the heterocyclic system. |
| C =O (Ester) | ~162.0 | The carbonyl carbon of the ester group is characteristically found in this downfield region. |
| C -4 (Thiazole) | ~159.3 | The sp² carbon to which the ester group is attached. |
| C -5 (Thiazole) | ~107.3 | The only sp² carbon in the ring bonded to a proton, making it the most upfield of the ring carbons. |
| -OC H₂CH₃ (Ethyl) | ~59.7 | The methylene carbon is deshielded by the adjacent oxygen atom. |
| -OCH₂C H₃ (Ethyl) | ~14.3 | The terminal methyl carbon, typically found in the far upfield region of the spectrum. |
2D NMR: Building the Connections
For complex derivatives where 1D spectra may be crowded or ambiguous, 2D NMR is essential. It provides a direct roadmap of atomic connectivity.[6][7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart). It would show a clear cross-peak between the ethyl group's quartet and triplet, definitively proving their connection.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It's invaluable for unambiguously assigning the C-5/H-5 pair and the carbons and protons of the ethyl group.
Figure 2: Workflow showing the integration of 1D and 2D NMR data for a conclusive structural assignment.
Part 2: Validating the Structure with Mass Spectrometry
Mass spectrometry is a destructive technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This serves as a powerful, orthogonal validation of the structure deduced from NMR.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: MS is exquisitely sensitive. Prepare a stock solution of your compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. This stock is then diluted to a final working concentration of 1-10 µg/mL.
-
Ionization Technique Selection: The choice of ionization method is critical and depends on the information you seek.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that gently transfers ions from solution into the gas phase. It is the method of choice for confirming molecular weight as it typically produces an intact protonated molecule, [M+H]⁺, with minimal fragmentation.[9][10]
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons in the gas phase. This causes extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule that can be used for structural confirmation. However, the molecular ion (M⁺•) may be weak or entirely absent.[11][12]
-
Interpreting the Data: A Tale of Two Techniques
The data from ESI and EI provide different, yet complementary, pieces of the puzzle. For a novel derivative, running both is often ideal.
Table 3: Comparative Analysis of ESI and EI for Thiazole Derivatives.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary Ion | [M+H]⁺ (Protonated Molecule) | M⁺• (Radical Cation) |
| Fragmentation | Minimal to none ("Soft") | Extensive and reproducible ("Hard") |
| Key Information | Accurate Molecular Weight | Structural "Fingerprint" from Fragments |
| Best For... | Confirming the mass of the synthesized product. | Confirming the presence of specific substructures. |
| Coupling | Liquid Chromatography (LC-MS) | Gas Chromatography (GC-MS) |
A high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap, coupled with ESI is particularly powerful. It can measure the mass of the [M+H]⁺ ion with enough accuracy (typically <5 ppm error) to determine the compound's exact elemental formula, providing an exceptionally high degree of confidence that your synthesized product is indeed the target molecule.
Conclusion: An Integrated Strategy for Unimpeachable Results
The structural characterization of ethyl 2-aminothiazole-4-carboxylate derivatives is not a task for a single technique. It requires a carefully planned, integrated approach. NMR spectroscopy meticulously maps the atomic framework, defining the precise connectivity and environment of every atom. Mass spectrometry then validates this proposed structure with a highly accurate molecular weight and, if needed, a characteristic fragmentation pattern. By using these powerful techniques in concert, researchers can move forward with absolute certainty in their molecular structures, ensuring that all subsequent research in the drug development pipeline is built upon a solid and verifiable foundation.
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A Comparative Guide to the Synthetic Routes of 2-Aminothiazoles for Pharmaceutical Research and Development
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Consequently, the efficient and versatile synthesis of 2-aminothiazole derivatives is of paramount importance to researchers and professionals in drug development. This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to this vital heterocyclic core, offering field-proven insights and supporting experimental data to inform your selection of the optimal synthetic strategy.
The Classical Approach: Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the preparation of thiazole derivatives.[4][7] The classical route involves the condensation reaction between an α-haloketone and a thiourea derivative.[2][4]
Underlying Chemistry and Mechanistic Causality
The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[4][8] The choice of solvent and base is critical in this synthesis. Protic solvents like ethanol are commonly used to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism. A mild base is often employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of 4-phenyl-2-aminothiazole is a representative example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone to the solution.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 4-phenyl-2-aminothiazole.
Trustworthiness: This protocol is self-validating as the formation of the product can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and Mass Spectrometry to confirm its structure and purity.
The Alternative Pathway: Cook-Heilbron Synthesis
The Cook-Heilbron synthesis offers an alternative route to 5-aminothiazoles, a regioisomer of the products typically obtained from the Hantzsch synthesis. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[9][10]
Mechanistic Insight and Strategic Advantages
The mechanism proceeds through the formation of a dithiocarbamate intermediate from the α-aminonitrile and carbon disulfide. This is followed by an intramolecular cyclization where the nitrile group is attacked by the sulfur atom, and subsequent tautomerization to yield the 5-aminothiazole.[10] A key advantage of this method is its ability to directly install an amino group at the C5 position of the thiazole ring under mild conditions.[9]
Caption: General mechanism of the Cook-Heilbron synthesis.
Experimental Protocol: Accessing 5-Aminothiazoles
Materials:
-
Aminoacetonitrile hydrochloride (1.1 g, 10 mmol)
-
Carbon disulfide (0.76 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol)
-
Ethanol (25 mL)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add aminoacetonitrile hydrochloride to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried.
Modern Advancements: One-Pot and Microwave-Assisted Syntheses
In the quest for more efficient, economical, and environmentally friendly synthetic methods, one-pot and microwave-assisted procedures have emerged as powerful alternatives to classical methods.[8][11]
Causality of Enhanced Efficiency
One-Pot Syntheses: These procedures involve the sequential addition of reagents in a single reaction vessel without the isolation of intermediates.[5][12] This approach significantly reduces reaction time, minimizes waste, and avoids the handling of potentially hazardous intermediates like α-haloketones by generating them in situ.[5][13] For instance, a ketone can be halogenated with N-bromosuccinimide (NBS) and then directly reacted with thiourea in the same pot.[5]
Microwave-Assisted Syntheses: Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions.[11][14] This is due to the efficient and uniform heating of the reaction mixture, leading to shorter reaction times, often from hours to minutes, and frequently resulting in higher yields and cleaner product profiles.[11][15][16]
Representative Modern Protocols
One-Pot Synthesis from Ketones: A facile one-pot synthesis of 2-aminothiazole derivatives can be achieved from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[17] This method proceeds via an in situ α-bromination of the ketone followed by cyclization with thiourea.
Microwave-Assisted Hantzsch Synthesis: Substituted ketones, thiourea, and iodine can be subjected to microwave irradiation for a few minutes to afford the desired 2-aminothiazole derivatives in high yields.[15] This method offers a significant reduction in reaction time compared to conventional heating.[15][16]
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed synthetic routes.
| Parameter | Hantzsch Synthesis (Conventional) | Cook-Heilbron Synthesis | One-Pot Synthesis | Microwave-Assisted Synthesis |
| Typical Yields | Good to Excellent (60-90%)[17] | Moderate to Good (40-70%)[10] | Good to Excellent (70-95%)[5][17] | Excellent (80-98%)[15][16] |
| Reaction Time | Hours (3-10 h)[16] | Hours (12-24 h)[10] | Hours (2-5 h)[5] | Minutes (5-15 min)[15][16] |
| Reaction Conditions | Reflux temperature[16] | Room temperature[10] | Room temperature to reflux[5][17] | High temperature (microwave)[15] |
| Key Advantages | Well-established, broad substrate scope[4] | Access to 5-aminothiazoles[9] | High efficiency, avoids hazardous intermediates[5] | Rapid, high yields, eco-friendly[11][14] |
| Key Disadvantages | Requires pre-synthesized α-haloketones[8] | Limited to α-aminonitriles[10] | Can have complex reaction mixtures | Requires specialized equipment |
| "Green" Chemistry Aspect | Moderate | Good (mild conditions) | Very Good (atom economy) | Excellent (energy efficiency) |
Conclusion and Future Perspectives
The choice of a synthetic route to 2-aminothiazoles is a critical decision in the drug discovery and development pipeline. While the Hantzsch synthesis remains a robust and versatile method, modern advancements offer significant advantages. One-pot procedures provide a more efficient and safer alternative by avoiding the isolation of lachrymatory α-haloketones.[5][8] For rapid synthesis and process optimization, microwave-assisted methods are unparalleled, offering dramatic reductions in reaction times and often leading to improved yields.[11][15] The Cook-Heilbron synthesis , although less common, provides a valuable route to the isomeric 5-aminothiazoles.[9]
Future research will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of biocatalysis and flow chemistry, to further enhance the synthesis of this vital heterocyclic scaffold. The continued innovation in synthetic methodologies will undoubtedly accelerate the discovery of new 2-aminothiazole-based therapeutics.
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry.
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Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. (2020). Taylor & Francis Online.
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Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (n.d.). Journal of Pharmaceutical and Medicinal Chemistry.
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Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (2021). Taylor & Francis Online.
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A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Royal Society of Chemistry.
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2-Aminothiazole - Wikipedia. (n.d.). Wikipedia.
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Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. (2020). Beilstein Journal of Organic Chemistry.
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.
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The 2-Aminothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-aminothiazole motif stands as a "privileged structure" in the realm of medicinal chemistry, a testament to its remarkable versatility and prevalence in a multitude of clinically significant therapeutic agents.[1][2][3] Its inherent physicochemical properties and capacity for diverse molecular interactions have rendered it a cornerstone scaffold for the development of inhibitors targeting a wide array of biological targets, from kinases and phosphatases to microbial enzymes.[4][5][6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole-based inhibitors across different therapeutic areas, offering field-proven insights and experimental data to inform and guide contemporary drug discovery efforts.
The Enduring Appeal of the 2-Aminothiazole Core
The 2-aminothiazole ring system, characterized by a five-membered heterocycle containing both sulfur and nitrogen with an exocyclic amine at the 2-position, offers a unique combination of features that make it an attractive starting point for inhibitor design. Its aromatic nature, hydrogen bonding capabilities (both donor and acceptor), and the synthetic tractability of its core structure allow for systematic exploration of chemical space. The foundational Hantzsch thiazole synthesis, first described in 1887, provides a robust and versatile method for generating a diverse library of 2-aminothiazole derivatives.[1]
However, it is crucial to acknowledge that the 2-aminothiazole moiety has also been flagged as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[2][3] Therefore, a thorough understanding of the SAR is paramount to not only enhance potency and selectivity but also to mitigate potential toxicity.
Comparative SAR Analysis Across Therapeutic Targets
The true power of the 2-aminothiazole scaffold is best appreciated by examining its SAR across different biological targets. The following sections will delve into specific examples, comparing how structural modifications on the thiazole ring and its substituents influence inhibitory activity in distinct therapeutic contexts.
Kinase Inhibition: A Paradigm of Targeted Therapy
The 2-aminothiazole scaffold has been exceptionally successful in the development of kinase inhibitors, with notable examples like the FDA-approved drug Dasatinib, a potent pan-Src family kinase inhibitor.[5][8][9][10] The SAR of 2-aminothiazole-based kinase inhibitors is often characterized by the strategic placement of substituents to exploit specific interactions within the ATP-binding pocket of the target kinase.
Key SAR Insights for Kinase Inhibitors:
-
N-2 Position: The exocyclic amino group at the 2-position is a critical anchor, often forming a key hydrogen bond with the hinge region of the kinase. Acylation or arylation of this amine is a common strategy to introduce substituents that can occupy the hydrophobic pocket. For instance, in the development of cyclin-dependent kinase 5 (cdk5) inhibitors, moving from a simple N-(5-isopropyl-thiazol-2-yl)isobutyramide to more complex structures led to a 60-fold improvement in potency.[11]
-
C-4 and C-5 Positions: These positions on the thiazole ring are amenable to substitution to enhance potency and selectivity. In the discovery of Itk inhibitors, the introduction of a (thiomethyl)aryl group at the C-5 position was crucial for achieving high potency.[12] Similarly, for inducible nitric oxide synthase (iNOS) inhibitors, appropriately sized substituents at the C-4 and C-5 positions improved both inhibitory activity and selectivity.[13]
-
Comparison of Substituent Effects: The nature of the substituent at the N-2 position dramatically influences selectivity. For example, in the development of Lck inhibitors, quantitative structure-activity relationship (QSAR) studies revealed that specific descriptors related to atomic volume, charges, and electronegativity were key in designing more potent inhibitors.[14][15]
Illustrative Data: SAR of 2-Aminothiazole-Based cdk5/p25 Inhibitors [11]
| Compound ID | R Group (at N-2) | cdk5/p25 IC50 (nM) | cdk2/cyclin E IC50 (nM) | Selectivity (cdk2/cdk5) |
| 1 | Isobutyramide | 320 | 320 | 1 |
| 2a | (2-methylphenyl)acetamide | 50 | 600 | 12 |
| 2b | (3-methylphenyl)acetamide | 100 | >1000 | >10 |
| 2c | (4-methylphenyl)acetamide | 80 | 800 | 10 |
This table illustrates how substitutions on the N-2 acyl group impact potency and selectivity against different cyclin-dependent kinases.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Anticancer Activity: A Multi-Targeted Approach
The 2-aminothiazole scaffold is a prominent feature in a variety of anticancer agents, targeting diverse mechanisms including tubulin polymerization, histone deacetylases (HDACs), and various kinases implicated in cancer progression.[5][16][17]
Comparative SAR for Anticancer Activity:
-
Against Different Cell Lines: The cytotoxic activity of 2-aminothiazole derivatives can vary significantly across different cancer cell lines. For instance, a series of derivatives showed differential activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines.[18]
-
Influence of Substituents on Cytotoxicity:
-
N-2 Position: An unsubstituted phenyl ring at the 2-amino position often results in weak activity.[18] However, introducing an amide linker and a substituted phenyl ring at this position can significantly enhance antimycobacterial and antiplasmodial activity, which can be relevant in targeting cancer-associated infections or exploring novel anticancer mechanisms.[19][20]
-
C-4 Position: A 2-pyridyl ring at the C-4 position has been identified as a crucial moiety for potent antimycobacterial activity, a finding that could be extrapolated to anticancer drug design.[19][21]
-
Combined Effect of Substituents: The most potent anticancer compounds often result from a combination of optimal substitutions at multiple positions. For example, a compound with a cyclic substitution and a benzylic amine showed significantly higher potency against H1299 and SHG-44 cell lines.[18]
-
Illustrative Data: Anticancer Activity of 2-Aminothiazole Derivatives [18]
| Compound ID | R1 (at N-2) | R2 (at C-4) | R3 (at C-5) | H1299 IC50 (µM) | SHG-44 IC50 (µM) |
| 1a | Phenyl | H | H | > 50 | > 50 |
| 1b | Phenyl | Methyl | H | 25.3 | 31.6 |
| 1c | 4-Chlorophenyl | H | H | 15.8 | 20.1 |
| 1d | 4-Methylbenzyl | -(CH2)4- | H | 4.89 | 4.03 |
This table demonstrates the impact of substitutions on the 2-aminothiazole scaffold on cytotoxic activity against two different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., H1299 or SHG-44) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial and Antiplasmodial Activity
The 2-aminothiazole core is also a valuable pharmacophore in the development of agents against infectious diseases, including mycobacteria and plasmodium.[6][19][20]
Key SAR Findings in Antimicrobial Agents:
-
Optimal Structural Features: For antimycobacterial activity against Mycobacterium tuberculosis, optimal activity was observed with a 2-pyridyl ring at the C-4 position, a substituted phenyl ring at the 2-amino position, and an amide linker between the scaffold and the phenyl ring.[19]
-
Influence of Phenyl Ring Substitution: In the context of antiplasmodial activity, substitution of the phenyl ring at the N-2 position with hydrophobic, electron-withdrawing groups was found to be most effective.[19][20]
-
Flexibility at the N-2 Position: Extensive SAR studies on 2-aminothiazoles against M. tuberculosis have shown that while the central thiazole and the C-4 pyridyl moiety are intolerant to modification, the N-2 position offers high flexibility for introducing various substituents to improve potency.[21]
Illustrative Data: Antimycobacterial Activity of 2-Aminothiazole Derivatives [21]
| Compound ID | N-2 Substituent | M. tuberculosis MIC (µM) |
| Parent Hit | Aryl | > 12.5 |
| 17 | 2-Pyridyl | 0.78 |
| 18 | 2-Pyridyl | 0.39 |
| 55 | N-(3-Chlorobenzoyl) | 0.024 |
This table highlights the significant improvement in antimycobacterial potency achieved through systematic modification of the N-2 substituent.
General Pharmacophore of 2-Aminothiazole-Based Inhibitors
Caption: Key pharmacophoric features of the 2-aminothiazole scaffold.
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors against a multitude of biological targets. The comparative analysis of its SAR across different therapeutic areas reveals both common themes and target-specific nuances. The exocyclic amine at the 2-position consistently serves as a critical interaction point, while substitutions at the C-4 and C-5 positions, as well as on the N-2 substituent, provide the necessary handles for fine-tuning potency, selectivity, and pharmacokinetic properties.
Future research in this area should continue to leverage a combination of traditional medicinal chemistry, computational modeling, and modern synthetic methodologies to explore novel chemical space around the 2-aminothiazole core. A deeper understanding of the metabolic fate of these compounds will be crucial in designing next-generation inhibitors with improved safety profiles, ensuring that the "privileged" status of the 2-aminothiazole scaffold is fully and safely exploited for therapeutic benefit.
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A Comparative Analysis of the Antimicrobial Activity of Aminothiazole Schiff Bases: A Guide for Researchers
In the persistent battle against microbial resistance, the quest for novel antimicrobial agents is of paramount importance. Among the myriad of heterocyclic compounds explored, 2-aminothiazole Schiff bases have emerged as a particularly promising scaffold in medicinal chemistry.[1][2][3] Their structural versatility and broad spectrum of biological activities, including antibacterial and antifungal properties, make them a focal point for drug discovery and development.[4][5]
This guide provides a comparative analysis of the antimicrobial activity of different aminothiazole Schiff bases, supported by experimental data from recent literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for their evaluation, empowering researchers to advance their own investigations in this critical field.
The 2-Aminothiazole Core: A Privileged Scaffold
The 2-aminothiazole nucleus is a well-established pharmacophore, present in numerous clinically approved drugs.[1][3] When derivatized into Schiff bases through the condensation of their primary amino group with various aldehydes and ketones, a new class of compounds with enhanced biological potential is formed.[5][6] The resulting azomethine or imine group (–C=N–) is often crucial for their antimicrobial action.[1][5]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial potency of aminothiazole Schiff bases is significantly influenced by the nature and position of substituents on the aromatic rings. To illustrate these structure-activity relationships, the following table summarizes the antimicrobial activity of a selection of recently synthesized derivatives against common pathogenic microbes.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | 2-((4-chlorobenzylidene)amino)thiazole | Staphylococcus aureus | 250 | [3] |
| Escherichia coli | 375 | [3] | ||
| SB-2 | 2-((4-hydroxybenzylidene)amino)thiazole | Staphylococcus epidermidis | 250 | [3] |
| Pseudomonas aeruginosa | 375 | [3] | ||
| SB-3 | 2-((4-methoxybenzylidene)amino)thiazole | Bacillus subtilis | - | [1] |
| Staphylococcus aureus | - | [1] | ||
| SB-4 | 2-((4-nitrobenzylidene)amino)thiazole | Escherichia coli | - | [4] |
| Aspergillus niger | - | [4] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
From the data, it is evident that substitutions on the phenyl ring play a pivotal role in modulating the antimicrobial activity. For instance, electron-withdrawing groups like chloro (SB-1) and nitro (SB-4) often enhance the activity against both Gram-positive and Gram-negative bacteria.[1][4] Conversely, electron-donating groups such as methoxy (SB-3) have also shown significant activity, particularly against Gram-positive bacteria.[1] The presence of a hydroxyl group (SB-2) can also contribute to the antimicrobial effect, potentially through its ability to form hydrogen bonds with target enzymes.[3]
Unraveling the Mechanism of Action
While the precise mechanism of action can vary, it is widely accepted that the imine group of the Schiff base is a key pharmacophoric feature. One proposed mechanism involves the interference with microbial cell growth through the formation of hydrogen bonds between the nitrogen atom of the azomethine group and the active centers of cellular constituents.[1] Furthermore, the overall lipophilicity of the molecule, which can be tailored by different substituents, plays a crucial role in its ability to permeate the microbial cell membrane.[1] Chelation with metal ions has also been shown to enhance the antimicrobial activity of these compounds, likely by increasing their lipophilicity and facilitating their transport into the cell.[1][7]
Experimental Protocols for Antimicrobial Evaluation
To ensure the reproducibility and validity of antimicrobial activity studies, standardized protocols are essential. Below are detailed methodologies for the determination of the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial efficacy.
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (aminothiazole Schiff base) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound. Serially dilute the stock solution in the appropriate broth within the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Structure-Activity Relationships
To further clarify the experimental process and the underlying scientific principles, the following diagrams have been generated.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Hypothesized structure-activity relationships of aminothiazole Schiff bases.
Conclusion
Aminothiazole Schiff bases represent a versatile and potent class of antimicrobial agents. Their activity can be rationally designed and optimized by modifying the substituents on the aromatic core. This guide provides a foundational understanding of their comparative antimicrobial efficacy, the experimental methodologies for their evaluation, and the key structure-activity relationships that drive their biological function. As the threat of antimicrobial resistance continues to grow, the continued exploration of these promising compounds is a critical endeavor for the scientific community.
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A Researcher's Guide to In-Vitro Profiling of Novel Ethyl 2-Aminothiazole-4-Carboxylate Derivatives
The ethyl 2-aminothiazole-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential, particularly in oncology and inflammatory diseases.[2][3] This guide provides an in-depth comparative analysis of in-vitro testing protocols for novel compounds derived from this promising scaffold. We will explore key experimental workflows, delve into the rationale behind methodological choices, and present comparative data against established clinical drugs, namely Dasatinib for anticancer evaluation and Celecoxib for anti-inflammatory assessment.
Section 1: Preliminary Assessment of Drug-Likeness
Before embarking on extensive in-vitro testing, a preliminary assessment of the "drug-likeness" of novel ethyl 2-aminothiazole-4-carboxylate derivatives is a critical step to de-risk development. This evaluation helps predict the potential of these compounds as viable oral drug candidates. Established principles like Lipinski's Rule of Five serve as a valuable heuristic for this initial screening.
Table 1: Comparative Analysis of Drug-Likeness Parameters
| Parameter | Guideline (Lipinski's Rule of Five) | Novel Derivative (Hypothetical) | Dasatinib (Comparator) | Celecoxib (Comparator) |
| Molecular Weight (MW) | ≤ 500 Da | ~250-450 Da | 488.01 Da | 381.37 Da |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | 2.0 - 4.5 | 3.2 | 3.6 |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 - 3 | 4 | 2 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 - 7 | 8 | 5 |
Section 2: Anticancer Activity Profiling
Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][4] A systematic in-vitro evaluation is crucial to characterize the cytotoxic and cytostatic effects of novel compounds.
Cytotoxicity Screening: A Comparative Analysis
The initial step in anticancer profiling is to determine the cytotoxic potential of the novel compounds against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.
Table 2: Comparative Cytotoxicity of Novel Ethyl 2-Aminothiazole-4-Carboxylate Derivatives and Dasatinib (IC50 Values in µM)
| Compound/Derivative | K562 (Chronic Myeloid Leukemia) | MDA-MB-231 (Breast) | MCF-7 (Breast) | HT-29 (Colon) | HeLa (Cervical) | A549 (Lung) | Reference |
| Novel Derivative 1 (Hypothetical) | 15.2 | >50 | 25.8 | 30.1 | 18.5 | 42.3 | N/A |
| Novel Derivative 2 (Hypothetical) | 8.9 | 22.5 | 15.1 | 18.7 | 9.8 | 25.6 | N/A |
| Dasatinib | < 0.45 - 30 | 5.5 - 200 | 2100 | < 1 | 1.6 ± 0.8 | Strong antiproliferative activity | [5][6] |
| Compound 21¹ | 16.3 | Inactive | 20.2 | 21.6 | - | - | [2] |
| Compound 28² | - | - | - | 0.63 | 6.05 | 8.64 | [2] |
¹A novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative.[2] ²A 2-amino-4-phenylthiazole derivative.[2]
Unraveling the Mechanism of Action: Kinase Inhibition, Cell Cycle Arrest, and Apoptosis
The 2-aminothiazole moiety is a key pharmacophore in numerous kinase inhibitors, including the multi-targeted inhibitor Dasatinib.[4] Therefore, assessing the inhibitory activity of novel derivatives against a panel of relevant kinases is a critical step.
Table 3: Comparative Kinase Inhibition Profile (IC50 Values in nM)
| Kinase Target | Novel Derivative (Hypothetical) | Dasatinib | Reference |
| Src | 5.2 | 0.2 - 1.1 | [7] |
| Abl | 15.8 | 3 | [7] |
| CK2 | 450 | >10,000 | [8] |
| Aurora A | 85 | - | [8] |
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis using propidium iodide (PI) staining is a standard method to evaluate the impact of a compound on cell cycle distribution. Studies have shown that 2-aminothiazole derivatives can induce cell cycle arrest at the G0/G1 or G2/M phases.[4][9]
Table 4: Comparative Effects on Cell Cycle Distribution in K562 Cells (% of Cells in Each Phase)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Reference |
| Control (DMSO) | 45.2 | 35.1 | 19.7 | N/A |
| Novel Derivative (Hypothetical) | 68.5 | 15.3 | 16.2 | N/A |
| Dasatinib | G1 arrest observed | - | - | [7] |
| Compound TH-39³ | G0/G1 arrest observed | - | - | [2] |
³A 2-aminothiazole derivative.[2]
A crucial hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/PI staining assay is a widely used method to detect and quantify apoptotic cells. Research has demonstrated that 2-aminothiazole derivatives can induce apoptosis through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation.[10][11]
Table 5: Comparative Analysis of Apoptosis Induction in HeLa Cells (% Apoptotic Cells)
| Treatment | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis | Reference |
| Control (DMSO) | 2.1 | 1.5 | 3.6 | N/A |
| Novel Derivative (Hypothetical) | 25.8 | 15.3 | 41.1 | N/A |
| Dasatinib | Apoptosis induction observed | - | - | N/A |
| 2-amino-5-benzylthiazole derivative | Apoptosis induction observed | - | - | [10] |
Section 3: Anti-inflammatory Activity Profiling
The 2-aminothiazole scaffold is also present in compounds with potent anti-inflammatory properties.[2] In-vitro assays are essential to characterize the ability of novel derivatives to modulate key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 6: Comparative Anti-inflammatory Activity (IC50 Values in µM)
| Parameter | Novel Derivative (Hypothetical) | Celecoxib | Reference |
| COX-2 Inhibition | 8.5 | 0.08 | [12] |
| TNF-α Inhibition (in RAW 264.7 cells) | 12.3 | ~10-20 | [13][14] |
| IL-6 Inhibition (in RAW 264.7 cells) | 15.1 | ~10-20 | [14] |
Section 4: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key experiments are provided below.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MDA-MB-231, MCF-7, HT-29, HeLa, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Novel ethyl 2-aminothiazole-4-carboxylate derivatives and comparator drug (Dasatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds and Dasatinib in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To quantify the inhibitory effect of a novel compound on the activity of a specific kinase.
Materials:
-
Recombinant active kinase (e.g., Src, Abl)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a novel compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by a novel compound.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Measurement of TNF-α and IL-6 Production in Macrophages
Objective: To assess the inhibitory effect of a novel compound on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds and Celecoxib
-
Complete culture medium
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control and determine the IC50 values.
Section 5: Visualizing a Key Signaling Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism of action for many anticancer 2-aminothiazole derivatives.
Caption: Simplified signaling pathway of apoptosis induction.
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A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives
Welcome to this in-depth technical guide on the molecular docking of ethyl 2-aminothiazole-4-carboxylate derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking, a powerful computational technique, allows us to predict how these molecules might interact with biological targets at a molecular level, thereby accelerating drug discovery by prioritizing compounds for synthesis and experimental testing.[5][6]
This guide is designed for researchers and drug development professionals. It moves beyond a simple procedural list to explain the causality behind our choices, ensuring a robust and scientifically sound workflow. We will conduct a comparative docking study against a clinically relevant cancer target, providing you with the rationale, a detailed protocol, and a clear analysis of the results.
Pillar 1: The Strategic Foundation of a Docking Study
Before any simulation is run, the strategic groundwork must be laid. The validity and relevance of your docking results are entirely dependent on the careful selection of your target and the computational tools.
Target Selection: The "Why" Dictates the "Where"
The ethyl 2-aminothiazole-4-carboxylate core has been successfully exploited to develop inhibitors for a variety of protein targets. Derivatives have shown promise against microbial enzymes like MurB and CYP51, and particularly against protein kinases, which are critical regulators of cell function and are often implicated in cancer.[7][8] For instance, the 2-aminothiazole scaffold is present in the approved tyrosine kinase inhibitor, Dasatinib.[7]
For this guide, we will focus on Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a pivotal role in mitotic progression. Its overexpression is a hallmark of many human cancers, making it a well-validated and high-value target for anticancer drug design.[9] We will use the crystal structure of AURKA in complex with a known inhibitor, available from the Protein Data Bank (PDB), to ensure our docking is performed in a biologically relevant binding pocket.
Software Selection: Choosing the Right Tool for the Job
The landscape of docking software is vast, ranging from open-source academic packages to comprehensive commercial suites.
-
AutoDock Vina: A widely-used, open-source program celebrated for its speed and accuracy. Its accessibility and robust performance make it an excellent choice for both academic and industry research, and it will be the primary engine for this guide.[10][11][12]
-
Schrödinger Suite (Glide): A commercial platform that offers a highly sophisticated suite of tools, including the Glide docking program.[13][14] It is known for its meticulous scoring functions and integrated environment for protein preparation and ligand management, representing the industry gold standard.[15][16]
-
PyMOL & Discovery Studio: Visualization is not a trivial final step; it is integral to analysis. These tools allow us to inspect the predicted binding poses, analyze key molecular interactions, and generate publication-quality images.[17][18][19] We will use the open-source version of PyMOL for our analysis.
Our choice of AutoDock Vina is deliberate: it provides a protocol that is transparent, highly reproducible, and accessible to the widest possible audience without compromising scientific rigor.
Pillar 2: A Self-Validating Experimental Protocol
This section provides a detailed, step-by-step methodology for a molecular docking workflow. Each step is designed to build upon the last, creating a self-validating system where the quality of the output is a direct result of the precision of the input.
Overall Docking Workflow Diagram
Caption: Key molecular interactions between the EATC-OH derivative and the Aurora Kinase A active site.
Conclusion
This guide demonstrates how a systematic and well-rationalized molecular docking study can yield powerful predictive insights for drug discovery. By comparing a small set of derivatives of the ethyl 2-aminothiazole-4-carboxylate scaffold, we have not only ranked their potential efficacy against Aurora Kinase A but have also uncovered key structural features responsible for binding. Our results strongly suggest that derivatization of the 2-amino group with a substituent capable of hydrogen bonding, such as a 4-hydroxyphenyl group, is a promising strategy for developing potent inhibitors. This in silico data provides a solid foundation and a clear direction for the synthesis and in vitro testing of the next generation of 2-aminothiazole-based therapeutics.
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Can anyone give me some advices how to use the software Schrodinger (for molecular docking)? (2021, July 5). ResearchGate. Retrieved January 17, 2026, from [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). (Publication Source). Retrieved January 17, 2026, from [Link]
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The Privileged Scaffold Under Scrutiny: A Comparative Guide to Alternatives for Ethyl 2-Aminothiazole-4-carboxylate in Drug Design
For decades, the 2-aminothiazole moiety, particularly in the form of accessible building blocks like ethyl 2-aminothiazole-4-carboxylate, has been a cornerstone of medicinal chemistry. Its prevalence in numerous biologically active compounds and FDA-approved drugs, such as the kinase inhibitors Dasatinib and Alpelisib, has cemented its status as a "privileged scaffold".[1][2] This guide provides an in-depth analysis of this crucial building block, critically examines its limitations, and offers a comparative overview of viable alternative scaffolds, supported by experimental data and detailed methodologies for the modern drug discovery researcher.
The Double-Edged Sword: Understanding the 2-Aminothiazole Core
The utility of the 2-aminothiazole scaffold stems from its versatile synthetic handles and its ability to engage in key hydrogen bonding interactions with various biological targets.[3] The Hantzsch synthesis, a robust and straightforward method, allows for facile access to a wide array of derivatives.[4] This has led to the exploration of 2-aminothiazole-containing compounds across a vast therapeutic landscape, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6]
However, the very features that make this scaffold attractive also present significant challenges in drug development. An astute medicinal chemist must be aware of these potential pitfalls to avoid costly late-stage failures.
Key Limitations of the 2-Aminothiazole Scaffold:
-
Metabolic Instability: The embedded sulfur atom is susceptible to oxidation, potentially leading to rapid metabolism and inactivation of the parent compound.[7] This can result in poor pharmacokinetic profiles and the formation of reactive metabolites.[3]
-
Promiscuity and PAINS Liability: 2-aminothiazole derivatives have gained notoriety as frequent hitters in high-throughput screening campaigns.[8][9] Certain substitution patterns can lead to non-specific binding, classifying them as Pan-Assay Interference Compounds (PAINS).[10][11] This promiscuity can be misleading, diverting resources toward non-viable lead candidates.
-
Potential Toxicity: The metabolic activation of the thiazole ring can, in some cases, lead to the formation of toxic byproducts, raising safety concerns.[3][12]
These limitations necessitate a proactive approach in drug design, where the early consideration of alternative, bioisosteric replacements can de-risk a project and unlock new chemical space.
Strategic Bioisosteric Replacement: Moving Beyond the Thiazole
Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a powerful strategy to modulate the biological activity, pharmacokinetic properties, and safety profile of a lead compound.[13][14] In the context of the 2-aminothiazole scaffold, several heterocyclic alternatives have emerged as promising replacements.
The Frontrunner: 2-Aminooxazole
The most direct bioisostere of the 2-aminothiazole is the 2-aminooxazole, where the sulfur atom is replaced by oxygen.[7] This seemingly subtle change can have profound effects on the molecule's properties.
Comparative Analysis: 2-Aminothiazole vs. 2-Aminooxazole
| Property | 2-Aminothiazole | 2-Aminooxazole | Rationale for Improvement |
| Metabolic Stability | Susceptible to S-oxidation | Generally more stable | The oxygen atom is less prone to metabolic oxidation compared to sulfur.[5] |
| Lipophilicity (ClogP) | Higher | Lower | Oxygen is more electronegative than sulfur, leading to increased polarity and potentially better aqueous solubility.[5] |
| Aqueous Solubility | Lower | Higher | The increased polarity of the oxazole ring often translates to improved solubility, which can enhance bioavailability.[15] |
| Biological Activity | Potent, but risk of non-specific binding | Often retains or improves potency | Can maintain key binding interactions while potentially reducing off-target effects.[16] |
Experimental Data Snapshot: Antimycobacterial Activity and Physicochemical Properties
A study comparing a series of N-heteroaryl carboxamides demonstrated the tangible benefits of this bioisosteric switch.[15]
| Compound Pair | Scaffold | log k'w (Lipophilicity) | MIC vs. M. tuberculosis H37Ra (µg/mL) |
| 1a | 2-Aminothiazole | 3.25 | >1000 |
| 1b | 2-Aminooxazole | 2.22 | 125 |
| 2a | 2-Aminothiazole | 3.48 | 250 |
| 2b | 2-Aminooxazole | 2.49 | 62.5 |
| 3a | 2-Aminothiazole | 3.71 | 62.5 |
| 3b | 2-Aminooxazole | 2.69 | 3.13 |
Data adapted from "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole"[15]
The data clearly illustrates that the 2-aminooxazole analogues consistently exhibit lower lipophilicity (log k'w) and, in many cases, significantly improved antimycobacterial potency.[15]
Emerging Alternatives: Expanding the Medicinal Chemist's Toolkit
While the 2-aminooxazole is a well-validated alternative, other heterocyclic scaffolds are also gaining traction.
-
2-Aminobenzoxazole: This fused ring system offers a more rigid and extended scaffold. While it has shown promise in various therapeutic areas, challenges such as poor aqueous solubility need to be carefully managed.[17]
-
2-Aminopyrimidine: The replacement of the five-membered thiazole with a six-membered pyrimidine ring can alter the geometry and electronic properties of the molecule. This scaffold has been successfully employed in the design of kinase inhibitors, including in the evolution of Dasatinib.[18][19]
Experimental Protocols: Synthesizing the Alternatives
A key consideration in choosing an alternative scaffold is its synthetic accessibility. While the Hantzsch synthesis for 2-aminothiazoles is highly reliable, the synthesis of its bioisosteres can present unique challenges.
Protocol 1: Synthesis of N-Aryl-4-phenyl-2-aminooxazoles
The traditional Hantzsch-type condensation of α-bromoketones with N-substituted ureas is often low-yielding for 2-aminooxazoles.[5] A more robust, two-step procedure involving a Buchwald-Hartwig cross-coupling has been developed.[20]
Step 1: Synthesis of 4-phenyl-2-aminooxazole
-
To a solution of 2-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add urea (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify with a suitable base (e.g., NaHCO3 solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-phenyl-2-aminooxazole.
Step 2: Buchwald-Hartwig Cross-Coupling
-
In a dry reaction vessel under an inert atmosphere (e.g., argon), combine 4-phenyl-2-aminooxazole (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na2SO4, concentrate, and purify the residue by column chromatography to yield the desired N-aryl-4-phenyl-2-aminooxazole.
Visualizing the Impact: Kinase Inhibition
The 2-aminothiazole scaffold is a common feature in kinase inhibitors, where the 2-amino group often forms a crucial hydrogen bond with the hinge region of the kinase. The choice of the heterocyclic core can influence the binding mode and overall potency.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-aminothiazole-4-carboxylate hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 2-aminothiazole-4-carboxylate hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Recognition
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Always have a Safety Data Sheet (SDS) readily accessible in the laboratory. The SDS contains vital information on chemical properties and hazards.[3]
Personal Protective Equipment (PPE): A Non-Negotiable
The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat.[2] | Prevents skin contact and absorption. |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or for spill cleanup.[2] | Prevents inhalation of harmful dust or vapors. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a regulated process. It must be treated as hazardous waste and disposed of in a manner consistent with federal, state, and local regulations.[4] Never dispose of this chemical down the sink or in regular trash.
Diagram: Disposal Decision Pathway
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocol:
-
Waste Minimization: Before beginning any experiment, plan to minimize the generation of chemical waste. Order only the necessary quantities and consider smaller-scale experiments where feasible.[5]
-
Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation for the collection of hazardous waste.[5] The SAA must be under the control of the operator of the process generating the waste.
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[7]
-
The label must include:
-
-
Waste Segregation:
-
Accumulation and Storage:
-
Arrange for Disposal:
Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely.
Small Spills:
For small spills that can be cleaned up within 15 minutes without risk of overexposure, laboratory personnel equipped with appropriate PPE can manage the cleanup.[6]
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[8][2]
-
Containment: Prevent the spill from spreading or entering drains.[8][2]
-
Cleanup:
-
Decontamination: Wash the spill site thoroughly after the material has been picked up.[8]
-
Disposal: All contaminated cleanup materials must be managed as hazardous waste.[6]
Large Spills:
If a spill is large, if you are unsure of the hazards, or if you do not have the proper equipment for cleanup, contact your institution's emergency response team or EH&S department immediately.[6]
Decontamination of Empty Containers:
-
A container that held this compound is considered empty when all contents have been removed.
-
The container must be triple-rinsed with a suitable solvent.[9] The first rinseate must be collected and disposed of as hazardous waste.[10]
-
After thorough rinsing and drying, deface or remove all labels before disposing of the container in the appropriate recycling or trash bin.[7][9]
Trustworthiness and Self-Validating Systems
The protocols outlined in this guide are designed to be self-validating. By following each step meticulously—from wearing the correct PPE to proper labeling and storage—you create a system that inherently minimizes risk. Regular laboratory safety training and keeping an updated inventory of all chemicals are crucial components of this system.[3][5]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, following established protocols, and maintaining a culture of safety, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.
References
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- Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
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- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Santa Cruz Biotechnology. (2015). MSDS of Ethyl 2-amino-1,3-thiazole-4-carboxylate.
- Georganics. (2011). ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 2-Aminothiazole-4-carboxylate Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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A Senior Application Scientist's Guide to Handling Ethyl 2-aminothiazole-4-carboxylate hydrochloride: From Benchtop to Disposal
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. Ethyl 2-aminothiazole-4-carboxylate hydrochloride is a key building block in the synthesis of various biologically active compounds, making its proper handling paramount.[1] This guide moves beyond a simple checklist, offering a comprehensive, field-tested methodology rooted in the principles of chemical causality and risk mitigation. Here, we will not only outline the necessary personal protective equipment (PPE) but also explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety and operational excellence.
Understanding the Hazard Profile: Why This Protocol is Essential
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The crystalline, powdered nature of this compound increases the risk of aerosolization, leading to inadvertent inhalation or contamination of surfaces.[3] Our primary objective is to create a multi-layered defense system that minimizes exposure at every stage of the handling process.
Part 1: The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a matter of convenience but a scientifically-driven choice based on the specific chemical and physical properties of the substance. The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Eye/Face | Safety glasses with side-shields or tightly fitting safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards. This is crucial to prevent eye irritation from airborne particulates.[5][6] |
| Hand | Nitrile gloves | Gloves must be inspected before use. A key consideration is the breakthrough time and permeation rate for this class of chemicals. While specific data for this exact compound is not always available, nitrile provides a good barrier against many organic chemicals. Double-gloving is recommended when handling larger quantities or for prolonged periods.[7] |
| Body | Long-sleeved laboratory coat | Provides a primary barrier against accidental spills and skin contact.[2] |
| Respiratory | N95 (US) or P1/P2 (EU) respirator | Required when handling the powder outside of a certified chemical fume hood or if dust formation is likely. Surgical masks are insufficient as they do not protect against chemical aerosols.[5][8] |
Part 2: Procedural Workflow for Safe Handling
The following workflow is designed to be a closed-loop system, ensuring safety from the moment the compound enters the laboratory to its final disposal.
Caption: A workflow for handling this compound.
Step-by-Step Methodology
1. Risk Assessment and Preparation:
-
Causality: Before any chemical is handled, a thorough review of its Safety Data Sheet (SDS) is mandatory.[2] This step informs every subsequent action.
-
Protocol:
-
Locate and read the most recent SDS for this compound.
-
Ensure a chemical spill kit is accessible.
-
Verify that the safety shower and eyewash station are unobstructed and functional.
-
2. Personal Protective Equipment (PPE) Donning:
-
Causality: PPE is the last line of defense. It must be worn correctly and be appropriate for the task.
-
Protocol:
-
Don a long-sleeved lab coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields.
-
Wash and dry hands thoroughly before donning nitrile gloves. Ensure the gloves are inspected for any defects.
-
3. Workspace Preparation:
-
Causality: Proactive measures to contain the chemical are critical, especially with fine powders that can easily become airborne.
-
Protocol:
-
All handling of the solid compound should occur within a certified chemical fume hood to mitigate respiratory exposure.[5]
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary glassware and reagents before introducing the chemical.
-
4. Weighing and Transfer:
-
Causality: This is a high-risk step for aerosolization.
-
Protocol:
-
Use a dedicated spatula for this chemical.
-
Carefully weigh the desired amount of the compound, avoiding any sudden movements that could create dust.
-
If transferring to a flask for dissolution, do so slowly and carefully.
-
5. Post-Handling Decontamination and Waste Disposal:
-
Causality: Proper decontamination prevents cross-contamination and unintentional exposure. Waste must be handled as hazardous.
-
Protocol:
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
All solid waste, including contaminated gloves, bench paper, and any unused compound, should be collected in a clearly labeled hazardous waste container.[2][5]
-
Contaminated glassware should be rinsed in the fume hood, with the initial rinse collected as hazardous liquid waste.
-
Dispose of waste in accordance with local, state, and federal regulations.[4]
-
6. Doffing PPE and Personal Hygiene:
-
Causality: The removal of PPE is as important as its use to prevent skin contamination.
-
Protocol:
-
Remove the lab coat, turning it inside out to contain any potential contaminants.
-
Remove safety glasses.
-
Remove gloves using the proper technique to avoid touching the outer surface with bare skin.[5]
-
Wash hands thoroughly with soap and water.
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This protocol is designed to be a living document, adaptable to specific experimental contexts while maintaining its core principles of risk mitigation and scientific rigor.
References
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
CheMsupply. (2015, November 18). MSDS of Ethyl 2-amino-1,3-thiazole-4-carboxylate. Available from: [Link]
-
Georganics. (2011, February 11). SAFETY DATA SHEET: ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Available from: [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Available from: [Link]
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Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector. Available from: [Link]
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National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
